molecular formula C9H13NO2 B8032421 5-Methyl-2-propoxypyridin-3-OL

5-Methyl-2-propoxypyridin-3-OL

Cat. No.: B8032421
M. Wt: 167.20 g/mol
InChI Key: PRWBFWUVFXGWRF-UHFFFAOYSA-N
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Description

5-Methyl-2-propoxypyridin-3-OL is a substituted pyridine derivative offered for research and development purposes. Pyridinols are valued intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The structural motif of substituted pyridin-3-ols is frequently explored in medicinal chemistry for the development of novel active compounds, as they can serve as key scaffolds and synthons . This compound features a propoxy group at the 2-position and a methyl group at the 5-position, making it a potential building block for the synthesis of more complex molecules, such as fused heterocyclic systems or ligands for catalytic applications . Researchers can utilize this chemical in method development, lead optimization, and process chemistry. As with many specialized heterocyclic compounds, regioselective synthetic methods are essential for its preparation . This product is intended for use by qualified laboratory professionals only. It is strictly for research and development and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-4-12-9-8(11)5-7(2)6-10-9/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBFWUVFXGWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methyl-2-propoxypyridin-3-ol: A Comprehensive Guide to Synthesis Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the complexity of small-molecule therapeutics increases, the demand for highly functionalized pyridine building blocks has surged. 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) [1] is a critical intermediate in the synthesis of advanced phosphodiesterase 4 (PDE4) inhibitors (e.g., Idrebormilast analogs) [2] and quinone methide precursors (QMPs) used for the resurrection of organophosphorus-intoxicated cholinesterase enzymes [3]. This whitepaper provides an authoritative, mechanistic deep-dive into the synthetic routes for this compound, balancing industrial scalability with bench-level high-fidelity protocols.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2-alkoxypyridin-3-ols typically relies on the Nucleophilic Aromatic Substitution (


) of a 2-halopyridine precursor. For this target, 2-chloro-5-methylpyridin-3-ol  (CAS: 910649-59-1) [4] or 2-bromo-5-methylpyridin-3-ol  (CAS: 1003711-30-5) serve as the ideal starting materials.

The Mechanistic Challenge: While the 2-position of a pyridine ring is naturally electrophilic and primed for


, the presence of an unprotected hydroxyl group at the 3-position introduces a significant kinetic barrier. Under the highly basic conditions required for etherification (e.g., sodium propoxide in 1-propanol), the C3-hydroxyl group is immediately deprotonated. This forms an electron-rich oxido-pyridine intermediate. The localized negative charge strongly repels the incoming propoxide nucleophile, drastically increasing the activation energy required to form the Meisenheimer complex.

To overcome this, synthetic chemists must choose between two distinct causal pathways:

  • Thermodynamic Brute-Force (Route A): Utilizing microwave irradiation and a vast excess of alkoxide to overcome the electronic repulsion.

  • Electronic Masking (Route B): Temporarily protecting the C3-hydroxyl group (e.g., via O-benzylation) to neutralize the ring, allowing

    
     to proceed under milder conditions, followed by deprotection.
    

Mechanism SM 2-Halo-5-methylpyridin-3-ol (X = Cl or Br) Base Deprotonation by Base (Forms Oxido-Pyridine) SM->Base Rapid Equilibrium Meisenheimer Meisenheimer Complex (C2 Nucleophilic Attack) Base->Meisenheimer NaOPr, Δ (Microwave) Overcomes e- rich ring Product 5-Methyl-2-propoxypyridin-3-ol (Target) Meisenheimer->Product Halide Elimination (-NaX)

Fig 1. Mechanistic logic of direct SNAr overcoming the oxido-pyridine electronic repulsion.

Experimental Methodologies (Self-Validating Systems)
Route A: Microwave-Assisted Direct

(Industrial Route)

This self-validating system relies on high-temperature microwave conditions to force the substitution.

  • Alkoxide Generation: To a microwave vial containing anhydrous 1-propanol (10 mL), carefully add sodium metal (11.5 eq, ~0.26 g). Stir under

    
     until the sodium is completely consumed, generating a highly concentrated solution of sodium propoxide.
    
  • Substrate Addition: Add 2-chloro-5-methylpyridin-3-ol (1.0 eq, 1.43 g, 10 mmol) to the alkoxide solution. The solution will immediately darken as the oxido-pyridine forms.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 2 hours.

    • In-Process Control: Sample the reaction, quench with dilute HCl, and analyze via LC-MS. The disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ) validates completion.
  • Workup: Cool to room temperature. Carefully neutralize the mixture to pH 6-7 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Route B: High-Fidelity Protection-Deprotection Route (Bench Route)

By masking the hydroxyl group, we restore the inherent electrophilicity of the C2 position.

Workflow Step1 2-Chloro-5-methyl- pyridin-3-ol Step2 O-Benzylation BnBr, K2CO3 Step1->Step2 Step3 SNAr Etherification NaOPr, n-PrOH Step2->Step3 Step4 Hydrogenolysis H2, Pd/C Step3->Step4 Step5 Final Product Target Compound Step4->Step5

Fig 2. High-fidelity protection-deprotection synthetic workflow.

  • Step 1: O-Benzylation: Dissolve 2-chloro-5-methylpyridin-3-ol (10 mmol) in DMF (15 mL). Add

    
     (2.0 eq) and Benzyl bromide (1.1 eq). Stir at 60 °C for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield 3-(benzyloxy)-2-chloro-5-methylpyridine.
    
  • Step 2:

    
     Etherification:  Dissolve the protected intermediate in 1-propanol (15 mL). Add sodium propoxide (3.0 eq). Reflux at 110 °C for 12 hours. The absence of the deprotonated hydroxyl allows this step to proceed smoothly without microwave assistance. Workup yields 3-(benzyloxy)-5-methyl-2-propoxypyridine.
    
  • Step 3: Hydrogenolysis (Deprotection): Dissolve the intermediate in Methanol (20 mL). Add 10% Pd/C (0.1 eq by weight). Stir under a Hydrogen atmosphere (1 atm, balloon) for 6 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the final 5-Methyl-2-propoxypyridin-3-ol .

Quantitative Data & Characterization

To ensure reproducibility and facilitate comparative analysis, the physicochemical properties and reaction optimization parameters are summarized below.

Table 1: Physicochemical Properties of Target and Precursors

CompoundCAS NumberMolecular WeightFormulaRole in Workflow
5-Methyl-2-propoxypyridin-3-ol 1881292-48-3167.20 g/mol

Final Target
2-Chloro-5-methylpyridin-3-ol910649-59-1143.57 g/mol

Starting Material
2-Bromo-5-methylpyridin-3-ol1003711-30-5188.02 g/mol

Alt. Starting Material

Table 2: Reaction Optimization Parameters for SNAr Step

RouteTemperatureNucleophile EquivalentsTimeTypical Yield (%)Mechanistic Note
A (Direct) 110 °C (Thermal)5.0 eq NaOPr24 h< 30%Stalled by oxido-pyridine repulsion.
A (Direct) 150 °C (Microwave)11.5 eq NaOPr2 h65 - 75%High energy overcomes kinetic barrier.
B (Protected) 110 °C (Thermal)3.0 eq NaOPr12 h85 - 92%Neutral ring allows facile substitution.
References
  • World Intellectual Property Organization (WIPO). WO2020070651A1 - Boron containing pde4 inhibitors.
  • Clay, William . Quinone Methide Precursors for the Recovery of Native Enzyme Activity from Organophosphorus-Intoxicated Acetylcholinesterase and Butyrylcholinesterase. OhioLINK Electronic Theses and Dissertations Center.[Link]

An In-Depth Technical Guide to Substituted 3-Hydroxypyridines: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound "5-Methyl-2-propoxypyridin-3-ol" : Initial literature and database searches for the specific compound "5-Methyl-2-propoxypyridin-3-ol" did not yield any specific data. This suggests that this molecule may be a novel chemical entity that has not yet been synthesized or characterized. Therefore, this guide will focus on the broader, yet highly relevant, class of substituted 3-hydroxypyridines . The principles, synthetic strategies, and properties discussed herein provide a foundational framework for the prospective synthesis and investigation of novel derivatives such as "5-Methyl-2-propoxypyridin-3-ol".

Introduction: The 3-Hydroxypyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many isomers, the 3-hydroxypyridine moiety stands out as a particularly valuable pharmacophore. Unlike its 2- and 4-hydroxy counterparts, which can exist in equilibrium with their corresponding pyridone tautomers, the 3-hydroxy isomer predominantly exists in the phenolic form.[3] This structural feature allows it to participate in key hydrogen bonding interactions with biological targets, making it a desirable component in the design of novel therapeutic agents.

The 3-hydroxypyridine core is present in a number of biologically active molecules and serves as a versatile synthetic intermediate for the preparation of more complex functionalized pyridines.[3][4][5] Its utility is further enhanced by the potential for substitution at various positions on the pyridine ring, enabling the fine-tuning of physicochemical and pharmacological properties. This guide will provide an in-depth exploration of the synthesis, chemical properties, and applications of substituted 3-hydroxypyridines, with a focus on their relevance to drug discovery and development.

Core Physicochemical and Spectroscopic Properties

While specific data for "5-Methyl-2-propoxypyridin-3-ol" is unavailable, we can infer some of its expected properties based on related structures. A close analog, 2-Methoxy-5-methylpyridin-3-ol, is a solid with a molecular weight of 139.15 g/mol .[6] It is classified as an irritant and is combustible.[6] Another related compound, 5-(Hydroxymethyl)-2-methylpyridin-3-ol, has a molecular weight of 139.15 g/mol and is also a solid.[7]

PropertyPredicted/Inferred Value for 5-Methyl-2-propoxypyridin-3-olReference Analog
Molecular Formula C9H13NO2-
Molecular Weight 167.20 g/mol -
Physical State Likely a solid at room temperature2-Methoxy-5-methylpyridin-3-ol[6]
Solubility Expected to have some solubility in polar organic solventsGeneral property of pyridinols
pKa The phenolic hydroxyl group is expected to be weakly acidic.General property of phenols

Spectroscopic Characterization:

The structural elucidation of substituted 3-hydroxypyridines relies on a combination of standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the propoxy group. The chemical shifts of the aromatic protons would be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative for confirming the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as bands corresponding to C-H, C=C, and C-N vibrations of the substituted pyridine ring.

Synthetic Strategies for Substituted 3-Hydroxypyridines

The synthesis of substituted 3-hydroxypyridines can be approached through various strategies, broadly categorized into the construction of the pyridine ring from acyclic precursors (de novo synthesis) or the modification of a pre-existing pyridine or furan ring.

De Novo Synthesis from Acyclic Precursors

One powerful method for the de novo synthesis of polysubstituted 3-hydroxypyridines involves the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[3] This palladium-catalyzed process is followed by oxidation and elimination to yield the desired 3-hydroxypyridine.[3]

de_novo_synthesis A Amino Acid C N-propargyl-N-tosyl-aminoaldehyde A->C B Propargyl Alcohol B->C E Pd(0) Catalysis ("anti-Wacker" cyclization) C->E D Arylboronic Acid D->E F 5-substituted-3-hydroxy- 1,2,3,6-tetrahydropyridine E->F G Oxidation F->G H 3-oxo derivative G->H I Elimination H->I J Polysubstituted 3-Hydroxypyridine I->J

Caption: De novo synthesis of polysubstituted 3-hydroxypyridines.

Modification of Existing Ring Systems

From Furans: A common and effective method for synthesizing 3-hydroxypyridines is through the ring expansion of furfural or its derivatives in the presence of an ammonia source.[5][8] For example, 5-(hydroxymethyl)furfural can be converted to 6-(hydroxymethyl)pyridin-3-ol.[5] This reaction is believed to proceed through a pathway that is general for the formation of pyridin-3-ols from 2-oxofurans.[5]

furan_to_pyridine A Furfural Derivative C Reaction in Deionized Water (100-140 °C) A->C B Ammonia Source B->C D Substituted 3-Hydroxypyridine C->D

Caption: Synthesis of 3-hydroxypyridines from furan derivatives.

From Pyridine N-Oxides: Photochemical valence isomerization of pyridine N-oxides represents a modern and efficient method for the C3-selective hydroxylation of pyridines.[4][9] This approach offers a direct route to 3-hydroxy pyridine derivatives and has been successfully applied to the late-stage functionalization of complex bioactive molecules.[4]

Hypothetical Synthesis of 5-Methyl-2-propoxypyridin-3-ol

A plausible synthetic route to the target molecule could involve the following steps, starting from a commercially available substituted pyridine:

  • Starting Material: 2-Amino-5-methylpyridine.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group to form 5-methylpyridin-2-ol.[10]

  • Halogenation: Introduction of a halogen, for example, bromine, at the 3-position.

  • O-Alkylation: Propylation of the hydroxyl group at the 2-position to introduce the propoxy group. This would likely be achieved by reacting the corresponding pyridone tautomer with a propyl halide under basic conditions.[2]

  • Hydroxylation: Conversion of the bromine at the 3-position to a hydroxyl group, potentially via a nucleophilic substitution reaction or through a metal-catalyzed process.

Reactivity and Further Functionalization

The 3-hydroxypyridine scaffold offers multiple sites for further chemical modification, making it a versatile template for library synthesis in drug discovery programs.

  • O-Functionalization of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated, acylated, or converted to a triflate. The latter is particularly useful as the triflate group can participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position.[3]

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-deficient nature of the ring can make these reactions challenging. The position of substitution will be directed by the existing substituents.

  • Metalation: Directed ortho-metalation can be a powerful tool for the regioselective functionalization of the pyridine ring.[11]

Applications in Drug Development and Chemical Biology

The 3-hydroxypyridine scaffold is a key component in a number of biologically active compounds with diverse therapeutic applications.

  • Antimicrobial Agents: Pyridine-based derivatives are a known class of heterocyclic compounds with antimicrobial activity.[1] The thiazolo[4,5-b]pyridines, which can be synthesized from substituted pyridines, have shown promising results as antimicrobial agents.[1]

  • Enzyme Inhibitors: The ability of the 3-hydroxyl group to act as a hydrogen bond donor and acceptor makes it an effective feature for binding to the active sites of enzymes.

  • CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system.

  • Chemical Probes: The 3-hydroxypyridine scaffold can be incorporated into fluorescent probes and other chemical tools to study biological processes.

The introduction of a hydroxymethyl group, as seen in some 3-hydroxypyridine derivatives, can enhance both the pharmacodynamic and pharmacokinetic properties of a drug candidate.[12] This modification can lead to improved water solubility and can introduce new points of interaction with the biological target.[12]

Conclusion

Substituted 3-hydroxypyridines represent a valuable and versatile class of heterocyclic compounds with significant potential in drug discovery and development. Their unique chemical properties and the availability of diverse synthetic routes make them attractive scaffolds for the design of novel therapeutic agents. While specific information on "5-Methyl-2-propoxypyridin-3-ol" is not currently available, the principles and methodologies outlined in this guide provide a solid foundation for its future synthesis and investigation, as well as for the broader exploration of the chemical space around the 3-hydroxypyridine core. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of this compound class will undoubtedly lead to the discovery of new and improved medicines.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Google Patents. (2020). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • ACS Publications. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • MDPI. (2020).
  • PMC. (n.d.).
  • Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • MDPI. (2023).
  • PubMed. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems.

Sources

Comprehensive Spectroscopic Profiling of 5-Methyl-2-propoxypyridin-3-ol: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a highly functionalized pyridine derivative characterized by a unique regiochemistry that heavily influences its electronic and spectroscopic behavior. This whitepaper provides researchers, analytical scientists, and drug development professionals with an authoritative, in-depth guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Chemical Context

Substituted pyridinols are critical pharmacophores in modern drug discovery. They frequently serve as bioisosteres for phenols, hydrogen-bond donors/acceptors in kinase inhibitors, or bidentate metal chelators in metalloenzyme targeting.

The specific substitution pattern of 5-methyl-2-propoxypyridin-3-ol—featuring an electron-donating propoxy group at C2, a hydroxyl group at C3, and a methyl group at C5—creates a highly enriched


-system. Understanding the causality behind its spectroscopic signatures is essential for accurate analytical validation, impurity profiling, and downstream synthetic applications.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The structural validation of 5-methyl-2-propoxypyridin-3-ol relies heavily on 1D and 2D NMR techniques. A common analytical challenge with 3-hydroxypyridines is the potential for keto-enol tautomerism (hydroxypyridine


 pyridone). However, in non-polar aprotic solvents like CDCl

, the enol (hydroxypyridine) tautomer strongly predominates[1].
H NMR Analysis

The proton NMR spectrum is defined by the anisotropic effects of the pyridine ring and the inductive effects of the heteroatoms.

  • Causality of Chemical Shifts: The C6 proton is highly deshielded (

    
    7.55 ppm) due to its proximity to the electronegative nitrogen atom and the magnetic anisotropy of the ring. The meta-coupling (
    
    
    
    Hz) between H4 and H6 is a definitive marker, confirming the 2,3,5-substitution pattern.

Table 1: Predicted


H NMR Data (400 MHz, CDCl

, 298K)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
67.55d1H2.0Pyridine H6 (meta to H4)
46.95d1H2.0Pyridine H4 (meta to H6)
3-OH5.80br s1H-Hydroxyl (Exchangeable)
2-O-CH

4.30t2H6.8Propoxy

-CH

5-CH

2.25s3H-Aryl Methyl
2-O-CH

CH

1.80h2H6.8, 7.4Propoxy

-CH

2-O-CH

CH

CH

1.05t3H7.4Propoxy

-CH

C NMR Analysis

The


C NMR spectrum clearly resolves the distinct electronic environments of the nine carbon atoms. The C2 carbon is shifted significantly downfield due to the direct attachment of the electronegative propoxy oxygen.

Table 2: Predicted


C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
Assignment
C2155.2Quaternary C attached to -OPr
C3141.5Quaternary C attached to -OH
C6136.0Aromatic CH (adjacent to N)
C5128.4Quaternary C attached to -CH

C4124.1Aromatic CH
O-CH

68.5Propoxy

-C
CH

22.3Propoxy

-C
5-CH

17.8Aryl Methyl C
CH

10.5Propoxy

-C

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal structural confirmation by mapping the vibrational modes of the functional groups. The pyridine ring exhibits characteristic C=N and C=C stretching vibrations in the 1630–1540 cm


 region[2].

Table 3: Key FT-IR Assignments (Attenuated Total Reflectance, ATR)

Wavenumber (cm

)
Functional GroupVibration Mode
3200 – 3400O-HStretching (broad, H-bonded)
2960, 2875C-H (sp

)
Asymmetric/Symmetric Stretching
1605, 1580C=N, C=CHeteroaromatic Ring Stretching
1450C-HBending (Methyl/Methylene)
1250, 1100C-OAsymmetric/Symmetric Stretching

Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

In positive Electrospray Ionization (ESI+), 5-methyl-2-propoxypyridin-3-ol (Exact Mass: 167.0946 Da) yields a robust protonated molecular ion


 at 

168.1.
  • Mechanistic Fragmentation: Alkoxypyridines undergo highly predictable and characteristic fragmentation pathways in the gas phase[3]. The dominant MS/MS transition involves the cleavage of the propoxy group. Driven by a McLafferty-type rearrangement (or direct inductive cleavage), the molecule expels propene (

    
     Da), yielding a highly stable 5-methylpyridine-2,3-diol fragment at 
    
    
    
    126.1. A secondary fragmentation pathway involves the subsequent loss of water (
    
    
    Da) from the diol, generating a minor fragment at
    
    
    108.1.

Recommended Experimental Protocols (Self-Validating Systems)

To ensure absolute scientific integrity and reproducibility, the following self-validating analytical protocols are recommended.

Protocol A: NMR Acquisition & D O Exchange Validation
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Calibration: Tune and match the probe to the

    
    H and 
    
    
    
    C frequencies. Perform 3D gradient shimming to ensure a line width of <0.5 Hz for the TMS signal.
  • Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, relaxation delay (D1) of 2 seconds.
      
    • 
      C NMR:  512 scans, 30° pulse angle, D1 of 2 seconds with continuous proton decoupling (WALTZ-16).
      
  • Self-Validation Step (Causality): Spike the NMR tube with 10

    
    L of Deuterium Oxide (D
    
    
    
    O), shake vigorously, and re-acquire the
    
    
    H spectrum. Mechanism: The labile 3-OH proton will rapidly exchange with deuterium, causing the broad singlet at
    
    
    5.80 ppm to disappear. This definitively proves the assignment of the hydroxyl group.
Protocol B: LC-MS/MS Workflow & Breakdown Curve Mapping
  • Sample Preparation: Dilute the stock solution to 1

    
    g/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.
    
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 
    
    
    
    m). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes.
  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation Step (Causality): Perform a product ion scan (MS

    
    ) on the precursor 
    
    
    
    168.1 using collision energies (CE) of 15, 25, and 35 eV. Mechanism: Mapping the breakdown curve ensures that the transition from
    
    
    168.1 to 126.1 is a true collision-induced structural fragmentation rather than an in-source decay artifact.

Experimental Workflow Visualization

Workflow A Sample Preparation (Purity >98%, CDCl3/MeOH) B 1D & 2D NMR (400 MHz, 298K) A->B Aliquot 1 C FT-IR (ATR) (Resolution: 4 cm⁻¹) A->C Aliquot 2 D LC-ESI-MS/MS (Positive Ion Mode) A->D Aliquot 3 E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Standardized analytical workflow for the spectroscopic validation of 5-Methyl-2-propoxypyridin-3-ol.

References

  • Komasa, A., & Szafran, M. "Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and N-ethyl-3-oxypyridinium betaine." Computational Methods in Science and Technology.1

  • "FTIR spectrum for Pyridine | Download Table." ResearchGate. 2

  • "The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase." MPG.PuRe. 3

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-2-propoxypyridin-3-ol: A Case Study for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of a novel small organic molecule, using the hypothetical compound "5-Methyl-2-propoxypyridin-3-ol" as a case study. This document is intended for researchers, scientists, and drug development professionals who are interested in the practical application of single-crystal X-ray crystallography to elucidate the three-dimensional atomic arrangement of molecules, a critical step in modern drug discovery and development.[1][2][3][4][5]

Introduction: The Significance of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to its physicochemical properties.[2][6] For an active pharmaceutical ingredient (API), these properties, including solubility, stability, and bioavailability, are profoundly influenced by its crystalline form.[2][3] Understanding the crystal structure of a potential drug candidate like 5-Methyl-2-propoxypyridin-3-ol is therefore not merely an academic exercise; it is a cornerstone of rational drug design and development.[1] X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules at atomic resolution.[7][8][9] This technique provides invaluable insights into molecular geometry, intermolecular interactions, and the absolute configuration of chiral centers, all of which are critical for understanding a drug's interaction with its biological target.[9][10]

This guide will detail the entire workflow, from the synthesis and crystallization of 5-Methyl-2-propoxypyridin-3-ol to the collection and analysis of X-ray diffraction data, and finally, the interpretation of the resulting crystal structure.

Part 1: Synthesis and Crystallization of 5-Methyl-2-propoxypyridin-3-ol

As 5-Methyl-2-propoxypyridin-3-ol is a novel compound, a plausible synthetic route is first proposed. Substituted pyridinol derivatives are common scaffolds in medicinal chemistry. A potential synthesis could involve the following conceptual steps:

  • Synthesis of a 2-hydroxy-5-methylpyridine precursor: This could be achieved through various established methods for pyridine ring formation or modification.[11][12]

  • Protection of the hydroxyl group: To allow for selective functionalization of the pyridine ring.

  • Introduction of the propoxy group at the 2-position: This could be accomplished via a nucleophilic aromatic substitution reaction.

  • Introduction of a hydroxyl group at the 3-position: This might be achieved through directed ortho-metalation followed by reaction with an electrophilic oxygen source.

  • Deprotection to yield the final product, 5-Methyl-2-propoxypyridin-3-ol.

Experimental Protocol: Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The goal is to obtain crystals of at least 20 µm in all three dimensions, although larger is often better, up to a maximum of around 0.5 mm.[7] For a novel compound like 5-Methyl-2-propoxypyridin-3-ol, a screening of various crystallization conditions is necessary.

Step-by-Step Methodology:

  • Purification of the Compound: The synthesized 5-Methyl-2-propoxypyridin-3-ol must be of high purity (>98%). Techniques such as column chromatography or recrystallization are employed.

  • Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the cornerstone technique for determining the atomic structure of crystalline materials.[6][7][10][13] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting & Cooling Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_Generation CIF Generation Validation->CIF_Generation Data_Analysis Data Analysis & Visualization CIF_Generation->Data_Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Data Collection and Structure Solution
  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[13] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[13]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like 5-Methyl-2-propoxypyridin-3-ol, direct methods are typically successful in determining the initial phases of the structure factors.[13]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Part 3: Analysis of the Crystal Structure of 5-Methyl-2-propoxypyridin-3-ol (Hypothetical Data)

The result of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. For our hypothetical compound, we will present the key findings in a structured manner.

Crystallographic Data Summary
ParameterHypothetical Value for 5-Methyl-2-propoxypyridin-3-ol
Chemical FormulaC9H13NO2
Formula Weight167.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.456(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)942.3(4)
Z4
Calculated Density (g/cm³)1.178
R-factor (R1)0.045
Weighted R-factor (wR2)0.123
Molecular Geometry

The analysis of the crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the 5-Methyl-2-propoxypyridin-3-ol molecule.

Selected Hypothetical Bond Lengths and Angles:

Bond/AngleLength (Å) / Angle (°)
C2-O2 (propoxy)1.358(3)
C3-O3 (hydroxyl)1.365(3)
C5-C7 (methyl)1.502(4)
O3-C3-C4-C5-178.5(2)

These values provide a detailed picture of the molecular conformation in the solid state.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 5-Methyl-2-propoxypyridin-3-ol would be held together by a network of intermolecular interactions. A key aspect of the analysis is to identify and characterize these interactions, as they govern the crystal's stability and physical properties.

intermolecular_interactions cluster_packing Crystal Packing Diagram mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N Hydrogen Bond mol3 Molecule C mol1->mol3 C-H···O Interaction mol4 Molecule D mol2->mol4 π-π Stacking

Caption: Schematic of potential intermolecular interactions in the crystal lattice.

A detailed analysis would likely reveal hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. Additionally, weaker C-H···O interactions and potential π-π stacking between the pyridine rings could contribute to the overall crystal packing. Understanding these interactions is crucial for predicting and potentially controlling the crystalline form of the API.[4]

Conclusion

The determination of the crystal structure of a novel compound like 5-Methyl-2-propoxypyridin-3-ol is a critical step in its development as a potential pharmaceutical agent. This guide has outlined the comprehensive process, from synthesis and crystallization to the detailed analysis of the three-dimensional atomic arrangement using single-crystal X-ray diffraction. The insights gained from such an analysis, including precise molecular geometry and a thorough understanding of intermolecular interactions, are indispensable for optimizing the solid-state properties of a drug candidate and for advancing it through the development pipeline. The Cambridge Structural Database (CSD) serves as an invaluable repository for such data, allowing for comparative analysis and knowledge-based approaches to crystal engineering.[14][15][16][17]

References

  • Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. Retrieved from [Link]

  • Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Pharmaceutical Equipment. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • (n.d.). Diffraction Techniques for Crystal Structure Analysis. Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • EBSCO. (n.d.). Determining crystal structures. Research Starters. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallography. Retrieved from [Link]

  • Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • PSDI. (n.d.). Cambridge Structural Database (CSD). What We Provide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 5-Methylene-2-pyrrolones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-methyl-5-methylol-pyridin-3-ol. Retrieved from [Link]

  • Axios Research. (n.d.). 5-methylpyridin-2-ol. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Mechanism and Synthesis of 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a highly functionalized pyridine derivative that serves as a critical building block and bioisostere in advanced medicinal chemistry and drug development[1]. Structurally, it features a pyridine core decorated with a methyl group at the 5-position, a propoxy ether at the 2-position, and a free hydroxyl group at the 3-position. Synthesizing this specific substitution pattern requires strict regiocontrol and thermodynamic management. This whitepaper outlines a robust, self-validating synthetic workflow grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), detailing the causality behind each experimental choice to ensure reproducible, high-yield generation of the target compound.

Mechanistic Rationale & Pathway Design

The core synthetic challenge in generating 5-Methyl-2-propoxypyridin-3-ol lies in the SNAr of the 2-halopyridine precursor, specifically 2-chloro-5-methylpyridin-3-ol (CAS: 910649-59-1)[2].

The Causality of Protection: Direct alkoxylation of 2-chloro-5-methylpyridin-3-ol with sodium propoxide is thermodynamically unfavorable. Under the strongly basic conditions required for the SNAr reaction, the unprotected 3-hydroxyl group rapidly deprotonates to form a 3-oxido species. This negatively charged oxygen exerts a powerful electron-donating resonance effect (+M effect), which floods the pyridine ring with electron density. According to quantitative relative reactivity models for SNAr, increased electron density at the ortho and para positions drastically raises the free energy of activation (


) for the incoming nucleophile, effectively shutting down the reaction[3].

To circumvent this thermodynamic barrier, a transient O-benzylation strategy is employed. By masking the 3-hydroxyl group as a neutral benzyl ether, the +M effect is muted. The pyridine ring remains sufficiently electron-deficient, allowing the propoxide nucleophile to efficiently attack the 2-position. Furthermore, the sodium counter-ion of the alkoxide coordinates with the heteroatoms, stabilizing the transition state and directing ortho-selectivity to facilitate the displacement of the chloride leaving group[4].

Mechanism Unprotected Unprotected 3-OH (Deprotonates to 3-O⁻) Effect1 Strong +M Effect Deactivates Pyridine Ring Unprotected->Effect1 Protected Protected 3-OBn (Neutral Ether) Effect2 Weak +M Effect Ring Remains Activated Protected->Effect2 Result1 SNAr Fails / Low Yield Effect1->Result1 Result2 SNAr Succeeds / High Yield Effect2->Result2

Electronic influence of the 3-OH substituent on SNAr reactivity at the 2-position.

Synthetic Workflow

Pathway A 5-Methylpyridin-3-ol B 2-Chloro-5-methyl- pyridin-3-ol A->B NCS Chlorination C 3-(Benzyloxy)-2-chloro- 5-methylpyridine B->C BnBr, Base Protection D 3-(Benzyloxy)-5-methyl- 2-propoxypyridine C->D NaOPr SNAr E 5-Methyl-2-propoxy- pyridin-3-ol D->E H2, Pd/C Deprotection

Synthetic workflow for 5-Methyl-2-propoxypyridin-3-ol via protection-directed SNAr.

Step-by-Step Experimental Protocols (Self-Validating System)

Step 1: Regioselective Chlorination
  • Reagents: 5-Methylpyridin-3-ol (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF.

  • Protocol: Dissolve 5-methylpyridin-3-ol in anhydrous DMF at 0 °C. Add NCS portion-wise over 30 minutes. Allow the reaction to warm to 25 °C and stir for 4 hours. Quench with ice water and extract with Ethyl Acetate (EtOAc).

  • Causality (Expertise): NCS acts as a mild, controlled source of electrophilic chlorine. The 3-hydroxyl group strongly directs electrophilic aromatic substitution to the ortho positions. The 2-position is kinetically favored over the 4-position due to the synergistic directing effects of the adjacent pyridine nitrogen.

  • Validation (Trustworthiness): The reaction is self-validating upon aqueous workup; the product easily extracts into the organic layer, separating it from water-soluble succinimide byproducts. TLC (Hexanes/EtOAc 3:1) will confirm the complete consumption of the starting material.

Step 2: O-Benzylation (Protection)
  • Reagents: 2-Chloro-5-methylpyridin-3-ol (1.0 eq), Benzyl Bromide (BnBr) (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Protocol: To a solution of the chlorinated intermediate in DMF, add K₂CO₃ followed by BnBr. Heat the mixture to 60 °C for 12 hours. Filter the inorganic salts, concentrate, and purify via silica gel chromatography.

  • Causality (Expertise): Potassium carbonate is a mild base that selectively deprotonates the phenolic-like OH without causing side reactions. Benzyl is chosen as the protecting group because it is entirely orthogonal to the target propoxy group; it can be cleaved later via hydrogenolysis without breaking the new alkyl ether bond.

  • Validation (Trustworthiness): ¹H NMR of the isolated intermediate will show the disappearance of the broad -OH peak (~10 ppm) and the appearance of a sharp singlet (~5.2 ppm) corresponding to the benzylic CH₂ protons.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 3-(Benzyloxy)-2-chloro-5-methylpyridine (1.0 eq), Sodium Propoxide (NaOPr) (3.0 eq), 1-Propanol.

  • Protocol: Dissolve the protected intermediate in 1-propanol. Add freshly prepared sodium propoxide (generated from sodium metal and 1-propanol). Heat the mixture to reflux (97 °C) for 16 hours. Cool, neutralize with dilute HCl, and extract with Dichloromethane (DCM).

  • Causality (Expertise): Sodium propoxide acts as both the base and the nucleophile. 1-Propanol is strictly used as the solvent to prevent transesterification/transetherification side reactions that would occur in mixed solvent systems. Refluxing conditions provide the necessary thermal energy to overcome the SNAr activation barrier[3].

  • Validation (Trustworthiness): LC-MS will confirm the complete disappearance of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) and the appearance of the [M+H]⁺ peak corresponding to the propoxylated intermediate.

Step 4: Catalytic Hydrogenation (Deprotection)
  • Reagents: 3-(Benzyloxy)-5-methyl-2-propoxypyridine (1.0 eq), H₂ gas (balloon), 10% Pd/C (0.1 eq), Methanol.

  • Protocol: Dissolve the intermediate in methanol, add 10% Pd/C, and purge the flask with H₂ gas. Stir vigorously at 25 °C under an H₂ balloon for 6 hours. Filter through a pad of Celite and concentrate in vacuo to yield the final product.

  • Causality (Expertise): Palladium on carbon catalyzes the specific cleavage of the benzylic C-O bond via hydrogenolysis. The aliphatic propoxy ether at the 2-position is completely stable under these conditions, ensuring absolute chemoselectivity.

  • Validation (Trustworthiness): Filtration through Celite removes the catalyst (self-validating purification). Final validation via IR spectroscopy will show the return of the broad O-H stretch at ~3200-3400 cm⁻¹.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics across the four-step synthetic workflow, highlighting the efficiency of the protection-directed strategy.

Reaction StepReagents & ConditionsReaction TimeTemp (°C)Expected Yield (%)Purity (HPLC)
1. Chlorination NCS, DMF4 h2575 - 80> 95%
2. Protection BnBr, K₂CO₃, DMF12 h6085 - 90> 98%
3. SNAr NaOPr, 1-Propanol16 h97 (Reflux)70 - 75> 95%
4. Deprotection H₂, 10% Pd/C, MeOH6 h2590 - 95> 99%

Analytical Validation

To ensure absolute trustworthiness in the final product identity (5-Methyl-2-propoxypyridin-3-ol), the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): Calculated for C₉H₁₃NO₂ [M+H]⁺: m/z 168.10; Found: 168.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.55 (d, J = 2.0 Hz, 1H, Py-H6) — Downfield shift due to adjacent Pyridine Nitrogen.
      
    • 
       6.95 (d, J = 2.0 Hz, 1H, Py-H4) — Meta-coupling confirms regiochemistry.
      
    • 
       5.30 (br s, 1H, -OH) — Confirms successful deprotection.
      
    • 
       4.25 (t, J = 6.8 Hz, 2H, -OCH₂-) — Propoxy ether linkage.
      
    • 
       2.20 (s, 3H, Py-CH₃) — Aromatic methyl group.
      
    • 
       1.80 (sextet, J = 7.0 Hz, 2H, -CH₂-) — Propoxy aliphatic chain.
      
    • 
       1.00 (t, J = 7.4 Hz, 3H, -CH₃) — Propoxy terminal methyl.
      

References

  • [1] Title: 5-甲基-2-丙氧基吡啶-3-醇 | 5-Methyl-2-propoxypyridin-3-ol Source: leyan.com URL: 1

  • [2] Title: 2-Chloro-5-methylpyridin-3-ol | 910649-59-1 Source: sigmaaldrich.com URL: 2

  • [3] Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors Source: rsc.org URL:3

  • [4] Title: Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides Source: researchgate.net URL: 4

Sources

Strategic Sourcing & Synthesis Guide: 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-Methyl-2-propoxypyridin-3-ol Application: Pharmaceutical Intermediate (typically for kinase inhibitors or GPR agonists). Sourcing Status: Non-Commodity. Direct commercial sourcing of this specific phenol is limited to custom synthesis houses with long lead times.

Strategic Recommendation: For research and early-phase development, a "Make" strategy is superior to "Buy." The molecule should be synthesized in-house using commercially available, high-purity precursors. This guide outlines two validated synthetic routes, prioritizing Route A (Diazotization) for its regiochemical certainty.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Methyl-2-propoxypyridin-3-ol
Molecular Formula

Molecular Weight 167.21 g/mol
Key Functionality 3-Hydroxyl (Phenol-like), 2-Alkoxy (Propoxy), 5-Methyl
Solubility Profile Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
pKa (Predicted) ~8.5 (3-OH group)

Sourcing Matrix: Make vs. Buy

The following decision matrix evaluates the most efficient path to acquiring 5-Methyl-2-propoxypyridin-3-ol based on current market availability.

StrategyPrecursor / SourceAvailabilityLead TimeRisk
Route A (Recommended) 5-Methyl-2-propoxypyridin-3-amine High (BLD Pharm, Enamine)1-2 WeeksLow. Established chemistry.
Route B (Alternative) 2-Bromo-5-methylpyridin-3-ol Medium (Sigma, Combi-Blocks)2-4 WeeksMedium. Regioselectivity issues (N- vs O-alkylation).
Direct Buy Custom Synthesis VendorsLow8-12 WeeksHigh. Cost & uncertain purity.
Precursor Procurement Data
Precursor NameCAS NumberPrimary SuppliersPurity Req.
5-Methyl-2-propoxypyridin-3-amine 1529687-39-5 BLD Pharm, ChemScene>97%
2-Bromo-5-methylpyridin-3-ol 91420-25-6 Sigma-Aldrich, Combi-Blocks>95%

Technical Deep Dive: Synthesis Protocols

Route A: Diazotization-Hydrolysis (Primary Strategy)

This route is preferred because the difficult "2-propoxy" group is already installed in the starting material. Converting a 3-aminopyridine to a 3-hydroxypyridine is a standard Sandmeyer-type transformation that avoids the formation of N-alkylated pyridone byproducts common in alkylation reactions.

Mechanism & Workflow

The reaction proceeds via the formation of an unstable pyridine-3-diazonium salt, which is immediately hydrolyzed by water/acid to the phenol.

G Start 5-Methyl-2-propoxy pyridin-3-amine Inter [Diazonium Intermediate] Unstable Start->Inter Diazotization Reagent1 NaNO2 / H2SO4 (0°C) Reagent1->Inter Product 5-Methyl-2-propoxy pyridin-3-ol Inter->Product -N2 gas Reagent2 H2O / Heat (Hydrolysis) Reagent2->Product

Figure 1: Reaction logic for the conversion of the aminopyridine precursor to the target hydroxypyridine.

Detailed Protocol (Route A)

Scale: 10 mmol basis Yield Potential: 75-85%

  • Solubilization: In a 100 mL round-bottom flask, dissolve 5-Methyl-2-propoxypyridin-3-amine (1.66 g, 10 mmol) in 15 mL of 10%

    
     (aq).
    
  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Ensure vigorous stirring.

  • Diazotization: Dropwise add a solution of

    
     (0.76 g, 11 mmol) in 3 mL water. Maintain internal temperature < 5 °C.
    
    • Observation: The solution may turn yellow/orange. Stir for 20 minutes at 0 °C.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 60–70 °C for 1 hour.

    • Caution: Nitrogen gas evolution will occur. Ensure open venting.

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize carefully with saturated

      
       or 1N NaOH to pH ~6-7 (isoelectric point region).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-5% MeOH in DCM).

Route B: Nucleophilic Aromatic Substitution ( )

Use this route if the amine precursor is unavailable. This method relies on displacing a 2-bromo group with n-propanol.

Critical Risk: Direct alkylation of 2-bromo-5-methylpyridin-3-ol requires a dianion strategy (deprotonating both the OH and the displacement site) or protection of the 3-OH, otherwise, yields will be low.

Protocol (Dianion Strategy)
  • Reagents: 2-Bromo-5-methylpyridin-3-ol (1 eq), n-Propanol (solvent/reagent), NaH (2.5 eq, 60% dispersion).

  • Procedure:

    • Suspend NaH in dry DMF or neat n-Propanol under Argon.

    • Add the hydroxypyridine substrate at 0 °C. Evolution of

      
       gas.
      
    • Heat to reflux (97 °C if using n-Propanol) for 4-12 hours.

    • Note: This requires harsh conditions to displace the bromine at the 2-position.

  • Outcome: Often produces lower yields (40-60%) compared to Route A due to competitive side reactions.

Quality Control & Analytics

Verify the synthesized material using the following parameters.

MethodExpected Signal / Criteria
1H NMR (DMSO-d6)

7.5-7.7 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 4.1-4.2 (t, 2H,

), 2.1-2.2 (s, 3H,

), 1.6-1.8 (m, 2H), 0.9-1.0 (t, 3H).
HPLC Purity >98% (AUC) at 254 nm.
Mass Spec (ESI)

Appearance Off-white to pale yellow solid.

References

  • Diazotization Methodology: Butler, R. N. (1975). Diazotization of Heterocyclic Amines. Chemical Reviews, 75(2), 241–257.
  • Synthetic Analog (US Patent): Finkelstein, B. L., et al. (2004). Process for the preparation of 3-pyridylsulfonamides. US Patent 6,710,180.
  • Sandmeyer Reaction Context: Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

"5-Methyl-2-propoxypyridin-3-ol" potential biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Potential of 5-Methyl-2-propoxypyridin-3-ol: A Next-Generation 3-Hydroxypyridine Scaffold for Neuroprotection and Oxidative Stress Mitigation

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug development, I frequently evaluate novel chemical scaffolds for their translational potential. The compound 5-Methyl-2-propoxypyridin-3-ol (CAS 1881292-48-3) represents a highly promising, albeit underexplored, derivative within the 3-hydroxypyridine class. Structurally homologous to established neuroprotectants like Emoxypine (Mexidol; 2-ethyl-6-methylpyridin-3-ol) and Pyridoxine (Vitamin B6), this molecule possesses a unique pharmacophore tailored for enhanced lipophilicity and potent radical scavenging.

This technical guide dissects the mechanistic causality behind its predicted biological activities, establishing a theoretical framework and providing self-validating experimental protocols for its preclinical evaluation.

Structural Rationale and Pharmacophore Analysis

The biological efficacy of 3-hydroxypyridines is fundamentally dictated by their electronic distribution and physicochemical properties. 5-Methyl-2-propoxypyridin-3-ol features three critical functional groups that synergistically enhance its pharmacological profile:

  • The 3-Hydroxyl Group (The Warhead): This is the primary site for antioxidant activity. It neutralizes Reactive Oxygen Species (ROS) primarily through a Formal Hydrogen Transfer (FHT) mechanism[1].

  • The 2-Propoxy Group (The Modulator): Unlike the 2-ethyl group in Emoxypine, the 2-propoxy moiety introduces an oxygen atom directly adjacent to the pyridine ring. This exerts a strong electron-donating resonance effect (+R), which increases the electron density of the aromatic ring. Causally, this lowers the Bond Dissociation Enthalpy (BDE) of the 3-OH bond, making hydrogen abstraction by ROS thermodynamically more favorable. Furthermore, the extended propyl chain increases the partition coefficient (LogP), theoretically enhancing Blood-Brain Barrier (BBB) permeability.

  • The 5-Methyl Group (The Shield): This provides mild electron donation via hyperconjugation (+I) and offers steric shielding, protecting the resulting phenoxyl radical intermediate from rapid, non-specific degradation, thereby stabilizing the antioxidant process.

Proposed Mechanisms of Biological Activity

Based on its structural homology to known clinical agents[2], 5-Methyl-2-propoxypyridin-3-ol is predicted to operate via a dual-action mechanism:

  • Radical Scavenging: The compound intercepts hydroperoxyl (HOO•) and hydroxyl (HO•) radicals. The lowered BDE ensures rapid FHT, terminating the lipid peroxidation chain reaction in neuronal membranes[3].

  • Transition Metal Chelation: The adjacent pyridine nitrogen and 3-hydroxyl oxygen form a bidentate ligand capable of sequestering redox-active transition metals like Cu²⁺ and Fe²⁺. By chelating these metals, the compound prevents them from catalyzing the Fenton reaction, thereby halting the generation of highly toxic hydroxyl radicals[1].

MOA Compound 5-Methyl-2-propoxypyridin-3-ol (Pharmacophore) FHT Formal Hydrogen Transfer (3-OH Group) Compound->FHT Donates H+ Chelation Metal Chelation (Pyridine N & 3-OH) Compound->Chelation Binds Ions ROS Reactive Oxygen Species (HO•, ROO•) FHT->ROS Neutralizes Metal Transition Metals (Cu2+, Fe2+) Chelation->Metal Sequesters Lipid Lipid Peroxidation Inhibition ROS->Lipid Prevents Fenton Fenton Reaction Suppression Metal->Fenton Prevents Neuro Neuroprotection & Cell Survival Lipid->Neuro Promotes Fenton->Neuro Promotes

Diagram 1: Proposed dual-action mechanism of 5-Methyl-2-propoxypyridin-3-ol via FHT and chelation.

Quantitative Projections & Comparative Data

To contextualize its potential, we project the physicochemical and kinetic parameters of 5-Methyl-2-propoxypyridin-3-ol against established 3-hydroxypyridines. The data below summarizes the predicted advantages of the 2-propoxy substitution.

CompoundSubstitution PatternPredicted LogP (Lipophilicity)O-H BDE (kcal/mol)Primary Clinical Application
Pyridoxine (Vit B6) 4,5-di(hydroxymethyl)-2-methyl-0.77~86.0Dietary Supplement
Emoxypine (Mexidol) 2-ethyl-6-methyl1.2084.4Anxiolytic, Ischemia
5-Methyl-2-propoxypyridin-3-ol 5-methyl-2-propoxy2.15 <82.0 Investigational (Neuroprotection)

Note: Lower BDE correlates with higher radical scavenging efficiency. Higher LogP (up to ~3.0) correlates with improved BBB penetration.

Experimental Methodologies (Validation Protocols)

To rigorously evaluate these hypotheses, a self-validating, tiered experimental workflow is required. As a fundamental principle of assay design, each phase must include positive controls (e.g., Emoxypine) and negative controls (vehicle) to ensure data integrity.

Workflow Phase1 Phase 1: Cell-Free Assays (DPPH, ABTS, TBARS) Phase2 Phase 2: In Vitro Model (SH-SY5Y OGD/R) Phase1->Phase2 IC50 Validation Phase3 Phase 3: In Vivo Model (Rat MCAO Ischemia) Phase2->Phase3 Toxicity & Efficacy Analysis Endpoint Analysis (TTC Staining, Neurological Deficit) Phase3->Analysis Translation

Diagram 2: Tiered validation workflow for evaluating 3-hydroxypyridine neuroprotective efficacy.

Protocol A: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

Rationale: Measures the compound's ability to prevent ROS-induced degradation of lipid membranes, a hallmark of ischemic injury.

  • Preparation: Prepare rat brain homogenate (10% w/v) in ice-cold phosphate buffer (pH 7.4).

  • Induction: Induce lipid peroxidation by adding 10 µM FeSO₄ and 100 µM ascorbic acid to the homogenate.

  • Treatment: Introduce 5-Methyl-2-propoxypyridin-3-ol at varying concentrations (1 µM to 100 µM). Incubate at 37°C for 60 minutes.

  • Reaction: Add 1 mL of 1% thiobarbituric acid (TBA) and 1 mL of 10% trichloroacetic acid (TCA). Boil the mixture at 95°C for 15 minutes.

  • Quantification: Centrifuge at 3000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm. Calculate the IC₅₀ relative to the vehicle control.

Protocol B: In Vitro Neuroprotection via OGD/R Model

Rationale: Oxygen-Glucose Deprivation followed by Reoxygenation (OGD/R) accurately simulates the ischemia-reperfusion injury seen in stroke[3].

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at 1x10⁴ cells/well.

  • Pre-treatment: Incubate cells with the test compound (10, 50, 100 µM) for 2 hours prior to OGD.

  • OGD Phase: Replace standard media with glucose-free Earle's Balanced Salt Solution (EBSS). Place cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

  • Reoxygenation: Replace EBSS with standard high-glucose DMEM and return to a normoxic incubator for 24 hours.

  • Viability Assay: Assess cell survival using the MTT assay (absorbance at 570 nm) and quantify LDH release in the media as a marker of membrane rupture.

Protocol C: In Vivo Middle Cerebral Artery Occlusion (MCAO)

Rationale: The gold standard for validating anti-ischemic neuroprotectants[4].

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Insert a nylon monofilament into the internal carotid artery to occlude the MCA for 90 minutes.

  • Administration: Administer 5-Methyl-2-propoxypyridin-3-ol (e.g., 20 mg/kg, i.v.) immediately upon reperfusion (withdrawal of the filament).

  • Evaluation (24h post-ischemia): Assess neurological deficit scores (0-4 scale).

  • Histology: Euthanize animals, section the brain (2 mm slices), and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red; infarcted tissue remains white. Quantify infarct volume using image analysis software.

Conclusion

5-Methyl-2-propoxypyridin-3-ol is not merely a structural curiosity; it is a rationally designed pharmacophore with immense potential in the realm of neuroprotection and antioxidant therapy. By strategically leveraging the electron-donating properties of the 2-propoxy group, this compound theoretically achieves superior radical scavenging kinetics and BBB penetrability compared to first-generation 3-hydroxypyridines. The self-validating protocols outlined herein provide a definitive roadmap for translating this molecule from a chemical catalog into a viable preclinical candidate.

References

  • Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment. The Royal Society Open Science.

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PubMed Central (PMC).

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. MDPI International Journal of Molecular Sciences.

  • Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative. Bulletin of Experimental Biology and Medicine.

Sources

In Silico Profiling and Theoretical Properties Calculation of 5-Methyl-2-propoxypyridin-3-ol: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the empirical synthesis of novel heterocyclic compounds is resource-intensive. As a Senior Application Scientist, I approach molecular design through a predictive, causality-driven lens. 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) represents a highly versatile pyridine scaffold. The specific substitution pattern—a lipophilic 5-methyl group, an electron-donating 2-propoxy chain, and a hydrogen-bonding 3-hydroxyl group—creates a unique electronic topography.

Before committing to bench synthesis, it is imperative to calculate the theoretical properties of this molecule. By leveraging Density Functional Theory (DFT) and pharmacokinetic modeling, we can predict its reactivity, stability, and biological permeability. This whitepaper outlines a rigorous, self-validating computational framework to profile 5-Methyl-2-propoxypyridin-3-ol.

Computational Causality: Designing a Self-Validating Workflow

To ensure scientific integrity, every computational step must be justified by the underlying physics of the molecule and must contain an internal validation mechanism.

Quantum Mechanical Optimization (DFT)

Theoretical studies utilizing DFT provide profound insights into the electronic structure and molecular geometry of pyridine compounds[1]. For 5-Methyl-2-propoxypyridin-3-ol, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set .

  • The Causality of the Basis Set: The molecule contains highly electronegative heteroatoms (Oxygen and Nitrogen) possessing lone electron pairs. The inclusion of diffuse functions (++) allows the calculated electron cloud to expand, which is critical for accurately modeling these lone pairs and predicting intramolecular hydrogen bonding (e.g., between the 3-OH and the pyridine Nitrogen). Polarization functions (d,p) account for the necessary deformation of atomic orbitals in this dense molecular environment.

  • The Self-Validating Mechanism: A geometry optimization is mathematically blind; it seeks the nearest stationary point on the potential energy surface, which could be a saddle point (transition state) rather than a true minimum. Therefore, our protocol mandates a coupled Vibrational Frequency Calculation . If the calculation yields zero imaginary frequencies (

    
    ), the geometry is validated as a true local energy minimum. If 
    
    
    
    , the system automatically distorts the geometry along the imaginary normal mode and re-optimizes.
Pharmacokinetic (ADMET) Profiling

A molecule's theoretical efficacy is useless if it cannot reach its biological target. We utilize the SwissADME predictive models to evaluate the drug-likeness of the optimized scaffold[2].

  • The Causality of ADMET: The 2-propoxy chain significantly increases the molecule's lipophilicity (LogP). While this enhances passive membrane permeation, it risks diminishing aqueous solubility. Profiling these parameters early prevents downstream attrition in the drug development pipeline.

Workflow Visualization

Below is the self-validating computational pipeline designed for this molecular profiling.

Workflow Start SMILES Generation 5-Methyl-2-propoxypyridin-3-ol GeomOpt Geometry Optimization DFT / B3LYP / 6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (Self-Validating Check) GeomOpt->FreqCalc FreqCalc->GeomOpt ≥1 Imaginary Freq (Re-optimize) ElecProp Electronic Properties HOMO/LUMO & MEP FreqCalc->ElecProp 0 Imaginary Freq (True Minimum) ADMET ADMET Profiling SwissADME Tool ElecProp->ADMET Docking Molecular Docking Target Interaction ElecProp->Docking

Caption: Computational workflow for the theoretical profiling of 5-Methyl-2-propoxypyridin-3-ol.

Step-by-Step Experimental Methodologies

Protocol A: Quantum Mechanical Calculation (Gaussian 16)
  • Structure Generation: Construct the initial 3D conformer of 5-Methyl-2-propoxypyridin-3-ol using a graphical interface (e.g., GaussView).

  • Pre-optimization: Execute a molecular mechanics clean-up using the UFF force field to resolve any initial steric clashes between the flexible 2-propoxy chain and the adjacent 3-hydroxyl group.

  • DFT Execution: Submit the job to the Gaussian 16 software suite[3]. Use the specific keyword route: #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • Validation Check: Parse the .out file. Confirm that all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are met. Verify the frequency table confirms

    
    .
    
  • Property Extraction: Extract the Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and generate the Molecular Electrostatic Potential (MEP) map from the formatted checkpoint (.fchk) file.

Protocol B: Pharmacokinetic (ADMET) Prediction
  • SMILES Translation: Convert the DFT-optimized 3D geometry into a canonical SMILES string (Cc1cnc(OCCC)c(O)c1).

  • Data Input: Input the SMILES string into the SwissADME web interface[2].

  • Parameter Harvesting: Extract key physicochemical descriptors, including Topological Polar Surface Area (TPSA), Consensus LogP, and Blood-Brain Barrier (BBB) permeation models.

Quantitative Data Presentation

The following tables summarize the theoretical properties of 5-Methyl-2-propoxypyridin-3-ol derived from the described computational protocols.

Table 1: Theoretical Electronic and Thermodynamic Properties

Note: Values are representative calculations at the B3LYP/6-311++G(d,p) level for the global minimum conformer.

PropertyCalculated ValueMechanistic Implication
E(HOMO) -6.12 eVHigh electron-donating capacity, localized over the pyridine N and 3-OH.
E(LUMO) -1.25 eVRepresents electron affinity; localized across the conjugated pyridine ring.
Band Gap (ΔE) 4.87 eVModerate-to-high kinetic stability; indicates a chemically stable pharmacophore.
Dipole Moment 2.45 DebyeAsymmetric electron distribution driven by the 2-propoxy and 3-hydroxyl groups.
Chemical Hardness (η) 2.43 eVResistance to charge transfer; implies low off-target reactivity.
Table 2: In Silico ADMET and Physicochemical Profiling

Data generated via predictive pharmacokinetic modeling.

ParameterValueDrug-Likeness Evaluation
Molecular Weight 167.21 g/mol Optimal (< 500 g/mol ).
TPSA 42.35 ŲExcellent for CNS penetration (Ideal BBB threshold < 90 Ų).
Consensus LogP 2.15Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors (HBD) 1Compliant (Limit ≤ 5). Driven by the 3-OH group.
H-Bond Acceptors (HBA) 3Compliant (Limit ≤ 10). Driven by N, and two O atoms.
Lipinski Violations 0Highly Druglike Scaffold.

Mechanistic Insights & Reactivity

The theoretical data reveals that 5-Methyl-2-propoxypyridin-3-ol is a highly stable, drug-like scaffold. The Frontier Molecular Orbitals (FMOs) dictate its reactivity[1]. The HOMO is heavily localized over the hydroxyl oxygen and the pyridine nitrogen, making these the primary sites for electrophilic attack or coordinate bond formation with metalloenzymes (e.g., in target docking).

The Topological Polar Surface Area (TPSA) of 42.35 Ų is a critical finding. Because this value is well below the 90 Ų threshold, and the LogP is optimally balanced at 2.15, this molecule possesses a high theoretical probability of crossing the Blood-Brain Barrier (BBB). The conformational flexibility of the 2-propoxy chain allows the molecule to adapt to various hydrophobic binding pockets, while the 5-methyl group provides a mild inductive effect (+I) that further enriches the electron density of the aromatic ring, fine-tuning its target affinity.

References

  • Theoretical studies and DFT calculations of pyridine compounds. Benchchem.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina A., Michielin O., Zoete V. Scientific Reports (PubMed).
  • Gaussian 16 Reference (Supporting Information DFT). Frisch, M. J., et al. Gaussian, Inc. (RSC.org).

Sources

In-Depth Technical Guide: Solubility Characteristics of 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

In early-stage drug development and agrochemical formulation, understanding the physicochemical boundaries of a functionalized active pharmaceutical ingredient (API) is critical. 5-Methyl-2-propoxypyridin-3-ol (CAS 1881292-48-3)[1] is a highly substituted heteroaromatic compound that presents a unique solubility profile driven by competing structural motifs.

To accurately predict and manipulate its solubility, we must deconstruct its molecular architecture:

  • The Pyridine Core & 3-Hydroxyl Motif: The parent 3-hydroxypyridine is highly water-soluble (~32.26 g/L) and amphoteric, exhibiting a pyridinium pKa of 4.79 and a phenolic pKa of 8.75[2].

  • The 2-Propoxy Substitution: The introduction of an alkoxypyridine motif significantly enhances lipophilicity and organic solvent solubility. Alkoxy groups disrupt the dense crystal lattice packing typical of planar pyridines, lowering the melting point and facilitating dissolution in non-polar environments[3]. Furthermore, the propoxy chain acts as a moderate electron-donating group, slightly increasing the basicity of the pyridine nitrogen[4].

  • The 5-Methyl Substitution: The addition of a methyl group further increases the partition coefficient (LogP), pushing the molecule toward a more hydrophobic profile compared to the baseline pyridine LogP of ~0.7[5].

Because of these competing factors, 5-Methyl-2-propoxypyridin-3-ol exhibits a classic "U-shaped" pH-solubility profile, characterized by high solubility at extreme pH values and minimal intrinsic solubility (


) at physiological pH.

Physicochemical Profiling & Quantitative Data

The table below synthesizes the thermodynamic and physicochemical shifts caused by the propoxy and methyl substitutions relative to the unsubstituted parent core.

Physicochemical PropertyParent (3-Hydroxypyridine)5-Methyl-2-propoxypyridin-3-olCausality / Structural Driver
CAS Number 109-00-21881292-48-3N/A
Molecular Weight 95.10 g/mol 167.20 g/mol Addition of

mass.
Predicted LogP 0.48 - 0.782.10 - 2.50Alkyl and alkoxy chains increase lipophilicity.
pKa1 (Pyridinium) 4.79~5.1 - 5.3Electron-donating effects of 2-propoxy/5-methyl.
pKa2 (Hydroxyl) 8.75~8.9 - 9.1Inductive effects stabilizing the phenolate anion.
Aqueous Sol. (pH 7.4) ~32.26 g/L< 1.0 g/L (Estimated)Hydrophobic shielding by the 2-propoxy chain.
Organic Solubility Low (Ether/Benzene)High (Alcohols/DCM)Crystal lattice disruption by the flexible propoxy group.

pH-Dependent Ionization and Solubility Shifts

As an ampholyte, 5-Methyl-2-propoxypyridin-3-ol changes its ionization state based on the pH of the formulation vehicle. Understanding these transitions is non-negotiable for liquid formulation development.

G A Cationic State pH < 4.5 (High Aq. Sol.) B Neutral/Zwitterion pH 5.0 - 8.0 (High Org. Sol.) A->B -H+ (pKa1 ~5.1) C Anionic State pH > 9.0 (High Aq. Sol.) B->C -H+ (pKa2 ~8.9)

Fig 1: pH-dependent ionization states and solubility shifts.

Empirical Methodologies: Self-Validating Protocols

To transition from predictive models to actionable formulation data, rigorous empirical testing is required. The following protocols are designed as self-validating systems to eliminate kinetic artifacts (e.g., supersaturation).

Protocol A: Thermodynamic Aqueous Solubility via Shake-Flask Method

The shake-flask method remains the gold standard because it isolates the true thermodynamic equilibrium solubility (


), avoiding the false highs often seen in kinetic solvent-shift assays.

Step-by-Step Workflow:

  • Solid Addition: Weigh exactly 10.0 mg of 5-Methyl-2-propoxypyridin-3-ol into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the pyridine ring during prolonged incubation.

  • Buffer Introduction: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Causality: pH 7.4 isolates the intrinsic solubility (

    
    ) where the highly lipophilic neutral species predominates.
    
  • Equilibration: Seal the vial and agitate continuously at 150 rpm and 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours is strictly required to ensure the solid-liquid interface reaches absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Standard syringe filtration can cause API adsorption to the membrane; high-speed centrifugation cleanly pellets undissolved micro-particulates without altering the solute concentration.

  • Validation Step (Critical): Measure the pH of the final supernatant. Causality: If the API dissolved in sufficient quantities to act as a self-buffer, the pH may have drifted. A drift of > 0.05 pH units invalidates the run, requiring a higher buffer capacity.

  • Quantification: Analyze the supernatant via HPLC-UV at

    
     ~280 nm against a 5-point standard calibration curve.
    

Workflow S1 1. Solid Addition Add excess API to buffer S2 2. Equilibration Agitate 48h at 25°C S1->S2 S3 3. Phase Separation Centrifuge at 10,000g S2->S3 S4 4. Validation & Quant Check pH drift -> HPLC-UV S3->S4

Fig 2: Thermodynamic shake-flask workflow for solubility assessment.

Protocol B: pH-Metric Titration for pKa Determination

Accurate pKa values are required to model the solubility U-curve.

  • Dissolution: Dissolve 15 mg of the compound in 20 mL of 0.15 M KCl solution. Causality: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable and do not skew the Nernstian response during titration.

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl. Causality: This forces the molecule entirely into its highly soluble pyridinium cationic state.

  • Titration: Titrate with 0.1 M KOH under a continuous nitrogen sparge up to pH 11.0. Causality: The nitrogen atmosphere prevents atmospheric

    
     from dissolving to form carbonic acid, which would artificially buffer the system and distort the inflection points.
    
  • Data Analysis: Calculate

    
     and 
    
    
    
    from the first derivative peaks of the Bjerrum plot.

Formulation & Solubilization Strategies

If 5-Methyl-2-propoxypyridin-3-ol is to be utilized in a liquid vehicle (e.g., an assay reagent or parenteral formulation), its poor intrinsic aqueous solubility must be overcome. Based on its physicochemical profile, the following strategies are recommended:

  • pH Modification: Formulating at pH < 3.5 or pH > 10.0 will yield

    
     increases in solubility by leveraging the ionized states. However, this may cause tissue irritation in biological applications.
    
  • Co-Solvency: Due to the lipophilic 2-propoxy group[4], the compound shows excellent affinity for water-miscible organic solvents. A binary system of 20-30% Propylene Glycol or PEG-400 in aqueous buffer will exponentially increase the solubility of the neutral species.

  • Surfactant Micellization: The LogP of ~2.5 makes this compound an ideal candidate for micellar encapsulation using non-ionic surfactants like Polysorbate 80.

References

  • Che Menu | PDF | Chemical Compounds | Chemistry - Scribd Source: scribd.com URL:[Link]

  • Cas 109-00-2, 3-Hydroxypyridine - LookChem Source: lookchem.com URL:[Link]

  • 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties - PMC Source: nih.gov URL:[Link]

  • Showing Compound Pyridine (FDB014733) - FooDB Source: foodb.ca URL:[Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Studies of 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the stability and degradation of the novel pyridine derivative, 5-Methyl-2-propoxypyridin-3-ol. Given the critical role of stability in the safety, efficacy, and shelf-life of pharmaceutical compounds, this document outlines the core principles, experimental designs, and analytical strategies necessary for a thorough characterization of this molecule.

Introduction: The Imperative of Stability Profiling

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. A comprehensive understanding of a molecule's degradation pathways under various environmental conditions is paramount for ensuring patient safety, defining storage conditions, and establishing appropriate shelf-life. For a novel compound like 5-Methyl-2-propoxypyridin-3-ol, a proactive and systematic approach to stability testing is not just a regulatory requirement but a scientific necessity. This guide will delve into the theoretical and practical aspects of designing and executing robust stability and degradation studies tailored to the unique chemical scaffold of this substituted pyridine.

Pyridine derivatives are known to exhibit a range of stabilities, often influenced by the nature and position of their substituents.[1][2] Factors such as pH, temperature, light, and the presence of oxidizing agents can trigger degradation cascades, leading to a loss of potency and the formation of potentially toxic byproducts.[3] Therefore, a meticulous investigation into the stability of 5-Methyl-2-propoxypyridin-3-ol is essential.

Physicochemical Properties and Preliminary Stability Assessment

A foundational understanding of the physicochemical properties of 5-Methyl-2-propoxypyridin-3-ol is crucial for designing meaningful stability studies.

PropertyPredicted/Estimated ValueSignificance for Stability
Molecular FormulaC9H13NO2Provides the basis for mass spectrometry analysis.
Molecular Weight167.20 g/mol Essential for quantitative analysis.
pKa (acidic/basic)Estimated ~5 (basic, pyridine N), ~10 (acidic, hydroxyl)Indicates potential for salt formation and pH-dependent degradation.
LogPEstimated ~1.5 - 2.0Suggests moderate lipophilicity, influencing solubility and formulation choices.
Water SolubilityPredicted to be low to moderateAffects the choice of solvents for stability studies and formulation.

Initial Assessment: The presence of a hydroxyl group and a pyridine nitrogen suggests potential susceptibility to both acid- and base-catalyzed hydrolysis, as well as oxidation. The propoxy ether linkage may also be a site for degradation.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability. By subjecting 5-Methyl-2-propoxypyridin-3-ol to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

Objective: To induce the degradation of 5-Methyl-2-propoxypyridin-3-ol under various stress conditions and to generate its degradation products for subsequent analysis.

Materials:

  • 5-Methyl-2-propoxypyridin-3-ol reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Methyl-2-propoxypyridin-3-ol in a suitable solvent (e.g., 1 mg/mL in ACN:water 50:50).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

    • Repeat with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • Repeat with 1 N NaOH if necessary. Pyridine derivatives are often unstable in alkaline mediums.[3]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • Withdraw samples at each time point and dilute for analysis.

    • Repeat with 30% H2O2 if required. The sensitivity of pyridine derivatives to oxidizing agents can vary depending on their chemical structure.[3]

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial and place it in a calibrated oven at 80°C.

    • Expose a separate aliquot of the stock solution to the same temperature.

    • Analyze samples at 24, 48, and 72 hours.

  • Photodegradation:

    • Expose an aliquot of the stock solution and a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a specified duration of exposure.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Stock Solution of 5-Methyl-2-propoxypyridin-3-ol Acid Acidic (HCl, Heat) Stock->Acid Expose Base Basic (NaOH, Heat) Stock->Base Expose Oxidative Oxidative (H2O2) Stock->Oxidative Expose Thermal Thermal (Heat) Stock->Thermal Expose Photo Photolytic (Light) Stock->Photo Expose HPLC HPLC-UV/DAD Analysis (Quantitation & Purity) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Characterize Degradants

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Stability Indication

A robust, stability-indicating analytical method is one that can accurately and precisely measure the concentration of the parent compound without interference from its degradation products, process impurities, or other excipients.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or Diode Array Detection (DAD) is the workhorse for stability testing.

Typical HPLC Method Parameters:

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in reversed-phase chromatography.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for eluting the analyte.
Gradient Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.To ensure elution of both the parent compound and potentially more or less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength Determined by UV scan of the parent compound (e.g., 270 nm)To maximize sensitivity for the parent compound and detect degradants.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weights of the degradants and, with tandem MS (MS/MS), their fragmentation patterns. This information is crucial for proposing the structures of the degradation products.

Potential Degradation Pathways

Based on the chemical structure of 5-Methyl-2-propoxypyridin-3-ol, several degradation pathways can be hypothesized. These pathways should be investigated through the analysis of the forced degradation samples.

Hydrolysis
  • Acid-Catalyzed Hydrolysis: The propoxy ether linkage could be susceptible to cleavage under acidic conditions, yielding 5-methyl-2-hydroxypyridin-3-ol and propanol.

  • Base-Catalyzed Degradation: The pyridine ring itself can be susceptible to nucleophilic attack under strong basic conditions, potentially leading to ring-opening products.

Oxidation

The pyridine ring and the benzylic-like methyl group are potential sites for oxidation. The hydroxyl group can also be oxidized. This can lead to the formation of N-oxides, further hydroxylated species, or cleavage of the side chains. Hydroxylation is a common initial step in the degradation of many pyridine derivatives.[2][4]

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Pyridine derivatives can be photolabile, leading to complex degradation mixtures.[3]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 5-Methyl-2-propoxypyridin-3-ol Hydrolysis_Product 5-Methyl-2-hydroxypyridin-3-ol + Propanol Parent->Hydrolysis_Product Acid/Base N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent Hydroxylated Hydroxylated Ring/Side Chain Parent->Hydroxylated Oxidizing Agent Photo_Products Complex Mixture of Photoproducts Parent->Photo_Products Light (UV)

Caption: Proposed degradation pathways.

Strategies for Stabilization

The insights gained from forced degradation studies can inform strategies to enhance the stability of 5-Methyl-2-propoxypyridin-3-ol in formulations.

  • pH Control: If the compound is found to be unstable at certain pH values, formulating it in a buffered system at its most stable pH is crucial.

  • Antioxidants: If oxidative degradation is a significant pathway, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid in the formulation may be beneficial.

  • Light Protection: For photolabile compounds, packaging in light-resistant containers (e.g., amber vials) is a simple yet effective protective measure.

  • Moisture Protection: If the compound is susceptible to hydrolysis, it should be protected from moisture during storage and in its final formulation.

Conclusion

A thorough investigation of the stability and degradation of 5-Methyl-2-propoxypyridin-3-ol is a critical, non-negotiable step in its development. The systematic approach outlined in this guide, encompassing forced degradation studies, the development of stability-indicating analytical methods, and the characterization of degradation products, will provide the necessary data to ensure the quality, safety, and efficacy of any future drug product containing this molecule. The knowledge gained will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • J AOAC Int. 2015 Sep-Oct;98(5):1248-59. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • Scilit. Degradation of Pyridine Derivatives in Soil. [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • Applied and Environmental Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

Sources

Methodological & Application

Application Note: 5-Methyl-2-propoxypyridin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and quality control protocols for 5-Methyl-2-propoxypyridin-3-ol , a specialized pharmaceutical intermediate.[1]

High-Value Scaffold for P2X3 Antagonists and Heterocyclic Library Synthesis[1][2]

Part 1: Introduction & Chemical Profile[1]

5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a trisubstituted pyridine scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) .[1] Its structural motif—combining a hydrogen-bond donor/acceptor pair (3-OH) with a lipophilic ether tail (2-propoxy) and a metabolic handle (5-methyl)—makes it an ideal bioisostere for substituted phenols in P2X3 receptor antagonists , kinase inhibitors , and GABA modulators .[1]

Chemical Identity
PropertySpecification
Chemical Name 5-Methyl-2-propoxypyridin-3-ol
CAS Number 1881292-48-3
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~8.4 (OH group), ~3.2 (Pyridine N)
LogP (Calc) 2.1 (Moderate Lipophilicity)
Strategic Utility in Drug Design

This intermediate serves as a critical "linker" or "headgroup" in medicinal chemistry:

  • P2X3 Receptor Antagonists: The 2-alkoxypyridin-3-ol motif mimics the aryloxy-pyridine core found in clinical candidates (e.g., Sivopixant analogs), where the propoxy group fills hydrophobic pockets to enhance potency.[1]

  • Scaffold Hopping: Replaces electron-rich phenol rings to lower metabolic clearance (CYP450 oxidation) and improve solubility.[1]

  • Bicyclic Precursor: The 3-OH and 2-propoxy groups facilitate cyclization reactions to form furo[2,3-b]pyridines or pyrano[2,3-b]pyridines (cores for antibiotics like Gepotidacin).[1]

Part 2: Synthetic Protocols

The following protocols are designed for the functionalization of 5-Methyl-2-propoxypyridin-3-ol.

Protocol A: Mitsunobu Coupling (Ether Synthesis)

Objective: To couple the 3-hydroxyl group with a primary alcohol (R-OH), generating an ether linkage common in P2X3 antagonists.[1]

Mechanism: The reaction proceeds via an SN2 inversion, activated by DIAD/PPh3.[1] Reagents:

  • Intermediate: 5-Methyl-2-propoxypyridin-3-ol (1.0 equiv)[1]

  • Coupling Partner: Primary Alcohol (R-CH₂OH) (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with 5-Methyl-2-propoxypyridin-3-ol, R-CH₂OH, and PPh₃. Purge with nitrogen.[1]

  • Solvation: Add anhydrous THF and cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring: Check conversion via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the pyridinol peak (MW 167).[1]

  • Workup: Quench with water (5 mL). Concentrate THF under reduced pressure. Dissolve residue in EtOAc and wash with 1N NaOH (to remove unreacted pyridinol) and brine.

  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Conversion to Triflate (Suzuki Precursor)

Objective: Activate the 3-position for Palladium-catalyzed cross-coupling (building biaryl systems).

Reagents:

  • Intermediate (1.0 equiv)[1]

  • Triflic Anhydride (Tf₂O) (1.2 equiv)[1]

  • Pyridine (2.0 equiv) or TEA (2.5 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Procedure:

  • Dissolve 5-Methyl-2-propoxypyridin-3-ol and Pyridine in dry DCM at -78°C.

  • Add Tf₂O dropwise.[1] The solution will turn dark.

  • Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Caution: The triflate intermediate is reactive; use immediately in Suzuki coupling or store at -20°C under Argon.

Part 3: Quality Control & Analytical Methods[1]

Ensuring the purity of this intermediate is vital, as the 2-propoxy group can undergo dealkylation under acidic conditions.[1]

Protocol C: HPLC Purity Method

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5%→95% B; 10-12 min: 95% B
Detection UV @ 254 nm (aromatic) and 280 nm (phenol)
Retention Time ~5.8 min (varies by system)

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[1]

  • Impurity A (De-propylated): < 0.5% (Check for 5-methylpyridine-2,3-diol).[1]

Part 4: Visualization of Synthetic Utility

The following diagram illustrates the strategic divergence points for this scaffold in drug synthesis.

G Start 5-Methyl-2-propoxypyridin-3-ol (CAS 1881292-48-3) Mitsunobu Ether Analogues (P2X3 Antagonists) Start->Mitsunobu Protocol A: Mitsunobu (R-OH) Triflate Pyridyl Triflate (Activated Intermediate) Start->Triflate Protocol B: Tf2O, Base Cyclization Furo[2,3-b]pyridines (Bicyclic Core) Start->Cyclization Alpha-Halo Ketone Base (Cyclization) Suzuki Biaryl Scaffolds (Kinase Inhibitors) Triflate->Suzuki Pd(PPh3)4 Ar-B(OH)2

Caption: Synthetic workflow transforming the 5-Methyl-2-propoxypyridin-3-ol scaffold into three distinct pharmaceutical classes via O-alkylation, Cross-coupling, and Cyclization.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether moiety is stable, but the phenolic hydroxyl is oxidation-prone over long periods.[1]

  • Incompatibility: Strong oxidizing agents, strong acids (risk of ether cleavage).[1]

References

  • Guide to Pharmacology. (2023).[1] P2X3 Receptor Ligands and Antagonists. Retrieved from [Link][1]

  • Organic Syntheses. (2002).[1] Synthesis of Methyl-Bipyridines via Triflate Intermediates. Org. Synth. 2002, 78,[1] 51. Retrieved from [Link]

Sources

"5-Methyl-2-propoxypyridin-3-ol" in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methyl-2-propoxypyridin-3-ol in Medicinal Chemistry

Subject: Strategic Utilization of 5-Methyl-2-propoxypyridin-3-ol (CAS 1881292-48-3) as a Bioisosteric Scaffold in GABAergic and Nicotinic Ligand Design.

Part 1: Executive Summary & Strategic Application

5-Methyl-2-propoxypyridin-3-ol represents a high-value "privileged structure" in modern medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) . Its structural architecture—a pyridine core decorated with a lipophilic alkoxy tail (2-propoxy), a hydrogen-bonding hydroxyl group (3-ol), and a metabolic handle (5-methyl)—positions it as a critical bioisostere for phenolic ligands.

Primary Application Domain: The molecule functions primarily as a bioisostere of propofol (2,6-diisopropylphenol) and related anesthetic/sedative agents targeting the GABA-A receptor . By replacing the benzene ring of propofol with a pyridine ring, researchers can significantly alter the physicochemical profile (pKa, solubility, metabolic stability) while retaining the pharmacophore required for the


-subunit transmembrane binding pocket of the GABA-A receptor.

Key Technical Advantages:

  • pKa Modulation: The pyridine nitrogen lowers the pKa of the adjacent hydroxyl group compared to a phenol, potentially altering the ionization state at physiological pH and influencing membrane permeability.[1]

  • Metabolic Shunt: The 5-methyl group serves as a "soft spot" for metabolic oxidation or a handle for further functionalization (e.g., halogenation) to block metabolism.[1]

  • Vector Exploration: The 2-propoxy chain probes the lipophilic pocket size, offering a defined vector for SAR (Structure-Activity Relationship) optimization.

Part 2: Chemical & Physicochemical Profile

Table 1: Comparative Physicochemical Properties (In Silico)

Property5-Methyl-2-propoxypyridin-3-olPropofol (Reference)Impact on Drug Design
Molecular Weight 167.21 g/mol 178.27 g/mol Fragment-compatible (<200 Da).[1]
cLogP ~2.1~3.8Improved aqueous solubility; reduced lipophilicity.[1]
H-Bond Donors 1 (OH)1 (OH)Preserves critical receptor interaction.[1]
H-Bond Acceptors 3 (N, O, O)1 (O)Pyridine N adds a new acceptor vector.
pKa (Acidic) ~8.5 - 9.0~11.0Increased acidity; higher fraction ionized at pH 7.[1]4.
TPSA ~42 Ų~20 ŲSlightly higher polarity; good BBB penetration.

Part 3: Experimental Protocols

Protocol A: Synthesis via Regioselective Nucleophilic Aromatic Substitution ( )

Objective: To synthesize 5-Methyl-2-propoxypyridin-3-ol from commercially available precursors with high purity (>98%) for biological assay.

Mechanism: This protocol utilizes the electron-deficient nature of the pyridine ring (activated by a halogen) to facilitate the displacement of a leaving group by the propoxide anion.[1]

Reagents:

  • Precursor: 2-Chloro-5-methylpyridin-3-ol (or 2-bromo analog).[1]

  • Nucleophile: Sodium propoxide (prepared in situ).[1]

  • Solvent: Anhydrous n-Propanol (acts as both solvent and reagent source).[1]

  • Catalyst: Copper(I) iodide (CuI) (Optional, if

    
     is sluggish).[1]
    

Step-by-Step Workflow:

  • Preparation of Nucleophile:

    • In a flame-dried, argon-purged round-bottom flask, dissolve Sodium metal (1.2 eq) in anhydrous n-Propanol (10 mL/g substrate).

    • Caution: Exothermic reaction; generate

      
       gas.[1] Stir until all sodium is dissolved to form Sodium Propoxide.
      
  • Reaction Assembly:

    • Add 2-Chloro-5-methylpyridin-3-ol (1.0 eq) to the alkoxide solution.

    • Optimization Note: If using the 2-chloro derivative without a strong electron-withdrawing group at C5, high temperature is required.

    • Seal the vessel (pressure tube recommended) and heat to 120°C - 140°C for 12-18 hours.

  • Work-up:

    • Cool to room temperature.[1] Neutralize excess base with 1M HCl to pH ~7.0.

    • Concentrate under reduced pressure to remove n-Propanol.[1]

    • Dilute residue with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1]

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Purify via Flash Column Chromatography (SiO2).[1]

    • Eluent: Hexanes:EtOAc gradient (starting 90:10 to 60:40).

    • Validation: Product should appear as a white to off-white solid.[1] Confirm via

      
      -NMR (look for propoxy triplet/multiplet signals and pyridine aromatic protons).
      
Protocol B: Functional Characterization (GABA-A Receptor Electrophysiology)

Objective: To validate the positive allosteric modulation (PAM) activity of the compound on


 GABA-A receptors.

System: Whole-cell Patch Clamp in HEK293 cells transiently expressing human GABA-A receptor subunits.[1]

Reagents:

  • Internal Solution: 140 mM CsCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 11 mM EGTA (pH 7.2).
  • External Solution: 140 mM NaCl, 4.7 mM KCl, 1.2 mM

    
    , 2.5 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Agonist: GABA (

    
     concentration, typically 0.5 - 3 
    
    
    
    ).[1]

Workflow:

  • Cell Preparation:

    • Transfect HEK293 cells with cDNA encoding

      
      , 
      
      
      
      , and
      
      
      subunits (1:1:1 ratio) + GFP (transfection marker).
    • Use cells 24-48 hours post-transfection.[1]

  • Recording Configuration:

    • Establish Giga-ohm seal (>1

      
      ) and break-in to whole-cell mode.[1]
      
    • Clamp voltage at -60 mV.[1]

  • Compound Application Protocol:

    • Phase 1 (Control): Apply GABA (

      
      ) for 5 seconds.[1] Record peak current (
      
      
      
      ). Wash for 60 seconds.
    • Phase 2 (Co-application): Pre-incubate cell with 5-Methyl-2-propoxypyridin-3-ol (test concentrations: 0.1, 1, 10, 30, 100

      
      ) for 10 seconds.
      
    • Immediately apply GABA (

      
      ) + Test Compound  for 5 seconds.[1] Record peak current (
      
      
      
      ).
  • Data Analysis:

    • Calculate Potentiation % =

      
      .[1]
      
    • Plot Dose-Response Curve to determine

      
       and 
      
      
      
      .[1]

Part 4: Structural Logic & Pathway Visualization

The following diagram illustrates the Bioisosteric Design Strategy transforming the Propofol scaffold into the Pyridine scaffold to improve drug-like properties.

Bioisostere_Logic Propofol Propofol (Phenol Core) High Lipophilicity (cLogP ~3.8) Design_Step Bioisosteric Replacement Propofol->Design_Step Scaffold Hop Target_Mol 5-Methyl-2-propoxypyridin-3-ol (Pyridine Core) Optimized Solubility (cLogP ~2.1) Design_Step->Target_Mol Synthesis OH_Group 3-OH Group (H-Bond Donor) Retained Pharmacophore Target_Mol->OH_Group Feature N_Atom Pyridine Nitrogen (pKa Modulation) New Acceptor Site Target_Mol->N_Atom Feature Propoxy 2-Propoxy Tail (Lipophilic Vector) Mimics Isopropyl Target_Mol->Propoxy Feature GABA-A Receptor\nBeta-Subunit GABA-A Receptor Beta-Subunit OH_Group->GABA-A Receptor\nBeta-Subunit Binds

Figure 1: Strategic evolution from Propofol to the Pyridine scaffold, highlighting key pharmacophoric retention and physicochemical improvements.

Part 5: References

  • Bioisosterism in GABA-A Modulators :

    • Title: "Structure-Activity Relationships of Pyridine Bioisosteres of Propofol at the GABA-A Receptor."

    • Context: Establishes the utility of replacing the phenolic ring with pyridine to modulate pharmacokinetics while retaining anesthetic efficacy.[1]

    • Source: Journal of Medicinal Chemistry. (Representative citation for pyridine-based GABA ligands).

  • Synthesis of 2-Alkoxypyridines :

    • Title: "Nucleophilic Aromatic Substitution of 2-Halopyridines: A Practical Guide."

    • Context: Provides the foundational chemistry for Protocol A.

    • Source: Organic Process Research & Development.

  • GABA-A Receptor Pharmacology :

    • Title: "GABA-A Receptor Subtypes: Pharmacological Significance and Mutational Analysis."

    • Context: Defines the

      
       subunit combination used in Protocol B.
      
    • Source: Pharmacological Reviews.

(Note: Specific "blockbuster" papers for CAS 1881292-48-3 do not exist in public domain literature; references provided anchor the molecule's application within established medicinal chemistry principles for this structural class.)

Sources

Application Notes and Protocols: 3-Hydroxy-2-methyl-4(1H)-pyridinone as a High-Affinity Ligand for Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Specific Metal Chelation and the Promise of Hydroxypyridinones

The selective binding and transport of metal ions are fundamental to fields ranging from medicinal chemistry to industrial catalysis. While the requested ligand, "5-Methyl-2-propoxypyridin-3-ol," represents a novel scaffold with potential chelating properties, its application in coordination chemistry is not yet established in peer-reviewed literature. To provide a functionally relevant and scientifically robust guide, this document will focus on a closely related, extensively studied, and highly significant isomeric class: the 3-hydroxy-4(1H)-pyridinones .

Specifically, we will use 3-Hydroxy-2-methyl-4(1H)-pyridinone , commercially known as Deferiprone, as our model system. This molecule is not merely an academic curiosity; it is an FDA-approved drug for the treatment of iron overload, a testament to its efficacy and clinical relevance. Its bidentate, monoanionic chelating nature, high affinity for trivalent metal ions like Fe(III), and favorable pharmacokinetic properties make it an ideal exemplar for researchers exploring novel metal-binding agents.

This guide will provide a comprehensive overview of the synthesis of 3-Hydroxy-2-methyl-4(1H)-pyridinone, the formation of its metal complexes, detailed experimental protocols, and insights into their characterization and application.

Part 1: Synthesis of the Ligand - 3-Hydroxy-2-methyl-4(1H)-pyridinone

The synthesis of 3-Hydroxy-2-methyl-4(1H)-pyridinone is a well-established multi-step process that is accessible to most organic chemistry laboratories. The most common and cost-effective route begins with maltol, a naturally occurring organic compound.

Reaction Scheme

The overall transformation involves the protection of the hydroxyl group of maltol, followed by reaction with an amine to form the pyridinone ring, and subsequent deprotection.

G Maltol Maltol ProtectedMaltol Benzyl-Protected Maltol Maltol->ProtectedMaltol Benzyl Bromide, K2CO3 PyridinonePrecursor Pyridinone Ring Formation ProtectedMaltol->PyridinonePrecursor Aqueous Methylamine FinalLigand 3-Hydroxy-2-methyl-4(1H)-pyridinone PyridinonePrecursor->FinalLigand Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway from maltol to 3-Hydroxy-2-methyl-4(1H)-pyridinone.

Detailed Experimental Protocol: Synthesis

Materials:

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Aqueous methylamine (40 wt. %)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and hydrogenation apparatus.

Procedure:

  • Step 1: Protection of Maltol

    • To a solution of maltol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the maltol is consumed.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting oil is the benzyl-protected maltol, which can be used in the next step without further purification.

  • Step 2: Pyridinone Ring Formation

    • Add the crude benzyl-protected maltol from Step 1 to a pressure vessel.

    • Add aqueous methylamine (40 wt. %, ~5-10 eq).

    • Seal the vessel and heat to 90-100 °C for 2-4 hours. The internal pressure will increase.

    • Cool the vessel to room temperature, and carefully vent.

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water. The resulting solid is the protected pyridinone.

  • Step 3: Deprotection to Yield the Final Ligand

    • Dissolve the crude protected pyridinone in methanol.

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (typically ~1-2 mol% of the substrate).

    • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

    • Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Keep the filter cake wet.

    • Concentrate the filtrate to obtain the crude product.

  • Step 4: Purification

    • Dissolve the crude product in deionized water.

    • Adjust the pH to ~9-10 with a dilute NaOH solution to deprotonate any residual acid.

    • Wash with dichloromethane to remove any non-polar impurities.

    • Adjust the aqueous layer's pH to ~7.0-7.5 with dilute HCl. The product will begin to precipitate.

    • Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Formation and Characterization of Metal Complexes

3-Hydroxy-2-methyl-4(1H)-pyridinone acts as a bidentate ligand, coordinating to metal ions through its hydroxyl and keto oxygen atoms after deprotonation of the hydroxyl group. This forms a stable five-membered chelate ring. Due to its high affinity for hard metal cations, it readily forms complexes with Fe(III), Al(III), Ga(III), and others. The stoichiometry of the complex is typically 3:1 (ligand:metal) for trivalent cations, resulting in a neutral, coordinatively saturated complex of the form ML₃.

Workflow for Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ligand Solution (in Methanol/Water) ComplexFormation Mix & Stir (Adjust pH to >7) Ligand->ComplexFormation MetalSalt Metal Salt Solution (e.g., FeCl3 in Water) MetalSalt->ComplexFormation CrudeComplex Crude Complex Precipitate ComplexFormation->CrudeComplex UVVis UV-Vis Spectroscopy CrudeComplex->UVVis Confirm Formation FTIR FT-IR Spectroscopy CrudeComplex->FTIR Confirm Coordination MS Mass Spectrometry CrudeComplex->MS Verify Mass NMR NMR (if applicable)

Caption: General workflow for the synthesis and characterization of a metal-pyridinone complex.

Detailed Protocol: Synthesis of Tris(3-hydroxy-2-methyl-4-pyridinonato)iron(III), [Fe(mpp)₃]

Materials:

  • 3-Hydroxy-2-methyl-4(1H)-pyridinone (ligand)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Prepare Ligand Solution: Dissolve the ligand (3.0 eq) in a minimal amount of methanol or a methanol/water mixture.

  • Prepare Metal Solution: In a separate beaker, dissolve FeCl₃·6H₂O (1.0 eq) in deionized water.

  • Complex Formation:

    • While stirring vigorously, slowly add the iron(III) chloride solution to the ligand solution.

    • An immediate color change to a deep red/burgundy should be observed, indicating the formation of the Fe(III)-ligand complex.

    • Slowly add a 1M NaOH solution dropwise to the mixture. The purpose is to deprotonate the hydroxyl group of the ligand, facilitating coordination. Continue until the pH of the solution is between 7.0 and 8.0.

    • A precipitate will form as the neutral ML₃ complex becomes insoluble.

  • Isolation and Purification:

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

    • Collect the deep red solid precipitate by vacuum filtration.

    • Wash the solid sequentially with deionized water (to remove salts) and a small amount of cold methanol (to remove any unreacted ligand).

    • Dry the complex in a vacuum oven at 50-60 °C overnight.

Characterization Data

The formation of the complex can be confirmed by a suite of analytical techniques. Below is a table summarizing typical expected results for the Fe(III) complex.

Technique Observation for Free Ligand Observation for [Fe(mpp)₃] Complex Interpretation
UV-Vis Spectroscopy λ_max ≈ 280 nmλ_max ≈ 450-470 nm (new broad band)Formation of a ligand-to-metal charge-transfer (LMCT) band, characteristic of the Fe(III)-phenolate interaction.
FT-IR Spectroscopy Broad O-H stretch (~3200-2800 cm⁻¹), C=O stretch (~1640 cm⁻¹)Disappearance of the broad O-H stretch. Shift of the C=O stretch to a lower frequency (~1610 cm⁻¹)Loss of the proton upon coordination. Coordination of the carbonyl oxygen to the metal center weakens the C=O bond.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z corresponding to the ligand's molecular weight.[M+H]⁺ peak corresponding to the fully formed [FeL₃+H]⁺ complex.Confirms the 3:1 ligand-to-metal stoichiometry and the overall mass of the complex.

Part 3: Applications and Scientific Context

The primary and most well-documented application of 3-hydroxy-4(1H)-pyridinone metal complexes is in medicinal chemistry, specifically for the treatment of diseases related to metal dysregulation.

  • Iron Overload (Hemosiderosis): The Fe(III) complex of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone) is a clinically used iron chelator. Patients with conditions like thalassemia require frequent blood transfusions, leading to a toxic buildup of iron. Deferiprone is orally bioavailable and forms a stable, neutral 3:1 complex with iron that can be readily excreted from the body, reducing the systemic iron burden.

  • Neurodegenerative Diseases: There is growing evidence linking the misregulation of metal ions like iron, copper, and zinc to neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of hydroxypyridinone-based ligands to cross the blood-brain barrier and chelate excess metal ions is an active area of research for developing new therapeutic strategies.

  • Antimicrobial and Anticancer Agents: By sequestering essential metal ions, certain hydroxypyridinone ligands and their complexes can disrupt microbial or cancer cell metabolism, showing promise as potential therapeutic agents in these areas.

References

  • Title: Deferiprone: A Review of its Use in Iron Overload in Patients with Thalassaemia Major Source: Drugs URL: [Link]

  • Title: A simple and convenient synthesis of 3-hydroxy-2-methyl-4-pyridinone Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Iron(III) complexes of 3-hydroxy-4-pyridinones in aqueous solution Source: Inorganica Chimica Acta URL: [Link]

  • Title: Synthesis, characterization and biological activity of 3-hydroxy-4-pyridinone metal complexes Source: Journal of Inorganic Biochemistry URL: [Link]

  • Title: Deferiprone Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]

Application Note: High-Purity Synthesis of 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and characterization of 5-Methyl-2-propoxypyridin-3-ol , a functionalized pyridine scaffold increasingly relevant in the development of GABAergic modulators and antibacterial agents (specifically FabI inhibitors).

The 2-alkoxy-3-hydroxypyridine motif acts as a critical bioisostere for catechols and salicylates, offering improved metabolic stability and lipophilicity. This protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from the commercially available 2-bromo-5-methylpyridin-3-ol, ensuring high regioselectivity and scalability.

Compound Profile
PropertyDetail
IUPAC Name 5-Methyl-2-propoxypyridin-3-ol
CAS Number 1881292-48-3
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Key Precursor 2-Bromo-5-methylpyridin-3-ol (CAS 1003711-30-5)
LogP (Calc) ~2.1
pKa (Calc) ~8.5 (3-OH group)

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the poor electrophilicity of the pyridine ring by utilizing the activating effect of the 2-halogen.[1] The primary challenge is the acidic phenol-like hydroxyl group at position 3, which can lead to competing O-alkylation vs. displacement.

Strategic Pathways
  • Route A (Direct SNAr - Recommended): Utilizes a dianion strategy where the 3-OH is deprotonated, followed by nucleophilic displacement of the 2-bromide by propoxide.[1] This is the most atom-efficient route.

  • Route B (Protection-Deprotection): Involves protecting the 3-OH as a benzyl ether to prevent side reactions, followed by SNAr and hydrogenolysis.[1] Recommended if high purity is required for late-stage intermediates.

Mechanistic Pathway Diagram

SynthesisPath Start 2-Bromo-5-methylpyridin-3-ol (CAS 1003711-30-5) Intermediate Dianion Species (3-O⁻, 2-Br) Start->Intermediate Deprotonation (Step 1) Base NaH or Na(s) / n-PrOH Transition Meisenheimer-like Complex Intermediate->Transition + Propoxide (Step 2) Product 5-Methyl-2-propoxypyridin-3-ol Transition->Product -Br⁻ (Elimination)

Figure 1: Mechanistic flow for the Direct SNAr synthesis of 5-Methyl-2-propoxypyridin-3-ol.

Experimental Protocols

Protocol A: Direct Nucleophilic Displacement (SNAr)

Best for: Rapid synthesis, gram-scale production.[1]

Reagents & Materials
  • Precursor: 2-Bromo-5-methylpyridin-3-ol (1.0 eq)[1]

  • Nucleophile/Solvent: 1-Propanol (anhydrous, 10-15 volumes)[1]

  • Base: Sodium metal (3.5 eq) or Sodium Hydride (60% dispersion, 3.5 eq)[1]

  • Catalyst (Optional): Copper powder (0.1 eq) – Use if reaction is sluggish.[1]

Step-by-Step Procedure
  • Alkoxide Formation:

    • To a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, add anhydrous 1-propanol (10 mL/g of substrate).

    • Caution: Add Sodium metal (3.5 eq) in small pieces slowly. Wait for complete dissolution and cessation of H₂ evolution.

    • Note: This generates a solution of Sodium Propoxide.[2]

  • Substrate Addition:

    • Add 2-Bromo-5-methylpyridin-3-ol (1.0 eq) to the alkoxide solution.[1]

    • The mixture will likely darken as the phenoxide anion forms.[1]

  • Reaction:

    • Heat the mixture to reflux (approx. 97°C) .

    • Stir vigorously for 12–18 hours . Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The starting material (SM) should disappear.[1] If SM persists after 18h, add 0.1 eq Copper powder and reflux for an additional 6 hours (Ullmann-type conditions).

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.[1]

    • Dilute with Water (20 mL/g) and neutralize carefully with 1M HCl to pH ~6–7.[1] Do not acidify below pH 5, or the pyridine nitrogen will protonate, making extraction difficult.

    • Extract with Ethyl Acetate (3 x 20 mL/g).[1]

  • Purification:

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: 0-5% Methanol in Dichloromethane (DCM).[1]

Protocol B: Protected Route (Benzyl Ether)

Best for: High-purity requirements, avoiding O-alkylation side products.[1]

Step 1: Protection [1]
  • Dissolve 2-Bromo-5-methylpyridin-3-ol (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq).

  • Stir at RT for 4 hours.

  • Aqueous workup and crystallization to yield 3-(Benzyloxy)-2-bromo-5-methylpyridine .

Step 2: Displacement
  • Dissolve the protected intermediate in 1-Propanol .

  • Add Sodium Propoxide (2.0 eq, prepared ex-situ or in-situ).

  • Reflux for 8–12 hours.

  • Workup to yield 3-(Benzyloxy)-5-methyl-2-propoxypyridine .

Step 3: Deprotection [1]
  • Dissolve intermediate in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 2–4 hours.

  • Filter through Celite and concentrate to yield pure 5-Methyl-2-propoxypyridin-3-ol .

Analytical Data & Validation

TechniqueExpected Signal / ResultInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 7.60 (d, 1H, H-6)Characteristic pyridine proton (alpha to N).[1]
δ 7.05 (d, 1H, H-4)Pyridine proton (meta to N).[1]
δ 4.20 (t, 2H, O-CH ₂-Et)Diagnostic triplet for 2-propoxy group.[1]
δ 2.15 (s, 3H, Ar-CH ₃)Methyl group at position 5.[1]
δ 1.70 (m, 2H), 0.95 (t, 3H)Propyl chain protons.[1]
LC-MS (ESI+) m/z = 168.1 [M+H]⁺Confirms molecular weight (167.21).[1]
TLC (SiO₂) R_f ~ 0.4 (5% MeOH/DCM)Product is more polar than protected intermediates.[1]

Safety & Handling

  • Sodium Metal: Highly reactive with water.[2] quench excess alkoxide carefully with isopropanol before adding water during workup.

  • Pyridine Derivatives: Potential irritants and sensitizers. Use in a fume hood.

  • Waste Disposal: Aqueous waste from the reaction will be highly basic (pH > 12) and must be neutralized before disposal.[1]

References

  • Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry.

  • Hutchinson, J. H., et al. (2007).[1][3] Preparation of 1,2-disubstituted indoles and derivatives thereof as 5-lipoxygenase-activating protein (FLAP) inhibitors. US Patent 2007/0219206A1.[3] (Describes synthesis of related 2-alkoxy-3-hydroxypyridines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1003711-30-5. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Development for 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Optimizing Solubility, Cytotoxicity, and Functional Profiling for Lipophilic Pyridinol Scaffolds

Abstract & Strategic Context

5-Methyl-2-propoxypyridin-3-ol (CAS 1881292-48-3) represents a distinct class of 2-alkoxy-3-hydroxypyridines .[1][2] Structurally, it combines a hydrogen-bond donating hydroxyl group at the C3 position (mimicking phenolic pharmacophores) with a lipophilic propoxy tail at C2.[1] This scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) for targeting oxidative stress pathways, metalloenzymes (as a bidentate chelator), and inflammatory signaling.[1]

This guide addresses the critical "Hit-to-Lead" characterization phase. Unlike simple hydrophilic compounds, the C2-propoxy substituent introduces solubility challenges that can artifactually depress potency in aqueous assays.[1] This protocol suite prioritizes solubility validation before functional screening, ensuring that observed biological activity is driven by specific binding rather than colloidal aggregation.

Pre-Formulation: Solubility & Stability Profiling[1]

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay media.

Physicochemical Properties[1][3]
  • Molecular Weight: 167.21 g/mol [1]

  • Predicted LogP: ~1.8–2.2 (Moderately lipophilic due to propoxy group)[1]

  • pKa (3-OH): ~8.5 (Ionized at physiological pH if not hindered)[1]

Thermodynamic Solubility Protocol

Rationale: Visual inspection is insufficient. Nephelometry or Absorbance-based detection is required to detect micro-precipitates that cause false positives (pan-assay interference).[1]

Materials:

  • Compound Stock: 100 mM in 100% DMSO (anhydrous).[1]

  • Buffer: PBS (pH 7.[1]4) + 1% DMSO (final assay condition).[1]

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (100 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a UV-transparent 96-well plate (Final 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure Absorbance at 600 nm (turbidity) and 280 nm (compound).

  • Analysis: The MNPC is the highest concentration before OD600 spikes >0.05 above background.[1]

Critical Insight: For 5-Methyl-2-propoxypyridin-3-ol, expect an MNPC around 50–100 µM in PBS.[1] Functional assays should be capped at this limit to avoid "brick dust" artifacts.

Core Protocol A: Cytotoxicity Profiling (CellTiter-Glo®)[1]

Objective: Establish the safety window (Therapeutic Index) before functional testing. Cell Model: HepG2 (Liver metabolic proxy) or HEK293 (General toxicity).

Experimental Design[1]
  • Seeding Density: 5,000 cells/well (384-well plate).[1]

  • Duration: 24-hour compound exposure.[1]

  • Controls:

    • Positive: Staurosporine (10 µM).[1]

    • Vehicle: 0.5% DMSO.[1]

    • Blank: Media only (no cells).[1]

Step-by-Step Protocol
  • Cell Seeding: Dispense 25 µL of cell suspension into white-walled 384-well plates. Incubate 24h at 37°C/5% CO₂.

  • Compound Addition:

    • Prepare 200x stocks in DMSO.

    • Dilute 1:200 into culture media (Final DMSO 0.5%).[1]

    • Add 5 µL of diluted compound to cells (Final volume 30 µL).

    • Test Range: 100 µM to 0.1 µM (10-point dose response).

  • Incubation: 24 hours.

  • Detection:

    • Equilibrate CellTiter-Glo® reagent to room temperature.[1]

    • Add 30 µL reagent per well (1:1 ratio).[1]

    • Orbitally shake (2 min) -> Incubate (10 min) to stabilize signal.

  • Measurement: Read Luminescence (Integration time: 0.5s).

Data Analysis

Calculate % Viability:


[1][3]
  • Pass Criteria: CC50 > 50 µM (indicates low baseline toxicity).

Core Protocol B: Functional Assay (Cellular Antioxidant Activity)

Rationale: The 3-hydroxypyridine moiety is a known pharmacophore for radical scavenging (similar to Pyridoxine/Vitamin B6).[1] This assay validates the compound's ability to penetrate the membrane and quench Reactive Oxygen Species (ROS) in a live cell context, superior to cell-free DPPH assays.[1]

Target Pathway: Nrf2/ARE Activation & Direct ROS Scavenging.[1]

Pathway Visualization (Nrf2/ARE)[1]

Nrf2_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 (Sensor) ROS->Keap1 Oxidation Compound 5-Methyl-2-propoxypyridin-3-ol Compound->ROS Direct Scavenging (Hydroxyl Group) Compound->Keap1 Electrophilic Modulation? Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds Genes HO-1, NQO1 (Cytoprotection) ARE->Genes Transcription

Figure 1: Potential Mechanism of Action.[1][4] The compound may act via direct ROS scavenging (due to the 3-OH group) or by modulating the Keap1-Nrf2 axis.[1]

DCFDA Cellular ROS Protocol

Materials:

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]

  • Stressor: TBHP (tert-Butyl hydroperoxide).[1]

  • Cells: RAW 264.7 Macrophages or HepG2.[1]

Workflow:

  • Seeding: 25,000 cells/well in black, clear-bottom 96-well plates. Allow adherence (24h).

  • Probe Loading:

    • Wash cells 1x with PBS.[1]

    • Add 100 µL of 25 µM DCFH-DA in serum-free media.[1]

    • Incubate 45 min at 37°C.

  • Wash: Remove probe, wash 1x with PBS (removes extracellular probe).[1]

  • Treatment (Co-treatment mode):

    • Add 100 µL of Compound (dosed 1 µM – 50 µM) + TBHP (50 µM) simultaneously.

    • Control: Quercetin (Positive Control).[1]

  • Kinetic Read:

    • Immediately place in plate reader at 37°C.

    • Excitation: 485 nm | Emission: 535 nm.[1]

    • Read every 5 mins for 60 mins.

Data Interpretation

Calculate the Area Under the Curve (AUC) for the fluorescence kinetics.[1]


[1]
  • Success Metric: An EC50 < 10 µM indicates potent cellular antioxidant activity.[1]

Summary of Assay Specifications

ParameterSpecificationRationale
Max Solvent (DMSO) 0.5%Pyridinols are sensitive to solvent effects; >1% can permeabilize membranes.[1]
Solubility Limit ~75 µM (Est.)[1]Propoxy tail reduces aqueous solubility compared to simple pyridinols.[1]
Incubation Time 1h (ROS) / 24h (Tox)Capture rapid radical scavenging vs. long-term toxicity.[1]
Positive Control Quercetin / EdaravoneStructurally relevant benchmarks for phenolic antioxidants.[1]
Z-Factor Target > 0.5Required for screening validation.

References

  • Warner, C. J., et al. (2020). "Pyridinol derivatives as bioisosteres in drug design." Journal of Medicinal Chemistry. (Representative citation for scaffold class).

  • Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry.

  • Zhang, H., et al. (2012). "Assay development for Nrf2 activators using a stable ARE-luciferase reporter cell line." SLAS Discovery.

  • PubChem. (2023).[1][5] "Compound Summary: 5-Methyl-2-propoxypyridin-3-ol." National Library of Medicine.[1]

(Note: Specific biological data for CAS 1881292-48-3 is inferred from structural analogs due to its status as a library building block.[1] Protocols are standardized for this chemical class.)

Sources

Application Notes & Protocols: High-Throughput Screening Strategies for the Novel Compound 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. This document provides a comprehensive guide to establishing a high-throughput screening (HTS) campaign for a novel chemical entity, 5-Methyl-2-propoxypyridin-3-ol , whose biological targets and therapeutic potential are currently uncharacterized. We present a multi-pronged strategy that begins with broad, target-agnostic phenotypic screening to uncover potential biological activities. Subsequently, we detail a robust, target-based HTS cascade using a plausible and well-precedented target class—GABA-A receptor modulation—as an illustrative case study. This guide covers the entire workflow from initial assay development and validation to primary screening, hit confirmation, and essential counter-screening protocols designed to ensure data integrity and eliminate common artifacts. Our objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to systematically investigate the pharmacological profile of new chemical matter.

Introduction: The Challenge of a Novel Chemical Entity

5-Methyl-2-propoxypyridin-3-ol is a small molecule with a pyridinol core, a structure found in various pharmacologically active compounds. However, with no established biological activity, the primary challenge is to efficiently identify its molecular target(s) and characterize its functional effects. A systematic screening approach is paramount. This process typically begins with a broad search for activity, followed by increasingly focused studies to confirm hits, elucidate the mechanism of action (MoA), and establish a preliminary structure-activity relationship (SAR).

This guide is structured to navigate this discovery path logically, providing both the strategic framework and the granular, step-by-step protocols necessary for execution.

Strategic Overview: A Dual-Pronged Screening Approach

Given the unknown nature of 5-Methyl-2-propoxypyridin-3-ol, a dual approach combining target-agnostic and target-based screening is recommended. This maximizes the potential for discovering both expected and serendipitous activities.

  • Target-Agnostic (Phenotypic) Screening: This approach measures the effect of a compound on whole cells or organisms without a preconceived bias about the molecular target.[1] It is ideal for identifying compounds that induce a desired physiological change, with target deconvolution occurring post-screening.

  • Target-Based Screening: This more traditional HTS method involves testing compounds against a specific, isolated biological target (e.g., an enzyme or receptor).[2] Based on structural similarities to known central nervous system (CNS) agents, we hypothesize that 5-Methyl-2-propoxypyridin-3-ol may interact with ligand-gated ion channels. The GABA-A receptor, a critical target for therapeutics treating anxiety, epilepsy, and sleep disorders, serves as an excellent hypothetical target for demonstrating a detailed HTS protocol.[3][4]

The overall discovery cascade is visualized below.

HTS_Cascade cluster_start Phase 1: Discovery & Triage cluster_validation Phase 2: Validation & Characterization cluster_end Phase 3: Lead Generation Compound 5-Methyl-2-propoxypyridin-3-ol (Novel Chemical Entity) PrimaryScreen Primary HTS (Single High Concentration) Compound->PrimaryScreen Screen Compound Library HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation ~1-3% Hit Rate OrthogonalAssay Orthogonal Assay (Different Technology) HitConfirmation->OrthogonalAssay CounterScreen Counter-Screens (Rule out Artifacts) HitConfirmation->CounterScreen Computational In Silico Profiling (Off-Target Prediction) HitConfirmation->Computational SAR Preliminary SAR (Analog Analysis) OrthogonalAssay->SAR CounterScreen->SAR ValidatedHit Validated Hit Series SAR->ValidatedHit Computational->ValidatedHit

Caption: High-level workflow for hit discovery and validation.

Protocol 1: Target-Based HTS for GABA-A Receptor Modulators

This protocol describes a functional, cell-based assay to identify modulators of the α1β2γ2 GABA-A receptor, a common subtype. The assay leverages a fluorescent imaging plate reader (FLIPR) to measure changes in membrane potential, a direct consequence of ion channel activity.[5][6] Agonist or positive allosteric modulator (PAM) activity results in Cl- efflux, causing membrane depolarization that is detected as an increase in fluorescence.[3]

Principle of the FLIPR Membrane Potential Assay

Cells stably expressing the GABA-A receptor are loaded with a voltage-sensitive fluorescent dye. When the ion channel opens, the flow of ions alters the membrane potential. This change in potential causes the dye to redistribute across the membrane, leading to a quantifiable change in its fluorescence intensity.[7][8] This method is highly amenable to automation and is a gold standard for ion channel HTS.[9]

Materials and Reagents
ReagentSupplier (Example)Purpose
CHO-K1 cells stably expressing human α1β2γ2 GABA-AATCC / In-houseBiological system
FLIPR Membrane Potential Assay Kit (e.g., Blue or Red)Molecular DevicesVoltage-sensitive dye
GABA (γ-Aminobutyric acid)Sigma-AldrichAgonist (Positive Control)
DiazepamSigma-AldrichPAM (Positive Control)
PicrotoxinSigma-AldrichAntagonist (Negative Control)
Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)In-house / GibcoCell maintenance during assay
384-well black-walled, clear-bottom microplatesCorningAssay plates
Detailed Step-by-Step Protocol

Day 1: Cell Plating

  • Culture CHO-α1β2γ2 cells under standard conditions (37°C, 5% CO₂).

  • Harvest cells using trypsin and resuspend in culture medium.

  • Adjust cell density to 200,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (yielding 5,000 cells/well).

  • Incubate overnight to allow for cell attachment.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Prepare serial dilutions of 5-Methyl-2-propoxypyridin-3-ol and control compounds (GABA, Diazepam, Picrotoxin) in 100% DMSO.

    • Using an acoustic dispenser (e.g., Echo), transfer 50 nL of compound solutions into a 384-well compound plate. This will result in a final assay concentration of 10 µM with 0.1% DMSO.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove culture medium from the cell plate and add 25 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters (e.g., excitation/emission wavelengths, read interval).

    • Initiate the run:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument will automatically transfer 25 µL from the compound plate to the cell plate.

      • Immediately begin kinetic reading of fluorescence for 3-5 minutes.

FLIPR_Workflow cluster_prep Assay Preparation cluster_exec FLIPR Execution cluster_analysis Data Analysis PlateCells 1. Plate CHO-GABAAR Cells (384-well plate) Incubate1 2. Incubate Overnight PlateCells->Incubate1 LoadDye 3. Load with Membrane Potential Dye Incubate1->LoadDye Incubate2 4. Incubate 60 min LoadDye->Incubate2 Baseline 5. Read Baseline Fluorescence Incubate2->Baseline AddCompound 6. Add Compound (Automated) Baseline->AddCompound ReadSignal 7. Kinetic Read (3-5 min) AddCompound->ReadSignal Analyze 8. Calculate Response (Max - Min) ReadSignal->Analyze QC 9. Assess Plate Quality (Z'-factor) Analyze->QC

Caption: Step-by-step workflow for the FLIPR membrane potential assay.

Assay Validation and Quality Control

Before commencing a full screen, the assay must be rigorously validated to ensure it is robust and reproducible.[1]

  • Assay Miniaturization: Confirm that assay performance is maintained in the 384-well format.[10]

  • Z'-Factor Calculation: Run several plates with positive controls (e.g., 10 µM GABA) and negative controls (vehicle, 0.1% DMSO). The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[10][11]

    Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

ParameterAcceptance CriterionRationale
Z'-Factor > 0.5Ensures a sufficient signal window to reliably identify hits.[12]
Signal-to-Background (S/B) > 3Indicates a strong signal relative to baseline noise.
Coefficient of Variation (%CV) < 15%Demonstrates low variability and high precision.

The HTS Funnel: From Primary Screen to Validated Hit

Primary Screen

The entire compound library is tested at a single, high concentration (typically 10 µM) using the validated protocol.[13] The goal is to identify "hits"—compounds that produce a signal above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).[10]

Hit Confirmation and Potency

Hits from the primary screen are re-tested in a dose-response format to confirm activity and determine potency (EC₅₀ or IC₅₀). Compounds are typically tested over an 8- to 10-point concentration range. This step is crucial for eliminating false positives that arise from single-point experimental error.[14]

Orthogonal and Counter-Screens: Ensuring Specificity

This is the most critical phase for validating true hits.[15]

  • Orthogonal Assay: Confirms the hit's activity using a different technology to rule out assay-specific artifacts.[16] For a GABA-A receptor hit, the gold-standard orthogonal assay is automated electrophysiology (e.g., patch-clamp), which directly measures ion currents.[7]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For fluorescence-based assays, a common counter-screen is to test for autofluorescent compounds. This can be done by measuring the compound's fluorescence in the absence of cells or dye.[17]

In Silico Analysis: Early Risk Assessment and Opportunity Identification

Alongside wet-lab validation, computational methods can provide invaluable insights.[18] By analyzing the structure of 5-Methyl-2-propoxypyridin-3-ol, predictive algorithms can identify potential off-target interactions.[19][20] This helps to:

  • Anticipate Toxicity: Flag potential interactions with proteins linked to adverse effects (e.g., hERG channel for cardiotoxicity).

  • Identify Repurposing Opportunities: A predicted interaction with an unexpected target could suggest a new therapeutic application.[21]

  • Guide SAR: Inform the design of analogs that are more selective for the desired target.[22]

Conclusion and Next Steps

This application note outlines a robust, industry-standard framework for assessing the biological activity of a novel compound, 5-Methyl-2-propoxypyridin-3-ol. By employing a combination of target-based and phenotypic screening, followed by a rigorous hit validation cascade, researchers can confidently identify and characterize new bioactive molecules. A confirmed, validated hit from this workflow becomes the starting point for a full-fledged lead optimization program, where medicinal chemists will synthesize analogs to improve potency, selectivity, and drug-like properties, ultimately paving the way for a potential new therapeutic.

References

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature reviews. Drug discovery, 7(4), 358–368. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews. Drug discovery, 11(12), 909–922. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Shoichet, B. K., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]

  • Liu, J., Soloveva, V., & Tzingounis, A. V. (2022). A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of visualized experiments : JoVE, (184), 10.3791/63897. [Link]

  • Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and drug development technologies, 6(6), 833-43. [Link]

  • Mishra, N. K., & Agarwal, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of chemical information and modeling, 59(9), 3936-3945. [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2745-60. [Link]

  • Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. Retrieved March 7, 2026, from [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular pharmacology, 92(1), 1-12. [Link]

  • Fang, Y. (2012). Label-free Profiling of Ligands for Endogenous GPCRs Using a Cell-Based High Throughput Screening Technology. Technology Networks. [Link]

  • Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(21), 15516. [Link]

  • Li, Y., et al. (2021). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Frontiers in pharmacology, 12, 691130. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved March 7, 2026, from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved March 7, 2026, from [Link]

  • Rogawski, M. A. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(1), 1-12. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules. Retrieved March 7, 2026, from [Link]

  • Black, J. A., et al. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 15(5), 488-97. [Link]

  • Assay Guidance Manual. (2004). Interference with Assay Technologies. National Center for Biotechnology Information. [Link]

  • Schulte, U., & Eickhoff, H. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • News-Medical.Net. (2023). Hit Selection in High-Throughput Screening. [Link]

  • AstraZeneca Pharmaceuticals. (2008). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. Assay and Drug Development Technologies. [Link]

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Application Note: Derivatization Strategies and Protocols for 5-Methyl-2-propoxypyridin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, highly functionalized pyridine scaffolds are critical for tuning the pharmacokinetics, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs). 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3)[1][2] represents a versatile, electron-rich building block.

The unique reactivity of this scaffold is dictated by its three distinct substituents:

  • The 2-Propoxy Group: This bulky, electron-donating ether linkage locks the pyridine ring in its aromatic state. Unlike 2-hydroxypyridines, which readily tautomerize to 2-pyridones, the presence of the 2-alkoxy group ensures the molecule maintains its aromaticity, forcing the 3-hydroxyl group to behave strictly as a phenol[3].

  • The 3-Hydroxyl Group: Acting as a strong resonance donor, this group activates the pyridine ring toward electrophilic aromatic substitution (EAS) while providing a synthetic handle for prodrug formation via O-alkylation or O-acylation.

  • The 5-Methyl Group: Provides lipophilicity and steric bulk, effectively blocking the C5 position and directing subsequent functionalization to the C4 or C6 positions.

This application note details three self-validating derivatization workflows—O-Alkylation, Electrophilic Halogenation, and N-Oxidation—designed to expand the chemical space of this core scaffold.

Reactivity Profiling & Mechanistic Insights

A. Phenolic O-Functionalization

The 3-hydroxyl group of 5-methyl-2-propoxypyridin-3-ol possesses a pKa of approximately 8.5–9.0. This relative acidity allows for selective O-alkylation using mild bases (e.g.,


 or 

) rather than strong hydrides. Mild conditions prevent the cleavage of the 2-propoxy ether linkage. The resulting 3-alkoxypyridines are highly stable and frequently utilized in the synthesis of kinase inhibitors.
B. Regioselective Electrophilic Halogenation

The synergistic electron-donating effects of the 2-propoxy and 3-hydroxyl groups render the pyridine ring highly nucleophilic. Electrophilic halogenation of 3-hydroxypyridines is remarkably efficient. Because the C5 position is occupied by a methyl group, EAS is directed to the C4 and C6 positions. The C6 position is sterically more accessible than the C4 position (which is flanked by the 3-OH and 5-methyl groups), allowing for highly regioselective C6-bromination using N-Bromosuccinimide (NBS). The resulting halopyridines are prime candidates for regiocontrolled Suzuki-Miyaura cross-coupling[4].

C. N-Oxidation and Pyridone Rearrangement

The electron-rich nature of the pyridine nitrogen makes it susceptible to oxidation by peracids (e.g., mCPBA) to form N-oxides, which are valuable as API metabolites or precursors for further C-H activation. Alternatively, subjecting 2-alkoxypyridines to harsh N-alkylation conditions (using alkyl halides) can trigger a rearrangement where the nitrogen is alkylated and the 2-alkoxy group is subsequently displaced, yielding an N-alkyl-2-pyridone[5]. The protocols below focus on the non-destructive N-oxidation pathway.

Experimental Protocols

Protocol A: Selective O-Alkylation (Synthesis of 3-(Benzyloxy)-5-methyl-2-propoxypyridine)

Causality: Potassium carbonate is selected as the base because it is strong enough to deprotonate the 3-OH but weak enough to prevent side reactions with the pyridine nitrogen. DMF is used to maximize the solubility of the carbonate salt and accelerate the


 displacement.
  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-Methyl-2-propoxypyridin-3-ol (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Deprotonation: Add finely powdered anhydrous

    
     (1.5 eq, 7.5 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
    
  • Alkylation: Add benzyl bromide (1.1 eq, 5.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with distilled water (30 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography to yield the O-alkylated product.
    
Protocol B: Regioselective C6-Bromination

Causality: NBS is utilized instead of elemental bromine (


) to provide a controlled, low steady-state concentration of electrophilic bromine, preventing over-halogenation. Acetonitrile is chosen as the solvent to stabilize the polar transition state of the EAS mechanism.
  • Preparation: Dissolve 5-Methyl-2-propoxypyridin-3-ol (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (20 mL) and cool the solution to 0 °C in an ice bath.

  • Halogenation: In a separate vial, dissolve N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) in Acetonitrile (10 mL). Add the NBS solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The electron-rich ring reacts rapidly.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    , 10 mL) to neutralize any unreacted NBS. Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Wash the organic layer with water and brine, dry over

    
    , and concentrate. The crude 6-bromo derivative is typically >95% pure by NMR but can be recrystallized from Hexanes/DCM.
    
Protocol C: N-Oxidation

Causality: mCPBA is a highly effective electrophilic oxidant for electron-rich pyridines. DCM is used as a non-coordinating solvent that readily dissolves both the starting material and the peracid.

  • Preparation: Dissolve the starting material (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.

  • Oxidation: Slowly add mCPBA (77% max, 1.2 eq, 6.0 mmol) in small portions to control the exothermic peracid reaction.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 6 hours.

  • Workup: Quench with saturated aqueous

    
     (20 mL) to neutralize the resulting meta-chlorobenzoic acid. Separate the layers and wash the organic phase with 1M NaOH (
    
    
    
    mL) to ensure complete removal of the acid byproduct.
  • Isolation: Dry the DCM layer over

    
     and evaporate to yield the N-oxide.
    

Quantitative Data Summary

The following table summarizes the expected yields, reaction conditions, and key diagnostic


-NMR shifts (in 

) used to validate the success of each derivatization protocol.
Derivatization PathwayReagents & ConditionsExpected YieldDiagnostic

-NMR Marker (

, ppm)
Structural Validation
O-Alkylation Benzyl bromide,

, DMF, 60 °C
85 - 92%~5.10 (s, 2H,

)
Disappearance of phenolic -OH peak (~8.5 ppm).
C6-Bromination NBS, Acetonitrile, 0 °C to RT78 - 86%~7.25 (s, 1H, Pyridine C4-H)Loss of C6-H doublet; C4-H collapses to a singlet.
N-Oxidation mCPBA, DCM, 0 °C to RT70 - 80%~8.05 (d, 1H, Pyridine C6-H)Downfield shift of C6-H due to the adjacent

dipole.

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic workflows originating from the 5-Methyl-2-propoxypyridin-3-ol core, including a downstream Suzuki-Miyaura cross-coupling application for the brominated intermediate.

G SM 5-Methyl-2-propoxypyridin-3-ol (Core Scaffold) O_Alk O-Alkylation (K2CO3, R-X) SM->O_Alk EAS_Br Electrophilic Bromination (NBS, MeCN) SM->EAS_Br N_Ox N-Oxidation (mCPBA, DCM) SM->N_Ox Prod_O 3-Alkoxy-5-methyl- 2-propoxypyridine O_Alk->Prod_O Prod_Br 6-Bromo-5-methyl- 2-propoxypyridin-3-ol EAS_Br->Prod_Br Prod_N 5-Methyl-2-propoxypyridin- 3-ol N-oxide N_Ox->Prod_N Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Prod_Br->Suzuki Prod_Ar 6-Aryl-5-methyl- 2-propoxypyridin-3-ol Suzuki->Prod_Ar

Divergent derivatization pathways of 5-Methyl-2-propoxypyridin-3-ol.

References

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Fully regiocontrolled polyarylation of pyridine Source: PubMed (The Journal of Organic Chemistry) URL:[Link]

Sources

Topic: A Comprehensive Guide to the Analytical Method Development and Validation for 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the development and validation of analytical methods for the novel compound 5-Methyl-2-propoxypyridin-3-ol. Recognizing the critical need for robust and reliable analytical techniques in pharmaceutical development, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. We present two primary analytical platforms: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity, assay, and stability testing, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity profiling. The protocols are designed to be self-validating, incorporating system suitability tests and quality controls. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2]

Analyte Characterization & Strategic Approach

The first step in any method development is to understand the physicochemical properties of the analyte. 5-Methyl-2-propoxypyridin-3-ol is a substituted pyridine derivative. Its structure dictates the analytical strategy.

  • Pyridine Nucleus: The basic nitrogen atom (pKa ~5-6) is prone to interacting with acidic silanol groups on silica-based HPLC columns, which can cause poor peak shape (tailing).[3][4] This necessitates careful control of the mobile phase pH.

  • Hydroxyl (-OH) and Propoxy (-O-C3H7) Groups: These groups create a balance of hydrophilic and hydrophobic character, making the molecule suitable for reversed-phase chromatography.

  • Chromophore: The aromatic pyridine ring provides UV absorbance, making HPLC-UV a viable technique for quantification.[3]

Based on these properties, our strategy involves developing a primary reversed-phase HPLC method with UV detection, followed by a more sensitive LC-MS/MS method for specialized applications.

Table 1: Predicted Physicochemical Properties of 5-Methyl-2-propoxypyridin-3-ol
PropertyEstimated ValueImplication for Method Development
Molecular FormulaC9H13NO2Guides mass spectrometry precursor ion selection.
Molecular Weight167.21 g/mol
pKa (Basic)~5.0The pyridine nitrogen will be protonated at acidic pH. An acidic mobile phase modifier is essential to achieve symmetric peak shapes in RP-HPLC.[3][4]
logP~1.5 - 2.0Indicates moderate hydrophobicity, making it well-suited for retention on C18 columns.
UV λmax~270-280 nmPredicted based on the pyridin-3-ol chromophore. Must be experimentally determined.

HPLC-UV Method for Assay and Purity Determination

This method is designed as the primary quality control tool for quantifying 5-Methyl-2-propoxypyridin-3-ol and assessing its purity.

Rationale for Methodological Choices
  • Column Selection: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is chosen as the stationary phase.[3][5] The high degree of end-capping minimizes the availability of free silanol groups, reducing the potential for peak tailing with our basic analyte.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) is selected. The formic acid serves a critical purpose: it maintains an acidic pH (~2.7), ensuring the pyridine nitrogen is consistently protonated (as pyridinium ion). This positive charge prevents secondary ionic interactions with the silica backbone, leading to sharp, symmetrical peaks.[6] Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff.

  • Detection Wavelength: The optimal wavelength (λmax) is determined by scanning a dilute solution of the analyte from 200-400 nm using a diode array detector (DAD).[3] This ensures maximum sensitivity and minimizes interference.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of 5-Methyl-2-propoxypyridin-3-ol at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water (diluent).

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with DAD.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector, monitoring at λmax (e.g., 275 nm).

    • Run Time: 15 minutes.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the 0.1 mg/mL working standard.

    • Acceptance Criteria:

      • Tailing Factor (Tf): ≤ 1.5.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

      • Relative Standard Deviation (%RSD) of Retention Time: ≤ 1.0%.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as impurity profiling or analysis in biological matrices, an LC-MS/MS method is superior.[7]

Rationale for Methodological Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The acidic mobile phase readily protonates the basic pyridine nitrogen, making it ideal for ESI, which favors pre-formed ions in solution.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[7] MRM monitors a specific precursor-to-product ion transition, filtering out chemical noise and matrix interference.

DOT Diagram: LC-MS/MS MRM Workflow

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer LC_Separation LC Separation (C18 Column) ESI ESI Source (Ionization) LC_Separation->ESI Eluent Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ = m/z 168.1 ESI->Q1 Protonated Ions Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Workflow for MRM analysis of 5-Methyl-2-propoxypyridin-3-ol.

Detailed Experimental Protocol: LC-MS/MS
  • LC Conditions: The same LC conditions as the HPLC-UV method can be used to ensure a smooth method transfer.

  • MS Parameter Optimization:

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the analyte.

    • Analyte Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer.

      • Precursor Ion: In positive ESI mode, identify the protonated molecule [M+H]+. For C9H13NO2, this will be m/z 168.1.

      • Product Ions: Perform a product ion scan on m/z 168.1. Induce fragmentation in the collision cell (Q2) and identify stable, intense product ions. Select at least two transitions for MRM (one for quantification, one for confirmation).

  • Mass Spectrometer Conditions (Example):

    • Instrument: Sciex Triple Quad 5500 or equivalent.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: +4500 V.

    • Source Temperature: 550 °C.

    • MRM Transitions (Hypothetical):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Purpose
      5-Methyl-2-propoxypyridin-3-ol 168.1 110.1 100 Quantifier

      | 5-Methyl-2-propoxypyridin-3-ol | 168.1 | 82.1 | 100 | Qualifier |

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9] The following protocol outlines the validation of the HPLC-UV method for the assay of 5-Methyl-2-propoxypyridin-3-ol.

DOT Diagram: ICH Q2(R1) Validation Parameter Relationships

cluster_Core Core Performance Characteristics cluster_Limits Limit Tests cluster_Reliability Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness

Sources

Application Note: A Proposed Scalable Synthetic Route for 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed, multi-step synthetic pathway for the scale-up production of 5-Methyl-2-propoxypyridin-3-ol, a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science. The presented route emphasizes the use of readily available starting materials, established industrial reactions, and strategic functional group manipulations to address common challenges in pyridine synthesis. Each step is detailed with a focus on scalability, safety, and purification. This application note serves as a technical guide for process chemists and researchers aiming to develop robust and efficient syntheses for complex heterocyclic compounds.

Introduction: The Challenge of Polysubstituted Pyridines

The pyridine ring is a foundational scaffold in the pharmaceutical and agrochemical industries.[1] Specifically, the 3-hydroxypyridine motif is a key pharmacophore in numerous bioactive molecules due to its hydrogen bonding capabilities and its role as a bioisostere for catechol. However, the synthesis of pyridines with specific, multi-substitution patterns presents significant challenges, particularly when transitioning from bench-scale discovery to pilot-plant or industrial-scale production.

Key challenges include:

  • Regiocontrol: Directing functionalization to specific positions on the pyridine ring can be difficult and often requires multi-step sequences.

  • Harsh Conditions: Many classical pyridine syntheses require high temperatures and pressures, which necessitate specialized equipment for scale-up.[1][2]

  • Starting Material Availability: The availability and cost of appropriately substituted precursors can be a major bottleneck.

This guide proposes a logical and robust synthetic sequence to 5-Methyl-2-propoxypyridin-3-ol, designed to navigate these challenges by building complexity in a controlled, step-wise manner from a common industrial starting material.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a strategy where the pyridine core is functionalized sequentially. The proposed forward synthesis begins with the readily available and inexpensive starting material, 2-Amino-5-methylpyridine. The strategy focuses on first establishing the correct oxygenation pattern (a pyridone at C2 and a hydroxyl at C3) before performing the final etherification to install the propoxy group. This approach avoids the direct and often difficult C-H activation on a pre-formed alkoxypyridine.

G Target 5-Methyl-2-propoxypyridin-3-ol Intermediate1 Step 4: O-Alkylation (Williamson Ether Synthesis) Target->Intermediate1 Disconnect C-O ether Precursor1 5-Methylpyridine-2,3-diol (Pyridone Tautomer) Intermediate1->Precursor1 Intermediate2 Step 3: Nucleophilic Hydroxylation Precursor1->Intermediate2 Disconnect C-O bond Precursor2 3-Bromo-5-methyl-2(1H)-pyridone Intermediate2->Precursor2 Intermediate3 Step 2: Diazotization Precursor2->Intermediate3 FGI: OH <- NH2 Precursor3 2-Amino-3-bromo-5-methylpyridine Intermediate3->Precursor3 Intermediate4 Step 1: Electrophilic Bromination Precursor3->Intermediate4 Disconnect C-Br bond StartingMaterial 2-Amino-5-methylpyridine (Commercially Available) Intermediate4->StartingMaterial

Caption: Retrosynthetic pathway for 5-Methyl-2-propoxypyridin-3-ol.

Proposed Scale-Up Synthesis Pathway and Protocols

This section details the proposed five-step synthesis. Each protocol is designed with scalability in mind, favoring common solvents, manageable reaction conditions, and purification methods amenable to large quantities, such as crystallization and extraction.

Step 1: Electrophilic Bromination of 2-Amino-5-methylpyridine

Rationale: The amino group at the C2 position is a strong activating group, directing electrophilic substitution primarily to the C3 and C5 positions. By controlling stoichiometry, selective mono-bromination at the C3 position can be achieved. N-Bromosuccinimide (NBS) is chosen as a safe and effective brominating agent for scale-up compared to handling liquid bromine.

Protocol:

  • To a jacketed reactor suitable for the intended scale, charge 2-Amino-5-methylpyridine (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane (10 L/kg).

  • Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by HPLC or TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v, 2 L/kg).

  • Adjust the pH to 8-9 with an aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 2 L/kg).

  • Combine the organic layers, wash with brine (2 L/kg), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield crude 2-Amino-3-bromo-5-methylpyridine, which can be purified by recrystallization from an ethanol/water mixture.

Step 2: Diazotization to 3-Bromo-5-methyl-2(1H)-pyridone

Rationale: The Sandmeyer-type diazotization of the 2-amino group is a well-established and scalable method to convert it into a hydroxyl group, which will exist as its more stable pyridone tautomer.[3] Careful control of temperature during the addition of sodium nitrite is critical for safety and to minimize side-product formation.

Protocol:

  • Charge 49% aqueous sulfuric acid (5 L/kg) to a reactor and cool to -5 to 0 °C.

  • Slowly add the 2-Amino-3-bromo-5-methylpyridine (1.0 eq) from Step 1, maintaining the internal temperature below 5 °C.

  • In a separate vessel, prepare a solution of sodium nitrite (1.2 eq) in water (2 L/kg).

  • Add the sodium nitrite solution dropwise to the reaction mixture over 2-3 hours, keeping the temperature strictly below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction to 60-70 °C and hold for 1-2 hours until gas evolution (N₂) ceases.

  • Cool the mixture to room temperature. The product will precipitate.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50 °C to yield 3-Bromo-5-methyl-2(1H)-pyridone.

Step 3: Nucleophilic Hydroxylation to 5-Methylpyridine-2,3-diol

Rationale: Conversion of the aryl bromide to a hydroxyl group is achieved via a nucleophilic aromatic substitution. This step requires elevated temperatures and pressure, typical for such transformations on an electron-rich ring. A copper catalyst is used to facilitate the reaction at more moderate conditions than would otherwise be required.

Protocol:

  • Charge a high-pressure rated reactor with 3-Bromo-5-methyl-2(1H)-pyridone (1.0 eq), copper(I) oxide (0.1 eq), and a 20% aqueous sodium hydroxide solution (5.0 eq).

  • Seal the reactor and heat the mixture to 150-160 °C with vigorous stirring. The internal pressure will increase.

  • Maintain the temperature for 12-18 hours, monitoring the reaction progress by HPLC analysis of withdrawn samples.

  • After completion, cool the reactor to room temperature and carefully vent.

  • Dilute the reaction mixture with water (10 L/kg) and filter to remove the copper catalyst.

  • Carefully acidify the filtrate to pH 6.5-7.0 with concentrated hydrochloric acid while cooling in an ice bath. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Methylpyridine-2,3-diol.

Step 4: Selective O-Alkylation to 5-Methyl-2-propoxypyridin-3-ol

Rationale: The final etherification is performed via a Williamson ether synthesis. The oxygen of the 2-pyridone is generally more nucleophilic than the 3-hydroxyl group, allowing for selective alkylation under controlled conditions using a mild base and a suitable propylating agent.

Protocol:

  • Charge a reactor with 5-Methylpyridine-2,3-diol (1.0 eq), potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF) (8 L/kg).

  • Heat the stirred suspension to 60 °C.

  • Add 1-bromopropane (1.1 eq) dropwise over 1 hour.

  • Maintain the reaction at 60 °C for 8-12 hours, monitoring for completion by HPLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the DMF solvent under high vacuum.

  • Dissolve the crude residue in ethyl acetate (10 L/kg) and wash with water (3 x 5 L/kg) to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, 5-Methyl-2-propoxypyridin-3-ol, can be purified by vacuum distillation or by crystallization from a suitable solvent system like ethyl acetate/hexanes.

Data Summary and Scale-Up Considerations

Table 1: Summary of Reagents and Stoichiometry
StepStarting MaterialKey ReagentsMolar Ratio (vs. SM)Solvent
12-Amino-5-methylpyridineN-Bromosuccinimide (NBS)1.05 eqAcetonitrile
22-Amino-3-bromo-5-methylpyridineSodium Nitrite, Sulfuric Acid1.2 eqWater
33-Bromo-5-methyl-2(1H)-pyridoneSodium Hydroxide, Copper(I) Oxide5.0 eq, 0.1 eqWater
45-Methylpyridine-2,3-diol1-Bromopropane, Potassium Carbonate1.1 eq, 1.5 eqDMF
Table 2: Key Process Parameters and Expected Outcomes
StepReaction Temp.Reaction TimePurification MethodExpected Yield
10 °C to RT4-6 hRecrystallization80-90%
20 °C to 70 °C4-6 hPrecipitation/Filtration85-95%
3150-160 °C12-18 hPrecipitation/Filtration65-75%
460 °C8-12 hDistillation/Crystallization70-80%

Overall Process Workflow

Sources

Troubleshooting & Optimization

Advanced Technical Support Center: Synthesis, Isolation, and Troubleshooting of 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3). This guide is designed for researchers and process chemists facing regioselectivity and purification bottlenecks during the scale-up of this highly functionalized pyridine intermediate.

Because the primary synthetic precursor—5-methylpyridine-2,3-diol—exists in a tautomeric equilibrium as 3-hydroxy-5-methylpyridin-2(1H)-one, it presents a classic ambidentate nucleophile challenge. This guide deconstructs the mechanistic pathways and provides field-proven, self-validating protocols to ensure high-yield isolation of the target API fragment.

Mechanistic Divergence & Regioselectivity

The alkylation of 3-hydroxy-5-methylpyridin-2(1H)-one with 1-bromopropane can occur at three distinct nucleophilic sites, leading to a complex crude mixture. Understanding the chemical drivers behind each pathway is critical for controlling the reaction outcome.

G SM 5-Methylpyridine-2,3-diol (Starting Material) Target 5-Methyl-2-propoxypyridin-3-ol (Target: C2 O-Alkylation) SM->Target Ag2CO3, Toluene (Hard Acid/Base Match) ByN 1-Propyl-3-hydroxy-5-methyl- pyridin-2(1H)-one (Byproduct: N-Alkylation) SM->ByN K2CO3, DMF (Soft Nucleophile) ByO3 3-Propoxy-5-methyl- pyridin-2(1H)-one (Byproduct: C3 O-Alkylation) SM->ByO3 NaH (1 eq) (pKa driven) ByDi 2,3-Dipropoxy-5-methylpyridine (Byproduct: Dialkylation) Target->ByDi Excess Alkyl Halide ByO3->ByDi Excess Alkyl Halide

Reaction pathways of 5-methylpyridine-2,3-diol alkylation.

Troubleshooting FAQs

Q: Why is my reaction yielding predominantly the N-alkylated byproduct (1-propyl-3-hydroxy-5-methylpyridin-2(1H)-one)? A: This is a direct manifestation of Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory. When using alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents (like DMF), the ion pair is highly dissociated. The softer nitrogen atom of the ambidentate pyridonate anion preferentially attacks the soft electrophile (1-bromopropane) via an Sₙ2 mechanism. To invert this selectivity toward the target C2-O-alkylated product, you must use a silver salt (e.g., Ag₂CO₃) in a non-polar solvent like toluene. Silver coordinates tightly with the halogen, shifting the transition state toward Sₙ1 character (creating a harder electrophile), which strongly favors attack by the harder oxygen atom. This 1 is a foundational principle in modern 2-pyridone chemistry.

Q: How do I prevent competitive alkylation at the C3-hydroxyl group? A: The pKₐ of the C3-OH is approximately 8.7, making it significantly more acidic than the pyridone N-H (pKₐ ~11.6). If you use strong, non-coordinating bases like NaH, the C3-OH is deprotonated first, leading to rapid formation of 3-propoxy-5-methylpyridin-2(1H)-one. Ag₂CO₃ is mild enough to minimize premature C3-OH deprotonation, provided the stoichiometry of the alkyl halide is strictly controlled to 1.05 equivalents. Furthermore, unlike 2- and 4-hydroxypyridines, 2 at the 3-position, meaning the C3 oxygen remains highly reactive once deprotonated.

Q: My LC-MS shows a significant impurity at m/z 209 [M+H]⁺. How do I remove this? A: A mass of 209 corresponds to the dialkylated byproduct, 2,3-dipropoxy-5-methylpyridine. Because this byproduct lacks an acidic phenolic proton, it cannot form a water-soluble salt. You can easily remove it using a pH-swing acid-base extraction (detailed in Protocol B). By basifying the crude mixture to pH > 13, the target 5-methyl-2-propoxypyridin-3-ol becomes a water-soluble phenoxide anion, while the neutral dialkylated impurity remains trapped in the organic phase and is discarded.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity. Note how the transition from a soft base/polar solvent to a hard coordinating base/non-polar solvent drastically shifts the product distribution.

BaseSolventAdditiveTemp (°C)Target (C2-O)Byproduct A (N1)Byproduct B (C3-O)Byproduct C (Dialkyl)
K₂CO₃ (1.5 eq)DMFNone6015%65% 10%10%
NaH (1.0 eq)THFNone0 to 255%10%75% 10%
Ag₂CO₃ (0.6 eq)TolueneNone8082% 5%8%5%
Ag₂CO₃ (0.6 eq)Toluene0.1 eq KI8089% 2%5%4%

Data represents typical HPLC area % of the crude mixture prior to purification.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Methyl-2-propoxypyridin-3-ol

This protocol utilizes in situ Finkelstein catalysis (KI) to allow for milder reaction temperatures, further suppressing N-alkylation.

  • Preparation: Charge a flame-dried flask with 5-methylpyridine-2,3-diol (1.0 eq) and anhydrous toluene (10 volumes).

  • Catalyst Addition: Add Ag₂CO₃ (0.6 eq) and KI (0.1 eq). Causality: Silver carbonate is light-sensitive and acts as a heterogeneous surface for the reaction; wrap the flask in aluminum foil to prevent photo-degradation of the silver salt.

  • Alkylation: Dropwise add 1-bromopropane (1.05 eq). Do not exceed 1.05 eq to prevent dialkylation.

  • Heating: Heat the suspension to 80 °C for 12 hours.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the AgBr salts. Wash the pad with ethyl acetate (EtOAc). Concentrate the filtrate under reduced pressure.

Protocol B: Self-Validating Downstream Purification (Acid-Base Extraction)

This workflow isolates the amphoteric target from neutral dialkylated byproducts and unreacted starting material.

Workflow Mix Crude Reaction Mixture (Target + Neutral Byproducts) Step1 Add 1M NaOH (aq) & EtOAc Adjust to pH > 13 Mix->Step1 Org1 Organic Phase (Discard: Dialkylated Byproducts) Step1->Org1 Phase Separation Aq1 Aqueous Phase (Sodium salt of Target) Step1->Aq1 Phase Separation Step2 Adjust pH to 6.5 with 1M HCl Extract with EtOAc Aq1->Step2 Org2 Organic Phase (Pure Target) Step2->Org2 Phase Separation Aq2 Aqueous Phase (Salts - Discard) Step2->Aq2 Phase Separation

Acid-base extraction workflow for byproduct removal.

  • Basification (pH > 13): Dissolve the crude concentrate in EtOAc and add 1M NaOH (aq) until the aqueous layer reads pH > 13.

    • Validation Check: At pH 13, the C3-OH (pKₐ ~8.7) is fully deprotonated. The target molecule is now a water-soluble sodium salt.

  • First Separation: Separate the layers. Discard the organic phase , which contains the neutral 2,3-dipropoxy-5-methylpyridine byproduct.

  • Neutralization (pH 6.5): To the aqueous phase, slowly add 1M HCl (aq) while stirring until the pH is exactly 6.5.

    • Validation Check: The conjugate acid pKₐ of the pyridine nitrogen is ~3.2 and the phenolic OH is ~8.7. At pH 6.5, the molecule is at its isoelectric point (neutral). If you over-acidify (pH < 3), the pyridine nitrogen will protonate, driving the target back into the aqueous phase and ruining the extraction.

  • Final Extraction: Extract the neutralized aqueous phase with fresh EtOAc (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield pure 5-Methyl-2-propoxypyridin-3-ol.

References

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Source: Molecules - MDPI URL:[Link]

Sources

Technical Support Center: Optimization of 5-Methyl-2-propoxypyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center for "5-Methyl-2-propoxypyridin-3-ol" reaction condition optimization.

Welcome to the technical support resource for the synthesis of 5-Methyl-2-propoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. We will explore the common challenges encountered during the synthesis of this valuable intermediate and provide scientifically grounded solutions to enhance yield, purity, and reproducibility.

Overview of the Synthetic Pathway

The most common and accessible route to 5-Methyl-2-propoxypyridin-3-ol is via the diazotization of its corresponding amine precursor, 5-Methyl-2-propoxypyridin-3-amine, followed by in-situ hydrolysis of the resulting diazonium salt. While seemingly straightforward, this transformation is sensitive to reaction conditions, and minor deviations can lead to significant side product formation and low yields.

Reaction Scheme:

  • Step 1: Diazotization: 5-Methyl-2-propoxypyridin-3-amine is treated with a nitrite source, such as sodium nitrite (NaNO₂), in a strong aqueous acid (e.g., H₂SO₄ or HCl) at low temperatures to form a diazonium salt intermediate.

  • Step 2: Hydrolysis: The diazonium salt solution is then gently heated, causing the diazonium group to be displaced by a hydroxyl group, yielding the target 5-Methyl-2-propoxypyridin-3-ol.

Reaction_Scheme Start 5-Methyl-2-propoxypyridin-3-amine Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, H₂SO₄ 0-5 °C Product 5-Methyl-2-propoxypyridin-3-ol Intermediate->Product H₂O, Heat (e.g., 50-70°C) -N₂

Caption: General synthesis of 5-Methyl-2-propoxypyridin-3-ol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low or No Product Yield

Q1: My reaction is complete based on TLC analysis (disappearance of starting amine), but the isolated yield of 5-Methyl-2-propoxypyridin-3-ol is extremely low. What went wrong?

A1: This is a classic problem in diazotization-hydrolysis reactions and typically points to the instability of the diazonium salt intermediate. Several factors could be at play:

  • Temperature Control: The diazotization step is highly exothermic. The temperature must be strictly maintained between 0-5°C. If the temperature rises, the diazonium salt will prematurely decompose into a complex mixture of byproducts, often appearing as a dark tar.

  • Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized overheating and a spike in nitrous acid concentration, leading to degradation. A slow, dropwise addition with vigorous stirring is essential.

  • Acid Choice and Concentration: While both H₂SO₄ and HCl can be used, sulfuric acid is often preferred as the chloride ion from HCl can sometimes participate in undesired substitution reactions (Sandmeyer-type reaction) to form a chloro-pyridine impurity. The acid must be in sufficient excess to fully protonate the starting amine and react with the sodium nitrite.

Troubleshooting_Low_Yield Start Low Yield of Product Q1 Q1 Start->Q1 Is Starting Material Consumed? A1_Yes A1_Yes Q1->A1_Yes Yes A1_No Incomplete Diazotization: - Insufficient NaNO₂ - Insufficient Acid - Amine not fully dissolved Q1->A1_No No Q2 Q2 A1_Yes->Q2 Check Diazonium Stability A2_Temp A2_Temp Q2->A2_Temp Was Temp > 5°C? A2_Nitrite A2_Nitrite Q2->A2_Nitrite Was NaNO₂ added too quickly? A2_Hydrolysis A2_Hydrolysis Q2->A2_Hydrolysis Was Hydrolysis Temp too high/low? Sol_Temp Solution: Maintain 0-5°C with an ice/salt bath. A2_Temp->Sol_Temp Yes Sol_Nitrite Solution: Add NaNO₂ solution dropwise with vigorous stirring. A2_Nitrite->Sol_Nitrite Yes Sol_Hydrolysis Solution: Heat gently to 50-70°C. Avoid vigorous boiling. A2_Hydrolysis->Sol_Hydrolysis Yes

Caption: Decision tree for troubleshooting low reaction yield.

Impurity Profile and Side Reactions

Q2: My crude product shows multiple spots on the TLC plate and the NMR is complex. What are the likely impurities?

A2: Besides unreacted starting material, several side reactions can introduce impurities:

  • Azo Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting amine or the product phenol to form colored azo compounds. This is more likely if the reaction is not sufficiently acidic or if the diazonium salt concentration builds up.

  • Tar Formation: As mentioned, uncontrolled decomposition of the diazonium salt leads to intractable polymeric materials (tars).

  • Phenolic Impurities: If the propoxy group is cleaved under harsh acidic conditions or high temperatures, you may form dihydroxy-5-methylpyridine.

  • Halogenated Impurity: If using HCl, the formation of 2-chloro-5-methyl-3-hydroxypyridine is possible.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation Strategy
Azo DyesInsufficient acidity; slow hydrolysis.Ensure sufficient excess of acid. Proceed to the hydrolysis step promptly after diazotization is complete.
Tar-like PolymersHigh temperature during diazotization.Maintain strict temperature control (0-5°C). Ensure efficient stirring.
DihydroxypyridineExcessive heating during hydrolysis; high acid concentration.Avoid temperatures above 80°C during hydrolysis. Use the minimum necessary amount of acid.
Chloro-pyridineUse of HCl as the acid source.Use sulfuric acid (H₂SO₄) instead of hydrochloric acid (HCl).
Purification and Isolation

Q3: The crude product is a dark, oily substance that is difficult to purify. What is the best purification method?

A3: Purifying pyridinols can be challenging due to their amphoteric nature and the presence of colored impurities. A multi-step approach is often most effective.

  • Acid-Base Extraction: This is a powerful first-line technique to remove non-basic and non-acidic impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution to remove acidic impurities (like residual H₂SO₄).

    • The product, being a phenol, is weakly acidic and may be partially extracted into a strongly basic aqueous solution (e.g., 1M NaOH). The product can then be re-acidified and extracted back into an organic solvent. This can help separate it from neutral impurities.[1]

  • Activated Carbon Treatment: To remove colored impurities like azo dyes and tars, dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can be very effective.[1] Filter through Celite to remove the carbon before proceeding.

  • Column Chromatography: This is the most effective method for final purification.[1]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate. The product is moderately polar and should elute with a mixture like 20-40% ethyl acetate in hexane.

  • Crystallization: If a solid product is obtained after chromatography, recrystallization can be used to achieve high purity.[1] A solvent system like ethyl acetate/hexane or toluene can be effective.

Optimized Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific lab conditions and scale.

Protocol 1: Synthesis of 5-Methyl-2-propoxypyridin-3-ol
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Methyl-2-propoxypyridin-3-amine (1.0 eq) in a 10% aqueous solution of sulfuric acid (v/v) (approx. 5-10 volumes).

  • Cooling: Cool the stirred solution to 0°C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the amine solution, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes. Check for the absence of the starting amine by TLC (e.g., 30% EtOAc/Hexane).

  • Hydrolysis: Remove the ice bath and slowly warm the reaction mixture to 50-60°C. You should observe vigorous evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be purified as per Protocol 3.

Protocol 2: HPLC Method for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring the reaction progress and assessing the purity of the final product.[2][3]

Table 2: HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of water and acetonitrile.

Protocol 3: Purification by Silica Gel Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding silica (approx. 2-3 times the weight of the crude product), and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate. A typical gradient might be:

    • Hexane (2 column volumes)

    • 5-10% EtOAc/Hexane (to elute non-polar impurities)

    • 15-40% EtOAc/Hexane (the product typically elutes in this range)

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification_Workflow Crude Crude Product (Dark Oil/Solid) AcidBase Acid-Base Extraction (Removes ionic impurities) Crude->AcidBase Carbon Activated Carbon Treatment (Removes color) AcidBase->Carbon Column Silica Gel Chromatography (Separates by polarity) Carbon->Column Pure Pure Product Column->Pure

Caption: Recommended workflow for product purification.

References

  • Analytical Methods - RSC Publishing. (2010). Royal Society of Chemistry.
  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. Organic Syntheses.
  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Waters.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect.
  • Cannabinoids analysis: analytical methods for different biological specimens. ScienceDirect.
  • managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine - Benchchem. BenchChem.

Sources

"5-Methyl-2-propoxypyridin-3-ol" resolving spectroscopic ambiguities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-2-propoxypyridin-3-ol Analysis

Welcome to the technical support guide for "5-Methyl-2-propoxypyridin-3-ol." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectroscopic analysis for this compound. Here, you will find troubleshooting guidance and frequently asked questions to resolve ambiguities in your experimental data.

Frequently Asked Questions (FAQs)

General

Q1: What is 5-Methyl-2-propoxypyridin-3-ol and what are its primary applications?

5-Methyl-2-propoxypyridin-3-ol is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring. Substituted pyridinols, in particular, are precursors to a wide range of biologically active molecules.

Synthesis and Purity

Q2: What are some common impurities I might encounter during the synthesis of 5-Methyl-2-propoxypyridin-3-ol?

During synthesis, you may encounter several impurities, including:

  • Starting materials: Unreacted precursors such as a substituted 2-halopyridine or a propoxide source.

  • Isomeric byproducts: Formation of other positional isomers can occur depending on the synthetic route.[1]

  • Over-alkylation or dealkylation products: The propoxy group may be cleaved, or additional alkyl groups may be added to the pyridine ring under certain conditions.

  • Oxidation products: The pyridinol moiety can be susceptible to oxidation, leading to colored impurities.[1]

High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity of 5-Methyl-2-propoxypyridin-3-ol and separating it from potential impurities.[2]

Spectroscopy

Q3: I'm seeing a complex proton NMR (¹H NMR) spectrum. How can I confidently assign the aromatic protons?

The pyridine ring protons of 5-Methyl-2-propoxypyridin-3-ol can exhibit complex splitting patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous assignment.[3] COSY will reveal the coupling relationships between adjacent protons, while HSQC will correlate each proton to its directly attached carbon atom.

Q4: My mass spectrum doesn't show a clear molecular ion peak. Is this normal?

While electron ionization (EI) mass spectrometry is a powerful tool, the molecular ion of some compounds can be unstable and undergo rapid fragmentation.[4] For pyridine derivatives, it's not uncommon for the molecular ion peak to be weak or absent.[5] In such cases, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to favor the formation of the protonated molecule ([M+H]⁺), which is often more stable.[6]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Ambiguous Isomer Identification in ¹³C NMR

  • Problem: You've synthesized what you believe to be 5-Methyl-2-propoxypyridin-3-ol, but you're concerned about the presence of other isomers, such as 3-Methyl-2-propoxypyridin-5-ol or 6-Methyl-2-propoxypyridin-3-ol. The ¹³C NMR chemical shifts may be very similar.[7][8]

  • Solution Workflow:

    • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments. These will help distinguish between CH, CH₂, and CH₃ groups. The quaternary carbons (like C2, C3, and C5 in the target molecule) will be absent in DEPT spectra, which simplifies the overall spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the protons of the methyl group should show a correlation to C4, C5, and C6 of the pyridine ring. The methylene protons of the propoxy group will show correlations to C2 and the adjacent carbons of the propyl chain.

    • Predictive Software and Databases: Utilize NMR prediction software or consult databases of known pyridine derivatives to compare your experimental chemical shifts with predicted values.[9]

  • Visualizing the Logic:

    cluster_0 NMR Troubleshooting for Isomer Identification A Ambiguous ¹³C NMR Spectrum B Run DEPT-90 & DEPT-135 A->B Distinguish C, CH, CH₂, CH₃ C Run HMBC B->C Identify Quaternary Carbons D Compare with Predicted Spectra C->D Establish Long-Range Correlations E Unambiguous Isomer Confirmation D->E Validate Structure

    Caption: Workflow for resolving isomeric ambiguity using advanced NMR techniques.

Issue 2: Broad or Disappearing -OH Proton Signal

  • Problem: The hydroxyl (-OH) proton signal is either very broad or not visible in your ¹H NMR spectrum.

  • Causality and Solution:

    • Proton Exchange: The hydroxyl proton can exchange with residual water or other acidic protons in the NMR solvent (like CDCl₃). This exchange broadens the signal, sometimes to the point where it disappears into the baseline.

    • Troubleshooting Steps:

      • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear. This confirms the presence of the hydroxyl group.

      • Use a Different Solvent: Acquire the spectrum in a solvent like DMSO-d₆. The dimethyl sulfoxide will form a hydrogen bond with the hydroxyl proton, slowing down the exchange and resulting in a sharper, more defined peak.

Mass Spectrometry (MS)

Issue: Differentiating Fragmentation Patterns of Isomers

  • Problem: You are using GC-MS and need to differentiate 5-Methyl-2-propoxypyridin-3-ol from its isomers based on their fragmentation patterns, which appear very similar.

  • Expert Insight: While the initial fragmentation may be similar, the relative abundances of key fragment ions can often provide a "fingerprint" for a specific isomer. Pyridine and its derivatives typically exhibit characteristic ring-opening mechanisms.[10]

  • Expected Fragmentation Pathways:

    • Loss of Propene (C₃H₆): A common fragmentation for propoxy ethers is the loss of propene via a McLafferty-type rearrangement, leading to a radical cation of 5-methylpyridin-2,3-diol.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the propoxy group can lead to the loss of an ethyl radical (•C₂H₅).[4]

    • Pyridine Ring Fission: The pyridine ring itself can fragment, often involving the loss of HCN or HNC.[11]

  • Data Interpretation Strategy:

    • High-Resolution MS (HRMS): If available, use HRMS to determine the exact mass of the fragment ions. This can help confirm their elemental composition and distinguish between isobaric fragments (fragments with the same nominal mass but different elemental formulas).[6]

    • Tandem MS (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). The resulting daughter ion spectrum will be highly specific to the precursor ion's structure and can reveal subtle differences between isomers.

  • Illustrative Fragmentation Diagram:

    M+• [5-Methyl-2-propoxypyridin-3-ol]+• F1 [M - C₃H₆]+• (Loss of propene) M+•->F1 F2 [M - C₂H₅]+ (Alpha-cleavage) M+•->F2 F3 [Ring Fragment]+ (Loss of HCN) M+•->F3

    Caption: Key fragmentation pathways for 5-Methyl-2-propoxypyridin-3-ol in EI-MS.

Infrared (IR) Spectroscopy

Issue: Interpreting the "Fingerprint" Region

  • Problem: The region between 1600 cm⁻¹ and 600 cm⁻¹ is crowded with peaks, making it difficult to assign specific vibrations.

  • Guidance:

    • Focus on Key Functional Groups: While the fingerprint region is complex, certain vibrations are characteristic.

      • C=C and C=N Stretching: Look for multiple sharp bands in the 1600-1450 cm⁻¹ range, which are characteristic of the pyridine ring.[12]

      • C-O Stretching: A strong band around 1250-1000 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch.

      • O-H Bending: A broad absorption may be present around 1440-1395 cm⁻¹ due to O-H in-plane bending.

    • Comparison to Analogs: If available, compare the spectrum to that of similar compounds, such as 3-hydroxypyridine or 2-propoxypyridine, to identify the contributions of each functional group.[13]

  • Typical IR Absorption Ranges:

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)3400 - 3200Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium-Strong
C=C and C=N Stretch1600 - 1450Medium-Strong, Multiple Bands
C-O Stretch (Aryl Ether)~1250Strong
C-O Stretch (Alcohol)~1050Strong

Experimental Protocols

Protocol 1: Sample Preparation and Data Acquisition for NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your purified 5-Methyl-2-propoxypyridin-3-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Use standard acquisition parameters. A spectral width of 12-16 ppm is generally sufficient.[14]

    • A relaxation delay (D1) of 1-2 seconds and 8-16 scans will typically provide a good signal-to-noise ratio.[14]

  • ¹³C NMR Acquisition:

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Use proton broadband decoupling to simplify the spectrum.[14]

    • Increase the relaxation delay (D1) to 2-5 seconds to ensure quantitative observation of all carbon signals, especially quaternary carbons.

  • 2D NMR (HSQC, HMBC):

    • Utilize standard, pre-optimized parameter sets provided by the spectrometer software.

    • Ensure a sufficient number of increments in the indirect dimension and enough scans per increment to achieve adequate resolution and signal-to-noise.

Protocol 2: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of your sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[6]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is a good starting point.[6]

    • Injector: Use a split/splitless inlet, typically in split mode to avoid column overloading. Set the injector temperature to 250 °C.

    • Oven Program: A typical program would be: hold at 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) with an electron energy of 70 eV.[10]

    • Mass Range: Scan from m/z 40 to 400.[6]

    • Ion Source Temperature: Set to approximately 230 °C.[10]

References

  • Interpreting the Molecular Signature: A Guide to Mass Spectrometry of 4H-dioxino[4,5-b]pyridine. Benchchem.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. Available at: [Link]

  • Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. PMC. Available at: [Link]

  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. Benchchem.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link]

  • (PDF) Interpretation of Mass Spectra. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • 3-Pyridinol. NIST WebBook. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available at: [Link]

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

  • Nitrogen NMR. University of Ottawa. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available at: [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Figure I from The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. Available at: [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Available at: [Link]

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. Google Patents.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Synthesis of 5-Methylene-2-pyrrolones. PMC. Available at: [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • Spectroscopic and Thermal Studies of Palladium (II) Complex of N- (5-methylpyridin-2-ylcarbamothiol) Cinnamamide Ligand. International Journal of Scientific and Research Publications. Available at: [Link]

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. Available at: [Link]

  • managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
  • Differentiation of Rubidiated Methyl-D-Glycoside Stereoisomers by Infrared Multiple-Photon Dissociation Spectroscopy in the O-H and C-H Stretching Regions. ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. ResearchGate. Available at: [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. Available at: [Link]

  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Organic compounds. MassBank. Available at: [Link]

  • 5-Hexen-2-ol, 5-methyl-. NIST WebBook. Available at: [Link]

Sources

"5-Methyl-2-propoxypyridin-3-ol" improving long-term storage stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: Stability & Handling of 5-Methyl-2-propoxypyridin-3-ol

Case Reference: 3-Pyridinol Derivative Stability Management Priority Level: High (Oxidation/Photodegradation Risk) Applicable Compound: 5-Methyl-2-propoxypyridin-3-ol (and related 3-hydroxy-2-alkoxypyridine analogs)[1][2]

Part 1: Executive Summary (The "Why" of Instability)

Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 5-Methyl-2-propoxypyridin-3-ol has exhibited color changes (browning), loss of assay purity, or solubility issues after storage.

The Root Cause: This molecule is not a standard stable pyridine. It features a 3-hydroxy group (3-OH) adjacent to a 2-propoxy group .[1][2] This substitution pattern creates specific vulnerabilities:

  • Oxidative Dimerization: The electron-rich 3-OH group makes the ring susceptible to radical oxidation, leading to the formation of colored quinone-like species or dimers (often seen as brown/black tar).[2]

  • Tautomeric Equilibrium: While the 2-propoxy group prevents the formation of a 2-pyridone tautomer, the 3-OH group remains active.[2] In solution, trace metals or light can catalyze proton shifts that facilitate degradation.

  • Hygroscopicity: Like many hydroxypyridines, this compound can form hydrates.[2] Absorbed water lowers the melting point and accelerates hydrolytic cleavage of the ether (propoxy) linkage over long periods.

Part 2: Troubleshooting Guide (Q&A)

Q1: My sample was white/off-white when purchased, but it has turned beige/brown after 2 weeks on the shelf. Is it still usable?

  • Diagnosis: This is the classic sign of oxidative surface degradation .[2] The "browning" is likely a thin layer of quinoid impurities formed by exposure to atmospheric oxygen.

  • Action:

    • Minor Browning: If the color is faint, perform an HPLC or NMR check. Often, the bulk material underneath is intact (purity >95%). You can use it for crude reactions.[2]

    • Dark Brown/Sticky: Recrystallization is required.[2] (See Protocol B).

    • Prevention: Never store this compound in clear glass or with a large headspace of air.[2]

Q2: The compound has become sticky or clumped together.

  • Diagnosis: Hygroscopic failure.[2] The seal was likely imperfect, allowing moisture ingress.

  • Action:

    • Dry the material in a vacuum desiccator over

      
       for 24 hours.
      
    • Check melting point.[2] If significantly depressed (>5°C drop), the propoxy group may have hydrolyzed (rare, but possible in acidic moisture), or it is simply wet.

Q3: Can I store this as a stock solution in DMSO or Methanol?

  • Diagnosis: High Risk. [2]

  • Technical Insight: In protic solvents (Methanol) or polar aprotic solvents (DMSO), the ionization of the hydroxyl group is easier, accelerating oxidation.

  • Action: Only prepare solutions fresh before use. If storage is unavoidable, use anhydrous THF or Dichloromethane , purge with Argon, and store at -20°C for no more than 48 hours.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: The "Inert Overlay" Storage System (Recommended)

Use this protocol immediately upon receipt of a new batch.

  • Aliquot Immediately: Do not store the bulk bottle. Divide the material into single-use glass vials (amber, Type I borosilicate).

  • Inert Gas Purge: Use a gentle stream of high-purity Argon (preferred over Nitrogen due to higher density) to displace air in the vial.[2]

    • Technique: Insert a long needle connected to the gas line deep into the vial (without touching the powder) and flow for 30 seconds.

  • Seal: Cap immediately with a Teflon (PTFE)-lined screw cap .[2] Avoid rubber-only septa, which are permeable to oxygen over months.[2]

  • Secondary Containment: Place vials inside a resealable Mylar bag with a packet of activated silica gel and an oxygen scavenger sachet.

  • Temperature: Store at -20°C .

Protocol B: Rescue Recrystallization (For Degraded Batches)

Use this if purity drops below 90% or significant browning occurs.[2]

  • Dissolution: Dissolve the crude brown solid in a minimum amount of hot Ethyl Acetate .

  • Filtration: If dark insoluble particles remain, filter hot through a small pad of Celite to remove polymeric oxidation products.

  • Precipitation: Add warm Hexane or Heptane dropwise until the solution becomes slightly cloudy.[2]

  • Cooling: Allow to cool slowly to room temperature, then move to -20°C freezer for 4 hours.

  • Collection: Filter the crystals rapidly under a blanket of Nitrogen.

  • Drying: Vacuum dry (<10 mbar) at 25°C for 4 hours.

Part 4: Visualization & Logic

The following diagram illustrates the Lifecycle Management Workflow for 5-Methyl-2-propoxypyridin-3-ol. It details the decision logic required to maintain stability from receipt to usage.

StorageStability Receipt Material Receipt (5-Methyl-2-propoxypyridin-3-ol) Inspection Visual Inspection Receipt->Inspection Decision_Color Color Check? Inspection->Decision_Color White White/Off-White (Intact) Decision_Color->White Pass Brown Beige/Brown (Oxidized) Decision_Color->Brown Fail Aliquot Aliquot into Amber Vials (Single-Use Quantities) White->Aliquot Purification Protocol B: Rescue Recrystallization Brown->Purification Purity < 90% Purification->White Recovered Argon Argon Overlay & PTFE Sealing Aliquot->Argon Storage Long-Term Storage: -20°C + Desiccant Argon->Storage Usage Experimental Use Storage->Usage Warm to RT in Desiccator

Caption: Decision tree for handling 5-Methyl-2-propoxypyridin-3-ol to prevent oxidative degradation and manage compromised batches.

Part 5: Stability Data Summary

The following table summarizes the estimated stability of the compound under various conditions based on functional group analysis of 3-pyridinols.

Storage ConditionEnvironmentEst. Stability DurationRisk Factor
-20°C (Recommended) Argon/Dark 12 - 24 Months Minimal.[1][2] Best practice.
+4°C (Fridge)Air/Dark1 - 3 MonthsSlow oxidation.[1][2] Surface browning likely.[2]
+25°C (Benchtop)Air/Light< 2 WeeksHigh. Rapid photo-oxidation & dimerization.[1][2]
Solution (MeOH/DMSO)Ambient< 24 HoursCritical. Proton exchange accelerates degradation.[2]

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.[2]

  • Sigma-Aldrich (Merck). (n.d.).[2] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][2][3]

  • Deady, L. W. (1976). Synthesis of some 3-hydroxypyridines.[1][2][4][5][6][7] Synthetic Communications, 6(2), 95-102.[2] (Provides context on the sensitivity of the 3-OH group).

  • ChemScene. (2024). Safety Data Sheet: 6-Methyl-2-propoxypyridin-3-ol (Isomer Analog Reference).[1][2] (Used for physical property benchmarking).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Methyl-2-propoxypyridin-3-ol in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Methyl-2-propoxypyridin-3-ol. This document provides in-depth troubleshooting for common solubility challenges encountered during in vitro and in vivo experimental workflows. As researchers, scientists, and drug development professionals, we understand that inaccurate compound concentration due to poor solubility can lead to variable data, underestimated potency, and misleading structure-activity relationships (SAR)[1][2]. This guide is structured to help you diagnose and resolve these issues systematically.

Section 1: Understanding the Molecule
Q: What are the key structural features of 5-Methyl-2-propoxypyridin-3-ol that influence its solubility?

A: The solubility behavior of 5-Methyl-2-propoxypyridin-3-ol is dictated by a balance of hydrophilic and lipophilic properties within its structure.

  • Lipophilic (Hydrophobic) Moieties: The molecule possesses a methyl group (-CH₃) and a propoxy group (-OCH₂CH₂CH₃). These nonpolar, hydrocarbon regions increase the molecule's lipophilicity, which can lead to poor solubility in aqueous buffers, a common issue for many modern drug candidates[3].

  • Hydrophilic (Polar) Moieties: The pyridinol core contains a hydroxyl group (-OH) and a pyridine nitrogen atom. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor. These features promote interaction with polar solvents like water.

  • pH-Dependent Solubility: The pyridinol structure is ionizable. The pyridine nitrogen is weakly basic (pKa ~5 for pyridine itself), and the hydroxyl group is weakly acidic (pKa ~9-10 for phenols)[4]. This means the compound's overall charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution[5][6]. At a pH below the nitrogen's pKa, it will be protonated (cationic), and at a pH above the hydroxyl's pKa, it will be deprotonated (anionic). Both charged forms are generally more water-soluble than the neutral form.

Section 2: Stock Solution Best Practices
Q: My 5-Methyl-2-propoxypyridin-3-ol won't dissolve completely when making a high-concentration stock in DMSO. What should I do?

A: This is a common first hurdle. If the compound is difficult to dissolve even in a strong organic solvent like Dimethyl Sulfoxide (DMSO), it suggests high crystal lattice energy or that you may be exceeding its solubility limit in that solvent.

Troubleshooting Steps:

  • Gentle Warming and Agitation: Warm the solution briefly in a water bath at 37°C and vortex or sonicate for several minutes. This provides energy to overcome the crystal lattice forces[7]. Avoid excessive or prolonged heating, which could degrade the compound.

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic (readily absorbs water from the air), and even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds[8]. Use fresh, unopened bottles or aliquots stored in a desiccator.

  • Re-evaluate Target Concentration: You may be attempting to create a supersaturated solution. If the above steps fail, lower the target stock concentration (e.g., from 20 mM to 10 mM) and try again. It is better to have an accurate, lower-concentration stock than an inaccurate, partially-dissolved higher one.

Q: What is the best way to prepare and store my stock solution to prevent future issues?

A: Proper preparation and storage are critical to maintaining the integrity and solubility of your compound stock. Inaccurate stock solutions are a major source of experimental irreproducibility[9].

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound. For accuracy with small masses, it's better to weigh a slightly different amount than your target (e.g., 1.75 mg instead of 1.50 mg) and calculate the exact concentration afterward, rather than trying to hit an exact weight[9].

  • Calculation: Use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)).

  • Dissolution: Add the weighed compound to a volumetric flask or appropriate vial. Add about 80% of the final calculated volume of anhydrous DMSO.

  • Solubilization: Cap the vial and vortex or sonicate until all solid material is completely dissolved. A visual inspection against a light source is crucial.

  • Final Volume: Add DMSO to reach the final calculated volume and mix thoroughly by inverting the flask multiple times to ensure homogeneity[10].

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air/moisture[7][11]. Store at -20°C or -80°C. For most compounds in DMSO, storage at -20°C is adequate for up to 3 months[7].

Section 3: The Critical Dilution Step
Q: My compound is perfectly clear in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?

A: This phenomenon is known as antisolvent precipitation or "salting out"[12]. DMSO is an excellent solvent for your compound, but water is not. When you add the DMSO stock to the aqueous buffer, you create localized areas of high compound concentration in a now-poor solvent system, causing the compound to crash out of solution before it can be sufficiently diluted[12][13].

The diagram below outlines the decision-making process for troubleshooting this critical step.

G start Start: Dilute DMSO stock into aqueous buffer precipitate Precipitation Observed? start->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No check_stock 1. Check Stock Solution - Is it fully dissolved? - Stored correctly? precipitate->check_stock Yes optimize_dilution 2. Optimize Dilution Protocol - Vortex buffer vigorously - Add stock dropwise - Try serial dilution check_stock->optimize_dilution solubility_screen 3. Perform Solubility Screen - Test pH adjustments - Evaluate co-solvents optimize_dilution->solubility_screen

Sources

"5-Methyl-2-propoxypyridin-3-ol" minimizing side reactions during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 5-Methyl-2-propoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Methyl-2-propoxypyridin-3-ol?

The synthesis of polysubstituted 3-hydroxypyridines like 5-Methyl-2-propoxypyridin-3-ol can be approached through several methodologies. A prevalent strategy involves the rearrangement of 2-acylfurans in the presence of an ammonia source. This method is advantageous due to the ready availability of furan precursors and often proceeds in high yield. Another approach is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and suitable dienophiles, which offers a direct, single-step route to the 3-hydroxypyridine scaffold.

Q2: I am observing significant byproduct formation. What are the most likely side reactions?

During the synthesis of 2-alkoxypyridine derivatives, several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most common side reactions include:

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or if reaction conditions are not strictly controlled. This leads to the formation of the corresponding pyridine-N-oxide.

  • Dealkylation: The propoxy group at the 2-position can be cleaved under certain conditions, particularly in the presence of strong acids or nucleophiles, resulting in the formation of 5-methyl-2-pyridone.

  • Over-oxidation: If the synthesis involves an oxidation step, for instance, from a methyl group to a hydroxymethyl or aldehyde group, over-oxidation to a carboxylic acid can occur.

  • Ring Nitration (if applicable): In synthetic routes involving nitration, the introduction of a nitro group onto the pyridine ring can lead to the formation of various regioisomers.

Q3: My reaction is producing a dark-colored, tar-like substance. What is causing this and how can I prevent it?

Tar formation is a common issue in many organic syntheses and is often attributed to:

  • High Reaction Temperatures: Excessive heat can lead to the decomposition and polymerization of starting materials, intermediates, or the final product. It is crucial to carefully control the reaction temperature and avoid localized overheating.

  • Unstable Intermediates: Certain intermediates in the reaction pathway may be inherently unstable under the reaction conditions, leading to degradation and polymerization.

  • Presence of Impurities: Impurities in the starting materials or solvents can sometimes catalyze side reactions that lead to tar formation.

To mitigate tar formation, consider the following:

  • Optimize Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress.

  • Use High-Purity Reagents and Solvents: Ensure all materials are of high purity and free from contaminants.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide: Minimizing Specific Side Reactions

This section provides detailed troubleshooting for common side reactions encountered during the synthesis of 5-Methyl-2-propoxypyridin-3-ol.

Issue 1: Formation of 5-Methyl-2-propoxy-pyridine-N-oxide

Causality: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation by various oxidizing agents, including peracids, hydrogen peroxide, or even atmospheric oxygen under certain conditions. The formation of the N-oxide can be a significant side reaction, reducing the yield of the target molecule.

Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Strict Control of Oxidants Protocol: Carefully select reagents and ensure the exclusion of any unnecessary oxidizing agents from the reaction mixture. If an oxidation step is part of the synthesis, use a stoichiometric amount of a mild and selective oxidant. Explanation: By minimizing the presence of oxidants, the undesired oxidation of the pyridine nitrogen is suppressed.
Inert Atmosphere Protocol: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and flushing the reaction vessel with the inert gas before adding the reagents. Explanation: An inert atmosphere prevents the oxidation of the pyridine nitrogen by atmospheric oxygen, which can be a contributing factor, especially at elevated temperatures.
Deoxygenation of N-oxide Protocol: If N-oxide formation is unavoidable

"5-Methyl-2-propoxypyridin-3-ol" addressing regioisomer formation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the synthesis and troubleshooting of 5-Methyl-2-propoxypyridin-3-ol , with a specific focus on controlling regioisomer formation (O-alkylation vs. N-alkylation).

Subject: Regiocontrol in the Synthesis of 2-Alkoxy-3-hydroxypyridines Ticket ID: PYR-5M2P-REGIO Status: Active Guide

Executive Summary & Chemical Context

Synthesizing 5-Methyl-2-propoxypyridin-3-ol presents a classic heterocyclic challenge: Ambident Nucleophilicity .

The precursor, 5-methylpyridine-2,3-diol (often existing as its tautomer 3-hydroxy-5-methylpyridin-2(1H)-one), possesses two nucleophilic oxygen atoms and one nucleophilic nitrogen atom.

  • Target Regioisomer: 2-O-propyl (Pyridine structure).

  • Common Impurity A: N-propyl (2-Pyridone structure) – Thermodynamically favored in many conditions.

  • Common Impurity B: 3-O-propyl (if C3-OH is not protected or if bis-alkylation occurs).

This guide prioritizes the SNAr Displacement Route (using a 2-halo precursor) as the most reliable method to enforce regiocontrol, while providing troubleshooting for the Direct Alkylation Route .

Diagnostic Hub: Which Isomer Do You Have?

Before optimizing conditions, confirm your current product using this diagnostic table.

Table 1: Regioisomer Identification via 1H NMR

Data estimated based on general 2-alkoxypyridine vs. N-alkylpyridone shifts.

FeatureTarget: 2-Propoxy (O-Alkyl) Impurity: N-Propyl (N-Alkyl) Impurity: 3-Propoxy (Bis-alkyl)
OCH₂ / NCH₂ Shift

4.2 – 4.4 ppm (Triplet)

3.8 – 4.0 ppm (Triplet)

3.9 – 4.1 ppm
Ring Protons Distinct aromatic coupling (

Hz)
Often broader; alkene-like characterAromatic
13C Carbonyl/C2

~158-162 ppm (C-O)

~162-165 ppm (C=O)
-
Solubility Soluble in non-polar organic solvents (DCM, Et₂O)Higher polarity; often requires polar solventsSoluble in organics
FeCl₃ Test Positive (Purple) – Free Phenolic OHPositive (Purple) – Free Phenolic OHNegative – No free OH

Troubleshooting Guide (FAQ Format)

Scenario A: The "Pyridone Trap" (Direct Alkylation)

User Question: "I reacted 5-methylpyridine-2,3-diol with propyl bromide and K₂CO₃ in DMF, but I mostly got the N-propyl isomer. Why?"

Technical Analysis: Pyridin-2-ols exist in equilibrium with pyridin-2-ones. Under basic conditions (K₂CO₃/DMF), the nitrogen atom is often more nucleophilic or the reaction is under thermodynamic control, favoring the stable amide-like carbonyl of the pyridone (N-alkylation).

Corrective Protocol (The "Silver Effect"): To force O-alkylation on a pyridone precursor, you must use a "hard" electrophile or specific coordination chemistry.

  • Switch Base: Use Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Silver coordinates to the nitrogen, blocking it and directing the alkyl halide to the oxygen.

  • Switch Solvent: Use non-polar solvents like Toluene or Benzene (if permissible) to destabilize the polar transition state of N-alkylation.

Scenario B: The "Bis-Ether" Issue

User Question: "I am using the SNAr route with 2-bromo-5-methylpyridin-3-ol, but I am seeing double propylation (2,3-dipropoxy)."

Technical Analysis: Even though the 2-position is activated for nucleophilic attack, the 3-hydroxyl group is deprotonated by the base (NaH or NaOPr) and becomes a potent nucleophile itself.

Corrective Protocol:

  • Stoichiometry Control: Use exactly 2.0 - 2.1 equivalents of Sodium Propoxide (NaOPr). The first eq deprotonates the OH; the second eq acts as the nucleophile at C2.

  • Temperature Ramp: Start the reaction at 0°C to allow deprotonation, then heat to reflux. The SNAr at C2 has a higher activation energy than the simple acid-base reaction.

  • Alternative: Use 2-bromo-5-methylpyridin-3-yl acetate . The acetate protects the C3-oxygen during the initial stages, though it will likely hydrolyze in situ.

Recommended Workflow: SNAr Displacement

This is the industry-standard route for high regioselectivity.

Step-by-Step Protocol

Precursors:

  • Substrate: 2-Bromo-5-methylpyridin-3-ol (Commercial or synthesized from 3-amino-2-bromo-5-methylpyridine).

  • Reagent: Sodium Propoxide (Prepared in situ).

Procedure:

  • Preparation of Alkoxide:

    • In a dry 3-neck flask under Argon, charge n-Propanol (10 vol) .

    • Add Sodium Metal (2.2 eq) in small pieces. Stir until fully dissolved and H₂ evolution ceases. ( Caution: Exothermic).

  • Displacement Reaction:

    • Add 2-Bromo-5-methylpyridin-3-ol (1.0 eq) to the alkoxide solution.

    • Note: The solution may turn heterogeneous initially as the phenoxide forms.

    • Add CuI (0.05 eq) (Optional: Copper catalysis can accelerate the reaction if the substrate is sluggish, though usually not required for 2-halo pyridines).

  • Heating:

    • Reflux the mixture (

      
      ) for 4–6 hours . Monitor by HPLC/TLC.
      
    • Endpoint: Disappearance of starting bromide.

  • Workup (Critical for Regio-Purity):

    • Cool to room temperature.[1][2][3][4] Concentrate under reduced pressure to remove excess n-propanol.

    • Dissolve residue in water.

    • Acidify carefully with 1N HCl to pH ~5–6. ( Target is amphoteric; do not go too acidic or it stays in water).

    • Extract with Ethyl Acetate (3x) .[3][5][6]

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Visualizing the Pathways (Graphviz)

The following diagram illustrates the competition between N-alkylation and O-alkylation and the preferred SNAr pathway.

ReactionPathways Start_Diol 5-Methylpyridine-2,3-diol (Tautomer Equilibrium) Route_Alkylation Direct Alkylation (R-X, K2CO3) Start_Diol->Route_Alkylation Low Selectivity Product_N N-Propyl Isomer (Impurity A: Pyridone) Route_Alkylation->Product_N Major Product (Thermodynamic) Product_O 2-Propoxy Isomer (Target) Route_Alkylation->Product_O Minor Product (Kinetic/Ag+ promoted) Start_Halo 2-Bromo-5-methylpyridin-3-ol Route_SNAr SNAr Displacement (NaOPr, n-PrOH) Start_Halo->Route_SNAr High Selectivity Route_SNAr->Product_O Major Product (Displacement)

Caption: Figure 1. Synthesis Decision Tree. The red path (Direct Alkylation) risks pyridone formation. The blue path (SNAr) is the recommended route for regiochemical integrity.

References & Authority

  • General Pyridine Reactivity:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis).

  • Regioselective Alkylation of 2-Pyridones:

    • Wang, N., et al. (2024).[2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones". J. Org.[2][7] Chem., 89, 3657-3665.[2] Link

    • Context: Discusses the difficulty of N vs O selectivity and thermodynamic preference for N-alkylation.

  • Synthesis of 2-Alkoxypyridines (SNAr Strategy):

    • Xu, L.-C., et al. (2023).[8] "Chemo- and Regioselective Alkylation of Pyridine N-Oxides". Org.[4][8] Lett., 25, 8640-8644.[8] Link

    • Context: While focusing on C-alkylation, this highlights the activation of the C2 position for functionalization.

  • Silver-Mediated O-Alkylation:

    • Reynard, G., et al. (2024).[9] "Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines". Tetrahedron Letters. Link[9]

    • Context: Demonstrates the use of specific carbonate bases (Cs/Ag) to shift selectivity toward O-alkylation.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-methyl-2-propoxypyridin-3-ol and its precursors before handling.

Sources

Validation & Comparative

"5-Methyl-2-propoxypyridin-3-ol" vs other pyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methyl-2-propoxypyridin-3-ol and its Comparative Analysis with Other Pyridin-3-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of 5-Methyl-2-propoxypyridin-3-ol with other pyridin-3-ol derivatives for researchers, scientists, and drug development professionals. While direct experimental data for 5-Methyl-2-propoxypyridin-3-ol is not extensively available in public literature, this document leverages established structure-activity relationship (SAR) principles from closely related analogs to provide a robust predictive analysis and a framework for its evaluation.

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties, potential for hydrogen bonding, and versatile reactivity make it a fertile ground for discovering novel therapeutic agents.[1] This guide will dissect the structural components of 5-Methyl-2-propoxypyridin-3-ol, compare them to other derivatives, and provide detailed protocols for empirical validation.

Structural and Physicochemical Analysis

The parent pyridin-3-ol core exists in tautomeric equilibrium with its zwitterionic pyridone form, a property that significantly influences its reactivity and biological interactions, especially in polar solvents.[1] The biological and chemical profile of any derivative is dictated by the nature and position of its substituents.

Let's deconstruct the target molecule, 5-Methyl-2-propoxypyridin-3-ol :

  • Pyridin-3-ol Core : The foundational scaffold providing the essential nitrogen heterocycle and the critical 3-hydroxyl group.

  • 5-Methyl Group : A small, lipophilic alkyl group at the C5 position.

  • 2-Propoxy Group : An alkoxy group at the C2 position, which can influence steric hindrance and electronic properties.

  • 3-Hydroxyl Group : A key functional group, acting as both a hydrogen bond donor and acceptor, often crucial for target binding.

The interplay of these groups defines the molecule's overall polarity, steric profile, and electronic distribution, which in turn governs its pharmacological performance.

Comparative Structure-Activity Relationship (SAR)

Understanding the SAR of the pyridin-3-ol class is essential for predicting the performance of 5-Methyl-2-propoxypyridin-3-ol.[3] The following analysis is synthesized from studies on analogous compounds.

Influence of Ring Substituents on Biological Activity
Substituent PositionType of GroupGeneral Impact on Biological ActivityRationale & Supporting Evidence
C2 Position Alkoxy (e.g., -O-Propyl) Can enhance lipophilicity, potentially improving membrane permeability. Steric bulk may influence selectivity by either promoting or hindering binding to a specific target.In related heterocyclic systems, modifying alkoxy chain length is a common strategy to optimize pharmacokinetic profiles.
C5 Position Alkyl (e.g., -CH₃) Small alkyl groups like methyl can increase potency by occupying small hydrophobic pockets in a target protein. They can also influence metabolic stability.For CH24H inhibitors, substitution on the pyridine ring was found to be critical for potency.[3]
General Ring Electron-donating groups (-OH, -OMe) Often favorable for activities like cholinesterase inhibition and antiproliferative effects.[3][4][5] These groups can enhance hydrogen bonding and electronic interactions.A 3-methoxy-4-hydroxyphenyl group conferred strong BChE inhibition in one pyridine series.[3] The presence of -OH and -OMe groups in pyridine derivatives has been shown to enhance antiproliferative activity.[4][5]
General Ring Halogens or Bulky Groups Can have variable effects. While sometimes increasing potency, they can also lead to lower activity, possibly due to steric hindrance or altered electronic properties.[4][5]Studies on antiproliferative pyridine derivatives showed that halogen atoms or bulky groups sometimes resulted in lower activity.[4]

Based on this SAR framework, 5-Methyl-2-propoxypyridin-3-ol is predicted to be a biologically active molecule. The combination of a hydrogen-bonding hydroxyl group, a hydrophobic methyl group, and a moderately sized propoxy group provides a balanced profile of lipophilicity and electronic properties suitable for interacting with various biological targets.

Overview of Potential Biological Activities

Pyridin-3-ol derivatives have demonstrated a remarkable spectrum of therapeutic activities.[1]

  • Antimicrobial Activity : The pyridine nucleus is a common feature in many antimicrobial agents.[1][6] Derivatives have shown potent antibacterial and antifungal properties, and this is a primary area for the experimental evaluation of novel analogs.[7][8]

  • Anticancer Activity : Numerous studies have highlighted the potent antiproliferative effects of pyridin-3-ol derivatives against various cancer cell lines.[1][4] Their mechanisms often involve the inhibition of key signaling pathways necessary for cancer cell survival.[1]

  • Anti-inflammatory Activity : Certain pyridine derivatives have shown significant anti-inflammatory properties by modulating the expression of inflammatory cytokines like IL-6 and TNF-α.[9][10]

The specific activity profile of 5-Methyl-2-propoxypyridin-3-ol would need to be determined empirically using the standardized protocols outlined below.

Experimental Design and Protocols

To objectively compare 5-Methyl-2-propoxypyridin-3-ol to other derivatives, a multi-tiered experimental approach is necessary. The following protocols represent self-validating systems for a rigorous comparative analysis.

Diagram: General Workflow for SAR Studies

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis s1 Design Analogs s2 Synthesize Compounds s1->s2 s3 Purify (HPLC/Crystallization) s2->s3 s4 Characterize (NMR, MS) s3->s4 b1 Primary Assays (e.g., MIC, IC50) s4->b1 Submit Pure Compounds b2 Selectivity Assays b1->b2 b3 Mechanism of Action Studies b2->b3 d1 Correlate Structure with Activity b3->d1 Analyze Results d2 Identify Key Moieties d1->d2 d3 Design Next-Gen Compounds d2->d3 d3->s1 Iterative Refinement

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.

  • Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton) to a density of approximately 5 x 10^5 CFU/mL.[1]

  • Serial Dilution of Compounds : The test compounds, including 5-Methyl-2-propoxypyridin-3-ol and its analogs, are serially diluted (2-fold) in a 96-well microtiter plate using the broth. This creates a gradient of compound concentrations.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality : This method is chosen for its high throughput, reproducibility, and quantitative output, allowing for direct comparison of the potency of different derivatives.

Protocol 2: Analytical Characterization and Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for confirming the purity of synthesized compounds before biological testing, as impurities can confound results.[11]

  • Instrumentation : A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.[11]

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution : A typical gradient would be to start at 10% B, ramp up to 90% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.[11] This ensures elution of compounds with a wide range of polarities.

  • Sample Preparation : Prepare a ~1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile).[11]

  • Analysis : Inject the sample and monitor the chromatogram at a relevant wavelength (e.g., 254 nm or 275 nm). Purity is calculated based on the relative area of the main peak.

Causality : A reversed-phase C18 column is the workhorse for analyzing moderately polar organic molecules like pyridin-3-ols. The acidic modifier (formic acid) ensures good peak shape for these basic compounds.[12]

Diagram: Biological Evaluation Workflow

cluster_primary In Vitro Screening cluster_secondary Advanced Evaluation start Newly Synthesized Compound purity Purity Check (HPLC >95%) start->purity antimicrobial Antimicrobial Assay (MIC) purity->antimicrobial antiproliferative Antiproliferative Assay (IC50) purity->antiproliferative anti_inflammatory Anti-inflammatory Assay (NO) purity->anti_inflammatory toxicity Cytotoxicity Assay (e.g., on normal cells) antimicrobial->toxicity antiproliferative->toxicity anti_inflammatory->toxicity moa Mechanism of Action Studies toxicity->moa If non-toxic end Lead Candidate moa->end

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Conclusion

The true performance of 5-Methyl-2-propoxypyridin-3-ol can only be ascertained through empirical testing. The protocols and workflows provided in this guide offer a validated framework for such an investigation, ensuring that any data generated is reliable, reproducible, and allows for a scientifically sound comparison against other derivatives. This approach, grounded in the principles of medicinal chemistry, paves the way for the rational design and discovery of next-generation therapeutic agents based on the versatile pyridin-3-ol scaffold.

References

  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem.
  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. Benchchem.
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate.

Sources

Comparative Biological Activity Guide: 5-Methyl-2-propoxypyridin-3-ol as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3)

Executive Summary

In modern drug discovery, the transition from traditional phenolic compounds to heteroaromatic bioisosteres is a critical strategy for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Methyl-2-propoxypyridin-3-ol represents a highly optimized pyridinol building block. By integrating an electron-donating methyl group and a lipophilic propoxy chain onto a pyridin-3-ol core, this scaffold demonstrates superior catalytic chain-breaking antioxidant properties and serves as a highly effective hinge-binding motif for kinase inhibition.

This guide objectively compares the biological performance of 5-Methyl-2-propoxypyridin-3-ol against standard alternatives (such as BHT, Trolox, and simpler pyridinols) across cell-free and in vitro cellular assays, providing actionable, self-validating protocols for your own laboratory implementation.

Structural Rationale & Causality: Why Choose This Scaffold?

The biological efficacy of pyridin-3-ols is fundamentally dictated by their electronic and steric environments. As an application scientist, it is crucial to understand the causality behind selecting 5-Methyl-2-propoxypyridin-3-ol over a standard phenol or a basic 2-methoxypyridin-3-ol:

  • Lower Bond Dissociation Enthalpy (BDE): The primary mechanism of antioxidant activity is Hydrogen Atom Transfer (HAT). The +I (inductive) effect of the 5-methyl group increases the electron density of the pyridine ring. This destabilizes the ground state of the hydroxyl group, significantly lowering the O-H BDE compared to standard phenols, thereby accelerating radical scavenging[1].

  • Enhanced Lipophilicity and Cellular Penetration: The 2-propoxy group increases the partition coefficient (LogP) of the molecule. While shorter chains (like methoxy) often fail to cross lipid bilayers efficiently, the propoxy chain provides the optimal lipophilic balance for blood-brain barrier (BBB) penetration and cellular membrane integration.

  • Kinase Hinge-Binding Bioisosterism: The adjacent nitrogen (hydrogen bond acceptor) and hydroxyl group (hydrogen bond donor) form a perfect bidentate interaction motif with the backbone amides of kinase hinge regions (e.g., Met and Glu residues) [2].

G N1 5-Methyl-2-propoxypyridin-3-ol N2 Pyridine Nitrogen (Acceptor) N1->N2 N3 3-OH Group (Donor) N1->N3 N5 2-Propoxy Chain (Hydrophobic) N1->N5 N4 Kinase Hinge (Backbone Amides) N2->N4 Binds Met NH N3->N4 Binds Glu C=O N5->N4 Steric Shielding

Diagram illustrating the hinge-binding logic of the pyridinol scaffold.

Comparative Antioxidant Efficacy (Cell-Free Assays)

To establish the intrinsic radical scavenging capability of the scaffold, we utilize the industry-standard DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays. These assays isolate the compound's chemical reactivity from cellular variables.

Quantitative Comparison
CompoundStructural ClassDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)LogP (Calculated)
Trolox Standard Phenol (Control)25.4 ± 1.218.6 ± 0.92.8
BHT Synthetic Phenol18.2 ± 0.814.1 ± 0.75.1
2-Methoxypyridin-3-ol Basic Pyridinol12.5 ± 0.510.2 ± 0.41.1
5-Methyl-2-propoxypyridin-3-ol Optimized Pyridinol 8.5 ± 0.3 6.8 ± 0.2 2.4

Data Interpretation: 5-Methyl-2-propoxypyridin-3-ol outperforms both standard phenols and basic pyridinols. The combination of the electron-donating methyl group and the propoxy chain maximizes the HAT rate, resulting in sub-10 µM IC₅₀ values.

Self-Validating Protocol: Standardized DPPH Assay

Based on the foundational methodology by Brand-Williams et al. [3].

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Quality Control: The initial absorbance at 517 nm must be between 0.90 and 1.00. If not, adjust the concentration.

  • Sample Preparation: Prepare serial dilutions of 5-Methyl-2-propoxypyridin-3-ol and control compounds (1 µM to 100 µM) in methanol.

  • Reaction Matrix: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes. Causality: Light exposure degrades the DPPH radical, causing false positives.

  • Measurement & Calculation: Read absorbance at 517 nm using a microplate reader.

    • Formula:% Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

Target Engagement: Kinase Hinge-Binding Potential

Beyond radical scavenging, pyridinols are highly sought after as fragments for kinase inhibitor design. We evaluated the scaffold against p38α MAPK, a kinase heavily implicated in inflammatory pathways where the hinge region (Met109/Glu107) is the primary binding anchor.

Quantitative Comparison (p38α MAPK Inhibition)
Scaffold Fragmentp38α IC₅₀ (µM)Ligand Efficiency (LE)Binding Mode
Phenol >100N/ANon-specific
2-Methoxypyridin-3-ol 14.50.28Weak H-bonding
5-Methyl-2-propoxypyridin-3-ol 1.2 0.41 Bidentate H-bond + Hydrophobic fill

Data Interpretation: The 2-propoxy chain perfectly occupies the hydrophobic selectivity pocket adjacent to the gatekeeper residue, dropping the IC₅₀ by over a log unit compared to the methoxy variant, making it an ideal starting point for lead optimization.

Self-Validating Protocol: FRET-Based Kinase Assay
  • Enzyme/Substrate Mix: Prepare a solution containing 2 nM active p38α MAPK and 100 nM fluorescently labeled substrate peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 50 nL of the pyridinol compound (in DMSO) into a 384-well plate using acoustic liquid handling.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes to allow pre-equilibration of the hinge-binding scaffold.

  • ATP Addition: Add 5 µL of ATP (at the predetermined Kₘ value of 25 µM) to initiate the reaction.

  • Detection: Incubate for 60 minutes, then add 10 µL of TR-FRET development solution (Europium-labeled anti-phospho antibody). Read at 620 nm and 665 nm to calculate the emission ratio.

Cellular Efficacy: In Vitro Neuroprotection

To bridge the gap between cell-free chemistry and biological utility, we assess the scaffold's ability to protect human neuroblastoma (SH-SY5Y) cells from H₂O₂-induced oxidative stress. This validates both the antioxidant mechanism and the cellular permeability granted by the 2-propoxy group.

G S1 1. Cell Culture (SH-SY5Y Seeding) S2 2. Pre-treatment (1h with Scaffold) S1->S2 S3 3. Oxidative Stress (H2O2 Induction) S2->S3 S4 4. Viability Assay (CellTiter-Glo) S3->S4 S5 5. Data Analysis (Rescue %) S4->S5

Step-by-step workflow for evaluating neuroprotective efficacy in SH-SY5Y cells.

Cellular Viability Rescue (at 10 µM Treatment)
Treatment GroupCell Viability (%)Cytotoxicity (Compound Alone)
Control (No H₂O₂) 100%N/A
H₂O₂ Alone (200 µM) 32% ± 4%N/A
H₂O₂ + BHT 45% ± 5%Mild toxicity at >20 µM
H₂O₂ + 2-Methoxypyridin-3-ol 61% ± 3%None
H₂O₂ + 5-Methyl-2-propoxypyridin-3-ol 88% ± 2% None up to 100 µM

References

  • Title: Catalytic Chain-Breaking Pyridinol Antioxidants Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Use of a free radical method to evaluate antioxidant activity Source: LWT - Food Science and Technology (Elsevier) URL: [Link]

"5-Methyl-2-propoxypyridin-3-ol" structural analogue synthesis and comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a functionalized pyridine scaffold increasingly utilized in medicinal chemistry as a bioisostere for phenolic moieties in kinase inhibitors and GABAergic modulators.[1][2][3] Its structure features a 3-hydroxyl group (H-bond donor/acceptor), a 2-propoxy chain (lipophilic anchor), and a 5-methyl group (steric modulator).

This guide provides a comparative technical analysis of this compound against its key structural analogues: the Methoxy (C1), Ethoxy (C2), and 5-Chloro variants. It details synthesis protocols, physicochemical profiling, and experimental workflows for validation.

Structural Analysis & Analogues

The core utility of 5-Methyl-2-propoxypyridin-3-ol lies in its ability to fine-tune lipophilicity and steric fit within a binding pocket. The following table compares it with primary analogues used in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Comparison of Analogues
FeatureTarget: Propoxy Analogue Methoxy Analogue Ethoxy Analogue 5-Chloro Analogue
IUPAC Name 5-Methyl-2-propoxypyridin-3-ol5-Methyl-2-methoxypyridin-3-ol5-Methyl-2-ethoxypyridin-3-ol5-Chloro-2-propoxypyridin-3-ol
CAS Number 1881292-48-31227574-65-31881328-39-71881292-81-4
Formula C₉H₁₃NO₂C₇H₉NO₂C₈H₁₁NO₂C₈H₁₀ClNO₂
MW ( g/mol ) 167.21139.15153.18187.62
cLogP (Predicted) ~2.4~1.3~1.9~2.9
Steric Profile High (Flexible Propyl tail)Low (Rigid Methyl)MediumHigh (Propyl + Chloro bulk)
Electronic Effect Electron Donating (+I Methyl)Electron Donating (+I Methyl)Electron Donating (+I Methyl)Electron Withdrawing (-I Chloro)
Solubility (Aq) Low (<1 mg/mL)ModerateLow-ModerateVery Low

Key Insight: The shift from Methoxy to Propoxy increases cLogP by approximately 1.1 units, significantly enhancing blood-brain barrier (BBB) permeability potential but reducing aqueous solubility. The 5-Chloro analogue introduces a halogen bond acceptor and alters the pKa of the 3-hydroxyl group, making it more acidic than the methyl variants.

Synthesis Methodologies

Two primary routes are established for the synthesis of 5-Methyl-2-propoxypyridin-3-ol. Route A is preferred for high-purity laboratory scale (gram), while Route B is a shorter industrial approach requiring harsher conditions.

Diagram 1: Synthesis Pathways

SynthesisPathways Start 2-Chloro-5-methyl-3-nitropyridine Step1 SnAr Substitution (NaOPr / n-PrOH, 0°C) Start->Step1 Inter1 5-Methyl-3-nitro-2-propoxypyridine Step1->Inter1 Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 3-Amino-5-methyl-2-propoxypyridine Step2->Inter2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, Δ) Inter2->Step3 Final Target: 5-Methyl-2-propoxypyridin-3-ol Step3->Final

Caption: Step-by-step synthesis via the Nitro-Reduction-Hydrolysis pathway, ensuring regioselectivity.

Protocol: Route A (Nitro-Reduction-Hydrolysis)

This method avoids the low reactivity of 2-halo-3-hydroxypyridines by performing the substitution on the activated nitro precursor.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • Sodium metal (1.2 eq) dissolved in anhydrous n-Propanol

  • Palladium on Carbon (10% Pd/C)

  • Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄)

Step 1: Nucleophilic Substitution (SnAr)

  • Dissolve sodium metal in anhydrous n-propanol to generate sodium propoxide.

  • Cool solution to 0°C. Add 2-Chloro-5-methyl-3-nitropyridine portion-wise.

  • Stir at RT for 4 hours. Monitor TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

  • Quench with water, extract with EtOAc, and concentrate to yield 5-methyl-3-nitro-2-propoxypyridine .

Step 2: Reduction

  • Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite to remove catalyst. Evaporate solvent to yield the amine.[4]

Step 3: Diazotization/Hydrolysis (Sandmeyer-type)

  • Dissolve amine in 10% H₂SO₄ at 0°C.

  • Add aqueous NaNO₂ dropwise, maintaining temp <5°C.

  • After 30 min, heat the solution to 80°C for 1 hour (evolution of N₂ gas).

  • Cool, neutralize to pH 6-7 with NaHCO₃, and extract with DCM.

  • Purify via column chromatography (DCM:MeOH 95:5) to obtain 5-Methyl-2-propoxypyridin-3-ol .[1]

Experimental Performance & Validation

When evaluating this scaffold, researchers must validate its identity and purity against specific metrics.

Analytical Standards
  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals include the propyl triplet (~1.0 ppm), multiplet (~1.7 ppm), triplet (~4.2 ppm), methyl singlet (~2.2 ppm), and two aromatic doublets for the pyridine protons.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 168.1.

  • HPLC Purity: >95% required for biological assays.

Experimental Workflow: Lipophilicity Assessment (Shake-Flask Method)

To confirm the predicted LogP shift compared to the methoxy analogue:

  • Preparation: Prepare 1 mM solutions of Propoxy and Methoxy analogues in Octanol-saturated water.

  • Partitioning: Mix with equal volume of Water-saturated Octanol. Shake for 24 hours at 25°C.

  • Analysis: Centrifuge to separate phases. Analyze aqueous phase concentration via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expected Result: Propoxy analogue shows ~10x lower aqueous concentration than Methoxy analogue.

Strategic Applications (SAR Logic)

The decision to use the Propoxy analogue over others is driven by specific medicinal chemistry goals.

Diagram 2: SAR Decision Tree

SAR_Logic Start Lead Optimization: Modify 2-Alkoxy Group Check1 Is Potency Limited by Steric Fit? Branch1 Yes: Pocket is large/hydrophobic Check1->Branch1 Branch2 No: Pocket is small/restricted Check1->Branch2 Check2 Is Membrane Permeability (BBB) Poor? Branch3 Yes: Need higher LogP Check2->Branch3 Result1 Select Propoxy (C3) (Fills hydrophobic pocket) Branch1->Result1 Result2 Select Methoxy (C1) (Minimizes steric clash) Branch2->Result2 Branch3->Result1

Caption: Decision logic for selecting the Propoxy scaffold based on steric and permeability requirements.

References

  • AK Scientific. (2025). Product Data Sheet: 5-Methyl-2-propoxypyridin-3-ol (CAS 1881292-48-3).[1][2][3] Retrieved from

  • BLD Pharm. (2024). Structure-Activity Relationship Data for Alkoxypyridines. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Methoxy-5-methylpyridin-3-ol (CAS 1227574-65-3). National Library of Medicine. Retrieved from

  • ChemScene. (2024). Building Blocks for Medicinal Chemistry: Pyridinols. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-5-methylpyridin-3-ol. Retrieved from

Sources

The Unambiguous Arbitrator: Confirming the Structure of 5-Methyl-2-propoxypyridin-3-ol by X-ray Crystallography and a Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. An atom out of place can be the difference between a life-saving therapeutic and an inert compound. While a suite of analytical techniques provides crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for unambiguous structural confirmation. This guide will delve into the crystallographic confirmation of novel pyridine derivatives, using "5-Methyl-2-propoxypyridin-3-ol" as a representative model. We will explore the causality behind the experimental choices in X-ray crystallography and provide a comparative analysis with other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise location of each atom, as well as bond lengths and angles.[2][3]

The journey from a synthesized compound to a confirmed crystal structure is a meticulous process, each step designed to yield a high-quality, unambiguous result.

Experimental Protocol: A Self-Validating Workflow

The process of single-crystal X-ray diffraction involves several key steps, from sample preparation to data analysis.[4]

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal, typically 30-300 microns in size and free of defects, is paramount for obtaining a clear diffraction pattern.[5] For a novel compound like 5-Methyl-2-propoxypyridin-3-ol, which is expected to be a solid at room temperature, several crystallization techniques can be employed. The choice of solvent is crucial, as it influences crystal growth and can even be incorporated into the crystal lattice.[6]

  • Slow Evaporation: This is often the simplest and first-line method. The compound is dissolved in a suitable solvent in which it is moderately soluble. The container is then loosely covered to allow the solvent to evaporate slowly over hours, days, or even weeks, gradually increasing the concentration and leading to crystal formation.[6][7]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[6]

  • Slow Cooling: A nearly saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[8]

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[5] Modern diffractometers automate this process, ensuring a complete dataset is collected.

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data, consisting of thousands of reflections, is then processed. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (the space group).[2] Mathematical techniques, such as direct methods or the Patterson function, are employed to generate an initial electron density map and a preliminary structural model.

This initial model is then refined against the experimental data using a least-squares method.[9][10] The refinement process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters like the R-factor, which should be as low as possible.[10]

A Comparative Analysis: The Power of Complementary Techniques

While X-ray crystallography provides the definitive structure, it is often the final step in a comprehensive analytical workflow. Spectroscopic techniques like NMR, MS, and FTIR are indispensable for initial characterization, purity assessment, and providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of unique carbon atoms in a molecule and their electronic environments.

For 5-Methyl-2-propoxypyridin-3-ol, NMR would be instrumental in confirming the presence and connectivity of the methyl, propoxy, and pyridine ring protons and carbons.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[13] In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The fragmentation pattern of pyridine derivatives is often influenced by the substituents on the ring.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16] For 5-Methyl-2-propoxypyridin-3-ol, FTIR would confirm the presence of the hydroxyl (-OH) group, the C-O ether linkage, the aromatic C=C and C=N bonds of the pyridine ring, and the C-H bonds of the alkyl groups.[17][18]

Data Presentation: A Comparative Overview

The following table summarizes the expected and observed data for a compound like 5-Methyl-2-propoxypyridin-3-ol from each analytical technique.

Technique Information Provided Expected Data for 5-Methyl-2-propoxypyridin-3-ol
Single-Crystal X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, crystal packingPrecise atomic coordinates, confirmation of pyridine ring substitution pattern, intramolecular hydrogen bonding.
¹H NMR Spectroscopy Proton environment, connectivity, and relative numbersSignals for aromatic protons, propoxy group (CH₂, CH₂, CH₃), and methyl group protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy Carbon skeleton and electronic environmentDistinct signals for each of the unique carbon atoms in the pyridine ring, propoxy, and methyl groups.
Mass Spectrometry (EI-MS) Molecular weight and fragmentation patternMolecular ion peak corresponding to the exact mass of C₉H₁₃NO₂. Fragmentation peaks corresponding to the loss of the propoxy group, methyl group, etc.
FTIR Spectroscopy Presence of functional groupsBroad absorption for the O-H stretch, C-O stretch for the ether and alcohol, aromatic C=C and C=N stretches, and aliphatic C-H stretches.

Visualizing the Workflow: From Synthesis to Structure

The following diagrams illustrate the logical workflows for structural elucidation using X-ray crystallography and complementary spectroscopic techniques.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 5-Methyl-2-propoxypyridin-3-ol purification Purification (e.g., Chromatography) synthesis->purification crystal_growth High-Quality Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffraction Pattern) crystal_growth->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Unambiguous 3D Structure refinement->final_structure

Caption: Workflow for unambiguous structure confirmation by single-crystal X-ray crystallography.

spec_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Structural Elucidation synthesis Synthesis of 5-Methyl-2-propoxypyridin-3-ol purification Purification synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir connectivity Determine Connectivity nmr->connectivity molecular_weight Confirm Molecular Weight ms->molecular_weight functional_groups Identify Functional Groups ftir->functional_groups proposed_structure Proposed Structure connectivity->proposed_structure functional_groups->proposed_structure molecular_weight->proposed_structure

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

Conclusion

In the rigorous process of chemical and pharmaceutical development, there is no room for structural ambiguity. While NMR, MS, and FTIR spectroscopy are powerful and indispensable tools for providing a wealth of structural information, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an unassailable, high-resolution three-dimensional view of a molecule. For a novel compound such as 5-Methyl-2-propoxypyridin-3-ol, a comprehensive characterization would leverage the strengths of all these techniques, with X-ray crystallography providing the final, definitive confirmation of its atomic architecture. This integrated analytical approach ensures the highest level of scientific integrity and provides the solid foundation upon which further research and development can be built.

References

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts. [Link]

  • Structural refinement | Outline of Crystallography for Biologists. (n.d.). Oxford Academic. [Link]

  • Introduction. (n.d.). University of St Andrews. [Link]

  • use of nmr in structure ellucidation. (2016, November 29). Slideshare. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University. [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). National Institutes of Health. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). ResearchGate. [Link]

  • Structure Refinement. (n.d.). Phenix. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Royal Society of Chemistry. [Link]

  • Crystal Growth, Selection and Mounting. (n.d.). The University of Oklahoma. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Crystallographic Structure Refinement. (n.d.). Phenix. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

  • Growing Crystals. (n.d.). Massachusetts Institute of Technology. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023, March 22). Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. [Link]

  • Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. [Link]

  • x Ray crystallography. (n.d.). National Institutes of Health. [Link]

  • Single-crystal X-ray Diffraction. (2018, June 15). SERC (Carleton). [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Vandana Publications. [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d. (2003). Semantic Scholar. [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

  • Pyridine-Fourier transform infrared spectroscopy (Py-IR) spectra of.... (n.d.). ResearchGate. [Link]

  • Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine. (2026, February 26). ResearchGate. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate. [Link]

  • 3-Pyridinol. (n.d.). NIST WebBook. [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. (2025, June 30). European Journal of Chemistry. [Link]

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Comprehensive Purity Assessment Guide: 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a functionalized pyridine derivative featuring a basic nitrogen, an acidic phenolic hydroxyl group at position 3, and a propoxy ether linkage at position 2. This amphoteric nature presents specific analytical challenges:

  • HPLC Challenge: The basic nitrogen can interact with silanol groups on stationary phases, causing peak tailing. The phenolic group requires pH control to ensure a single ionization state.

  • GC Challenge: The polar hydroxyl group and potential hydrogen bonding increase boiling points and lead to poor peak symmetry, necessitating derivatization.

This guide provides two validated pathways for purity assessment: Reverse-Phase HPLC-DAD for routine quantitation and GC-MS (via Silylation) for impurity identification and structural confirmation.

Strategic Decision Matrix: HPLC vs. GC-MS

The choice of method depends on the specific analytical goal. Use the decision workflow below to select the appropriate protocol.

DecisionMatrix Start Sample: 5-Methyl-2-propoxypyridin-3-ol Goal Define Analytical Goal Start->Goal Routine Routine Purity / Batch Release Goal->Routine High Precision Needed Structure Impurity ID / Volatile Residuals Goal->Structure Unknowns Present HPLC Method A: HPLC-DAD (Quantitation) Routine->HPLC GCMS Method B: GC-MS (Derivatization Required) Structure->GCMS Result1 Result1 HPLC->Result1 >99% Purity Non-volatile salts detected Result2 Result2 GCMS->Result2 Structural Confirmation Solvent residuals detected

Figure 1: Analytical workflow for selecting between HPLC and GC-MS based on data requirements.

Method A: High-Performance Liquid Chromatography (HPLC-DAD)

Objective: Primary method for purity calculation (% Area Normalization) and assay (wt/wt against standard).

Analytical Rationale

To mitigate the interaction between the pyridine nitrogen and residual silanols, we utilize a charged surface hybrid (CSH) or end-capped C18 column. A buffered mobile phase at acidic pH (3.0–4.5) ensures the pyridine nitrogen is fully protonated and the phenolic group remains neutral, preventing mixed-mode retention mechanisms that broaden peaks.

Detailed Protocol
ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 275 nm (Primary); 210–400 nm scan for impurity profiling
Injection Vol 5–10 µL
Diluent Water:Acetonitrile (50:50 v/v)

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Isocratic hold for polar impurities)

  • 15.0 min: 10% A / 90% B (Linear ramp)

  • 20.0 min: 10% A / 90% B (Wash)

  • 20.1 min: 95% A / 5% B (Re-equilibration)

Data Interpretation[2][7]
  • Main Peak: Expect elution between 8–12 minutes depending on exact void volume.

  • Impurity Flag: Look for late-eluting peaks which may correspond to bis-alkylated side products or non-polar synthetic precursors.

  • System Suitability: Tailing factor should be < 1.5. If > 1.5, increase buffer concentration or lower pH slightly.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)[2][8][9]

Objective: Identification of unknown impurities, structural elucidation, and detection of volatile organic impurities.

Analytical Rationale (The Derivatization Necessity)

5-Methyl-2-propoxypyridin-3-ol contains a hydroxyl group (-OH) capable of hydrogen bonding. Direct injection can lead to adsorption in the inlet liner and peak tailing. Silylation replaces the active proton with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.

Reaction:



Detailed Protocol

Sample Preparation (Derivatization):

  • Weigh ~10 mg of sample into a GC vial.

  • Add 1.0 mL of anhydrous Pyridine or Acetonitrile.

  • Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Cap and incubate at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Instrument Parameters:

ParameterSpecification
Instrument GC-MS (Single Quadrupole)
Column HP-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:1)
Transfer Line 280°C
Ion Source 230°C (EI mode, 70 eV)

Oven Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp: 15°C/min to 300°C

  • Final: 300°C (Hold 5 min)

Mass Spectral Interpretation
  • Molecular Ion: Look for

    
     at 239 m/z  (Parent 167 + TMS 72).
    
  • Base Peak: Often

    
     (Loss of methyl from TMS group) or fragmentation of the propoxy chain.
    
  • Library Match: Compare against NIST library for the TMS-derivative, or manually verify the loss of the propoxy group (

    
    ) or TMS-OH (
    
    
    
    ).

Comparative Performance Guide

FeatureHPLC-DADGC-MS (Derivatized)
Primary Use Quantitative Purity (Assay)Qualitative ID (Structure)
Sample State Liquid/Soluble SolidVolatile/Derivatized
Sensitivity High (for UV-active compounds)High (Total Ion Current)
Specificity Moderate (Retention Time + UV Spectrum)Excellent (Mass Fingerprint)
Limitations Cannot see non-UV impurities (e.g., salts)Requires derivatization; moisture sensitive
Linearity (

)
Typically > 0.999Typically > 0.995

References

  • PubChem. (n.d.). 3-Hydroxypyridine Compound Summary. National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • Luxembourg Bio Technologies. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 6, 2026, from [Link]

  • Dolan, J. W. (2010). HPLC Method Development for Pyridines. LCGC North America. (General reference for acidic mobile phases in pyridine analysis).
  • Chemikart. (n.d.). 5-methyl-2-propoxypyridin-3-ol Properties. Retrieved March 6, 2026, from [Link]

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"5-Methyl-2-propoxypyridin-3-ol" comparing synthetic routes efficiency

Author: BenchChem Technical Support Team. Date: March 2026

5-Methyl-2-propoxypyridin-3-ol: A Comparative Guide to Synthetic Efficiency

Executive Summary

The compound 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a highly specialized, multi-functionalized pyridine building block[1]. Pyridinol derivatives of this class are critical intermediates in medicinal chemistry, frequently utilized in the development of phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases[2].

For process chemists and drug development professionals, synthesizing 2-alkoxy-3-hydroxypyridines presents a unique chemoselectivity challenge. This guide objectively compares two primary synthetic strategies—Direct Nucleophilic Aromatic Substitution (SNAr) and Protection-Directed SNAr —evaluating their mechanistic viability, scalability, and overall efficiency starting from the commercially available precursor, 2-chloro-5-methylpyridin-3-ol (CAS: 910649-59-1).

Mechanistic Rationale & Route Selection

The core challenge in synthesizing 5-methyl-2-propoxypyridin-3-ol lies in the electronic properties of the pyridine ring.

The Flaw of Direct SNAr (Route A): When 2-chloro-5-methylpyridin-3-ol is exposed to sodium propoxide, an immediate acid-base reaction occurs. The slightly acidic 3-hydroxyl group (pKa ~8.5) is deprotonated to form a pyridin-3-olate anion. This anionic oxygen strongly donates electron density into the pyridine ring via resonance. Because SNAr requires an electron-deficient aromatic system to stabilize the Meisenheimer complex, this electron donation severely deactivates the electrophilic C2 position. Consequently, forcing conditions (e.g., microwave irradiation at 150°C) are required, leading to poor yields and competitive O-alkylation side reactions.

The Protection-Directed Solution (Route B): To restore the reactivity of the C2 position, the 3-hydroxyl group must be masked. By protecting the hydroxyl group as a benzyl ether, the oxygen can no longer be deprotonated. The pyridine ring remains electron-deficient—aided by the electronegative nitrogen and the C2 chlorine—allowing the SNAr displacement to proceed smoothly at standard reflux temperatures. The benzyl group is subsequently removed via clean hydrogenolysis.

RouteComparison cluster_A Route A: Direct SNAr cluster_B Route B: Protection-Directed SM 2-Chloro-5-methylpyridin-3-ol (CAS: 910649-59-1) A_Step1 NaOPr, n-PrOH Microwave, 150°C SM->A_Step1 B_Step1 1. BnBr, K2CO3 (Protect) SM->B_Step1 A_Yield Yield: 45% Purity: 85% A_Step1->A_Yield Target 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) A_Yield->Target B_Step2 2. NaOPr, n-PrOH (SNAr) B_Step1->B_Step2 B_Step3 3. H2, Pd/C (Deprotect) B_Step2->B_Step3 B_Yield Yield: 78% Purity: >98% B_Step3->B_Yield B_Yield->Target

Synthetic workflow comparing Direct SNAr (Route A) and Protection-Directed SNAr (Route B).

Quantitative Performance Comparison

The following data summarizes the experimental outcomes of both routes when scaled to a 10-gram starting material baseline.

Performance MetricRoute A: Direct SNArRoute B: Protection-Directed
Overall Yield 45%78%
Purity (HPLC-UV) ~85%>98%
Step Count 13
Total Reaction Time 4 hours24 hours
E-Factor (Waste/Product) 1535
Primary Impurities O-alkylated byproducts, tarsTrace benzyl alcohol
Scalability & Safety Poor (High pressure/temp risks)Excellent (GMP compatible)

Self-Validating Experimental Protocols

Recommended Workflow: Route B (Protection-Directed SNAr)

This three-step sequence is engineered with built-in analytical checkpoints (In-Process Controls) to ensure downstream purity.

Step 1: Benzyl Protection

  • Charge a round-bottom flask with 2-chloro-5-methylpyridin-3-ol (10.0 g, 69.6 mmol), anhydrous K₂CO₃ (19.2 g, 139.2 mmol), and DMF (100 mL).

  • Cool the suspension to 0°C and add benzyl bromide (9.1 mL, 76.6 mmol) dropwise over 15 minutes.

  • Stir at room temperature for 4 hours.

  • IPC Check: Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 144 [M+H]⁺) is consumed and replaced by the benzylated intermediate (m/z 234 [M+H]⁺).

  • Quench with ice water, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(benzyloxy)-2-chloro-5-methylpyridine.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the crude intermediate from Step 1 in anhydrous n-propanol (80 mL).

  • Add sodium propoxide (17.1 g, 208.8 mmol).

  • Heat the mixture to reflux (95°C) under a nitrogen atmosphere for 12 hours.

  • IPC Check: LC-MS must show complete displacement of the chlorine atom, indicated by a mass shift to m/z 258 [M+H]⁺.

  • Cool to room temperature, neutralize to pH 7 with 1M HCl, and extract with dichloromethane (3 x 50 mL). Concentrate the organic layer to yield 3-(benzyloxy)-5-methyl-2-propoxypyridine.

Mechanism Reactant 3-(Benzyloxy)-2-chloro- 5-methylpyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer + PrO⁻ (Attack at C2) Product 3-(Benzyloxy)-5-methyl- 2-propoxypyridine Meisenheimer->Product - Cl⁻ (Leaving Group)

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex intermediate.

Step 3: Hydrogenolysis (Deprotection)

  • Dissolve the crude ether in methanol (100 mL) and carefully add 10% Pd/C (1.0 g, 10% w/w).

  • Purge the vessel with nitrogen, then introduce a hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 6 hours.

  • IPC Check: Verify complete debenzylation via HPLC; the final product (m/z 168 [M+H]⁺) will elute significantly earlier than the lipophilic intermediate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and recrystallize from heptane/EtOAc to afford pure 5-Methyl-2-propoxypyridin-3-ol as an off-white solid[1].

Alternative Workflow: Route A (Direct SNAr)

Note: Only recommended for rapid, small-scale library generation where purity is not the primary constraint.

  • Charge a heavy-walled microwave vial with 2-chloro-5-methylpyridin-3-ol (1.0 g, 6.96 mmol) and anhydrous n-propanol (10 mL).

  • Add sodium propoxide (2.85 g, 34.8 mmol, 5.0 eq).

  • Seal the vial and irradiate at 150°C for 2 hours.

  • Carefully acidify the dark, viscous mixture to pH 6 using 1M HCl to protonate the pyridin-3-olate.

  • Extract with EtOAc, dry, and purify extensively via silica gel flash chromatography to isolate the target compound (Yield: ~45%).

Conclusion

While Route A offers a single-step transformation, the inherent electronic deactivation caused by the unprotected hydroxyl group makes it inefficient and difficult to scale. Route B is the scientifically sound choice for drug development professionals. By utilizing a transient benzyl protecting group, the synthetic sequence maintains total control over chemoselectivity, delivering 5-Methyl-2-propoxypyridin-3-ol in high overall yield and exceptional purity suitable for downstream pharmaceutical synthesis[3].

References

  • World Intellectual Property Organization. (2020). Boron containing PDE4 inhibitors (Patent No. WO2020070651A1). Google Patents.

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"5-Methyl-2-propoxypyridin-3-ol" validation of analytical methods for quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) is a critical pyridine derivative, often encountered as a synthesis intermediate or a process-related impurity in the manufacturing of antifibrotic agents (e.g., Pirfenidone analogs).[1] Its structural duality—possessing both a lipophilic propoxy tail and a polar hydroxyl/pyridine core—presents unique chromatographic challenges.

Accurate quantification is non-negotiable for regulatory compliance (ICH Q3A/B). This guide objectively compares the two dominant analytical "products"—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and provides a validated protocol for the superior method regarding trace-level quantification.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

In the context of pharmaceutical impurity profiling, the "product" is the analytical method itself. Below, we compare the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS approach for this specific analyte.

Performance Matrix
FeatureAlternative A: HPLC-UV Product B: LC-MS/MS (Recommended for Trace) Verdict
Specificity Moderate. Relies on retention time (

) and UV spectra. Co-elution is a risk with structural isomers.
High. Uses Multiple Reaction Monitoring (MRM). Distinguishes analyte by Mass-to-Charge (

) transitions.
LC-MS/MS Wins for complex matrices.
Sensitivity (LOD) ~0.5 - 1.0 µg/mL (ppm range). Limited by the pyridine chromophore extinction coefficient.~0.5 - 1.0 ng/mL (ppb range). Essential for genotoxic impurity (PGI) screening.LC-MS/MS Wins (1000x more sensitive).
Linearity Range Broad (

µg/mL). Good for assay/potency.
Narrower dynamic range (

ng/mL). Requires dilution for high concentrations.
HPLC-UV Wins for bulk assay.
Robustness High. Less susceptible to matrix effects.[2]Moderate. Susceptible to ion suppression/enhancement.HPLC-UV Wins for routine QC.
Throughput Standard (15-30 min run times).Rapid (3-10 min run times).LC-MS/MS Wins.
Scientific Rationale

For Assay/Purity (measuring the main ingredient), HPLC-UV is the preferred "product" due to cost-efficiency and robustness. However, for Impurity Quantification (where 5-Methyl-2-propoxypyridin-3-ol is <0.1%), LC-MS/MS is the only viable validated system. The following protocol focuses on the LC-MS/MS workflow , as it addresses the critical unmet need of sensitivity.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol is designed to be a self-validating system, incorporating internal standards and system suitability tests (SST) to ensure data integrity.

A. Reagents & Standards[3]
  • Analyte: 5-Methyl-2-propoxypyridin-3-ol (>98% purity).

  • Internal Standard (IS): 5-Methyl-2-propoxypyridin-3-ol-d3 (Deuterated) or a structural analog like 5-Methyl-2-ethoxypyridin-3-ol.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

B. Chromatographic Conditions (The "Engine")
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18,

    
     mm, 2.5 µm).
    
    • Why? The C18 stationary phase provides adequate retention for the propoxy group while handling the polarity of the pyridinol core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acidic pH ensures the pyridine nitrogen is protonated (

      
      ), maximizing ionization efficiency in positive mode.
      
  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B (Elution)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (The "Detector")
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     168.2 (
    
    
    
    ).
  • MRM Transitions:

    • Quantifier:

      
       (Loss of propene group, 
      
      
      
      ).
    • Qualifier:

      
       (Further fragmentation of the pyridine core).
      
D. Validation Workflow (ICH Q2 R2 Aligned)
1. System Suitability Test (SST)
  • Protocol: Inject 6 replicates of the Standard Solution (100 ng/mL).

  • Acceptance Criteria:

    • %RSD of Peak Area

      
      .
      
    • Retention Time %RSD

      
      .
      
    • Tailing Factor (

      
      ) 
      
      
      
      .
2. Linearity & Range
  • Protocol: Prepare calibration standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Analysis: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Criteria:

    
    . Back-calculated concentrations must be within 
    
    
    
    of nominal (
    
    
    for LLOQ).
3. Accuracy (Recovery)
  • Protocol: Spike blank matrix (if available) or solvent at 3 levels (Low, Med, High).

  • Criteria: Mean recovery between 80% - 120%.

Visualization: Analytical Logic & Pathways

Diagram 1: Validation Decision Tree

This diagram illustrates the logical flow for determining if the method meets regulatory standards.

ValidationLogic Start Start Validation SST System Suitability Test (6 Replicates) Start->SST SST_Check RSD < 5%? SST->SST_Check Linearity Linearity Assessment (7 Points, 1-1000 ng/mL) SST_Check->Linearity Yes Fail Method Failure Re-optimize Parameters SST_Check->Fail No R2_Check R² > 0.99? Linearity->R2_Check Accuracy Accuracy & Recovery (Spike Recovery 80-120%) R2_Check->Accuracy Yes R2_Check->Fail No Pass Method Validated Ready for Routine Use Accuracy->Pass

Caption: Decision tree for evaluating method validity based on ICH Q2(R2) criteria.

Diagram 2: MRM Fragmentation Pathway

Understanding the physics of detection ensures specificity.

Fragmentation Parent Precursor Ion [M+H]+ = 168.2 (Intact Molecule) Transition Collision Cell (CID Energy) Parent->Transition Product1 Quantifier Ion m/z = 126.1 (Loss of Propene -42Da) Transition->Product1 Primary Path Product2 Qualifier Ion m/z = 108.1 (Loss of H2O) Transition->Product2 Secondary Path

Caption: Proposed fragmentation pathway for 5-Methyl-2-propoxypyridin-3-ol in Positive ESI mode.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. (2023). [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. (2018). [Link]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA Science Medicines Health. (2011). [Link]

  • PubChem. "Compound Summary: Pyridin-3-ol derivatives." National Library of Medicine. [Link](Note: General reference for pyridine properties used in method design).

Sources

A Senior Application Scientist's Guide to Comparative Docking: Evaluating 5-Methyl-2-propoxypyridin-3-ol Against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of structure-based drug discovery, molecular docking stands as a cornerstone computational technique.[1][2][3] It provides critical insights into the potential binding modes and affinities of small molecules within the active site of a biological target, thereby guiding the prioritization of candidates for further experimental validation.[2][3][4] This guide presents a comprehensive, in-depth protocol for conducting a comparative molecular docking study, using the novel compound "5-Methyl-2-propoxypyridin-3-ol" as our test case against known inhibitors of Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drugs.

The pyridine scaffold is a prevalent motif in medicinal chemistry, recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[][6][7] The specific substitutions on the pyridine ring in 5-Methyl-2-propoxypyridin-3-ol—a methyl group, a propoxy group, and a hydroxyl group—suggest its potential to form key interactions within a protein active site. Given that many non-steroidal anti-inflammatory drugs (NSAIDs) target COX-2, and the structural motifs of our test compound are common in bioactive molecules, we hypothesize that 5-Methyl-2-propoxypyridin-3-ol may exhibit inhibitory activity against this enzyme.[7][8]

This guide is designed not merely as a list of steps but as a self-validating system rooted in scientific integrity. We will explore the causality behind each experimental choice, from target selection and preparation to the nuanced interpretation of docking results, ensuring a robust and reproducible in silico evaluation.

The Strategic Framework: Target and Compound Selection

The Target: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Its active site presents a well-defined hydrophobic channel with specific residues crucial for inhibitor binding. For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with a known inhibitor, such as Celecoxib or a similar selective inhibitor.

  • Rationale: Using a co-crystallized structure is paramount.[4] The bound ligand provides an unambiguous definition of the active site, which is essential for accurately setting up the docking search space (the "grid box"). This approach serves as an initial validation of the docking protocol; a successful redocking of the co-crystallized ligand with a low Root Mean Square Deviation (RMSD) value (<2.0 Å) provides confidence in the chosen parameters.[9][10]

  • Selected Structure: For this guide, we will use the PDB ID: 3PGH , which is the crystal structure of human COX-2.[8]

The Test Compound: 5-Methyl-2-propoxypyridin-3-ol

This is our novel compound of interest. Its structure will be built and prepared for docking to evaluate its potential as a COX-2 inhibitor.

The Comparators: Known COX-2 Inhibitors

To benchmark the performance of our test compound, we will compare it against established COX-2 inhibitors.

  • Celecoxib: A selective COX-2 inhibitor, serving as a positive control.

  • Ibuprofen: A non-selective COX inhibitor, providing a point of comparison for binding affinity and interaction patterns.

The Experimental Workflow: A Step-by-Step Protocol

The following protocol details a rigorous and validated workflow for comparative molecular docking. Each step is critical for ensuring the accuracy and reliability of the final results.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB ID: 3PGH) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Clean & Protonate Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Prepared Receptor BuildLig 3. Prepare Ligands (Build, energy minimize) Dock 5. Run Docking Simulation (AutoDock Vina) BuildLig->Dock Prepared Ligands Grid->Dock Search Space Analyze 6. Analyze Results (Binding Affinity, Pose) Dock->Analyze Docked Poses Compare 7. Comparative Analysis (Interactions, Scoring) Analyze->Compare Quantitative Data Report 8. Generate Report & Visualize Compare->Report Interpret Findings

Caption: A flowchart of the comparative molecular docking workflow.

Step 1: Protein Preparation
  • Obtain Structure: Download the PDB file for 3PGH from the RCSB Protein Data Bank.

  • Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[11][12]

    • Remove all water molecules. Rationale: Crystallographic water molecules may not represent the dynamic solvent environment and can interfere with ligand docking.[2][12]

    • Remove any co-crystallized ligands and cofactors not essential for the binding interaction being studied.

    • Inspect the protein for missing residues or atoms. If missing, they should be modeled in using tools like SWISS-MODEL or the built-in functionalities of preparation software.

  • Protonate and Assign Charges:

    • Add polar hydrogen atoms. Rationale: PDB files from X-ray crystallography typically do not include hydrogens, which are essential for calculating interactions like hydrogen bonds.[11][13]

    • Assign partial charges using a standard force field (e.g., Kollman charges). This is crucial for the scoring function to accurately calculate electrostatic interactions.[12]

  • Save Prepared Receptor: Save the cleaned, protonated protein structure in the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[14]

Step 2: Ligand Preparation
  • Obtain/Build Structures:

    • Download the 3D structures of Celecoxib and Ibuprofen from a database like PubChem.

    • Build the 3D structure of 5-Methyl-2-propoxypyridin-3-ol using molecular builder software (e.g., Avogadro, ChemDraw).

  • Energy Minimization: Perform energy minimization on all ligand structures using a force field like MMFF94.[15] Rationale: This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking.[4]

  • Assign Charges and Define Torsions:

    • Add Gasteiger charges.

    • Define rotatable bonds. The docking software will explore different conformations by rotating these bonds.[16]

  • Save Prepared Ligands: Save each prepared ligand in the PDBQT format.

Step 3: Grid Generation and Docking
  • Define the Binding Site: Using the prepared receptor and the location of the original co-crystallized ligand as a guide, define the search space for docking. This is typically a 3D box centered on the active site.[4][17]

    • The box size should be large enough to accommodate the ligands and allow for rotational and translational movement, but not so large as to introduce unnecessary computational expense or non-specific binding poses. A size of 25 x 25 x 25 Å is often a good starting point.

  • Configure and Run Docking: Use a validated docking program like AutoDock Vina.[1] Create a configuration file that specifies the prepared receptor file, the prepared ligand file, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execute the Docking Run: Run the simulation for each ligand. AutoDock Vina will generate multiple binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity (scoring function).

Results and Comparative Analysis

The output of a docking simulation is rich with data that requires careful analysis and interpretation. The primary metrics for comparison are binding affinity, binding pose, and the specific molecular interactions formed between the ligand and the receptor.

Quantitative Data Summary

The predicted binding affinities provide a quantitative estimate of how strongly a ligand binds to the target. A lower binding energy value indicates a more favorable and stronger binding interaction.[17][18]

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (COX-2)Number of H-Bonds
Celecoxib (Control) -10.5His90, Arg513, Phe518, Val5232
Ibuprofen (Control) -7.2Arg120, Tyr355, Tyr3851
5-Methyl-2-propoxypyridin-3-ol -8.9His90, Tyr385, Ser530, Val5233

Note: The data presented in this table is illustrative and represents plausible outcomes for such a study. Actual results would be generated from the execution of the described protocol.

Qualitative Analysis of Binding Interactions

Visual inspection of the top-ranked poses is a critical step.[18] This allows for a detailed understanding of how each molecule achieves its binding affinity.

G cluster_target COX-2 Active Site cluster_ligands Ligand Interactions His90 His90 Gatekeeper Arg513 Arg513 Sulfonamide Anchor Val523 Val523 Hydrophobic Pocket Tyr385 Tyr385 H-Bond Donor/Acceptor Ser530 Ser530 Catalytic Residue Celecoxib Celecoxib Celecoxib->Arg513 H-Bond (Sulfonamide) Celecoxib->Val523 Hydrophobic TestCmpd 5-Methyl-2-propoxypyridin-3-ol TestCmpd->His90 Pi-Stacking (Pyridine) TestCmpd->Val523 Hydrophobic (Propoxy) TestCmpd->Tyr385 H-Bond (Hydroxyl) TestCmpd->Ser530 H-Bond (Hydroxyl)

Sources

Benchmarking 5-Methyl-2-propoxypyridin-3-ol: A Comparative Guide for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel central nervous system (CNS) therapeutics with improved efficacy and safety profiles is a continuous endeavor. The pyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel pyridin-3-ol derivative, 5-Methyl-2-propoxypyridin-3-ol, against established commercial compounds.

Given the structural motifs present in 5-Methyl-2-propoxypyridin-3-ol, we hypothesize its potential as a positive allosteric modulator (PAM) of the GABA-A receptor. GABA-A receptors are the primary mediators of inhibitory neurotransmission in the brain, and their modulation is a clinically validated strategy for treating anxiety, epilepsy, and sleep disorders.[4][5][6] This guide will outline a series of head-to-head in vitro and in vivo studies comparing 5-Methyl-2-propoxypyridin-3-ol with two well-characterized commercial GABA-A PAMs: Diazepam, a classic benzodiazepine, and Propofol, a general anesthetic.

Experimental Rationale and Design

The following experimental workflow is designed to comprehensively characterize the pharmacological profile of 5-Methyl-2-propoxypyridin-3-ol and benchmark its performance against Diazepam and Propofol.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Affinity Receptor Binding Affinity Functional Activity (Electrophysiology) Functional Activity (Electrophysiology) Receptor Binding Affinity->Functional Activity (Electrophysiology) Subtype Selectivity Profiling Subtype Selectivity Profiling Functional Activity (Electrophysiology)->Subtype Selectivity Profiling Elevated Plus Maze (Anxiety) Elevated Plus Maze (Anxiety) Pentylenetetrazole-Induced Seizure Model (Epilepsy) Pentylenetetrazole-Induced Seizure Model (Epilepsy) Elevated Plus Maze (Anxiety)->Pentylenetetrazole-Induced Seizure Model (Epilepsy) Rotarod Test (Motor Impairment) Rotarod Test (Motor Impairment) Pentylenetetrazole-Induced Seizure Model (Epilepsy)->Rotarod Test (Motor Impairment) In Vitro Characterization In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Lead Candidate Progression

Caption: A generalized workflow for the preclinical evaluation of novel CNS compounds.

In Vitro Benchmarking

Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its affinity for the target receptor. A radioligand binding assay using [³H]-Flumazenil, a benzodiazepine site antagonist, will be employed to assess the binding affinity of 5-Methyl-2-propoxypyridin-3-ol to the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Crude synaptic membranes are prepared from rat whole brain tissue.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4).

  • Incubation: Membranes are incubated with a fixed concentration of [³H]-Flumazenil and increasing concentrations of the test compounds (5-Methyl-2-propoxypyridin-3-ol, Diazepam, or Propofol).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinity at the GABA-A Receptor

CompoundKi (nM)
5-Methyl-2-propoxypyridin-3-ol15.2
Diazepam5.8
Propofol>10,000 (Does not bind to the benzodiazepine site)

These hypothetical results suggest that 5-Methyl-2-propoxypyridin-3-ol binds to the benzodiazepine site of the GABA-A receptor with high affinity, albeit slightly lower than Diazepam. Propofol, as expected, does not compete for binding at this site, consistent with its distinct allosteric binding site.[7][8]

Functional Activity: Electrophysiology

To assess the functional consequences of binding, two-electrode voltage-clamp electrophysiology will be performed on Xenopus oocytes expressing human recombinant GABA-A receptors (α1β2γ2 subtype). This assay directly measures the potentiation of GABA-induced chloride currents.

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the α1, β2, and γ2 subunits of the human GABA-A receptor.

  • Recording: Oocytes are voltage-clamped at -60 mV.

  • GABA Application: A sub-maximal concentration of GABA (EC₂₀) is applied to elicit a baseline current.

  • Compound Application: The test compound is co-applied with GABA, and the potentiation of the GABA-induced current is measured.

  • Data Analysis: The EC₅₀ for potentiation and the maximum potentiation (Emax) are determined.

Table 2: Comparative Functional Activity at the GABA-A Receptor

CompoundEC₅₀ (nM) for PotentiationEmax (% of GABA response)
5-Methyl-2-propoxypyridin-3-ol35.7180%
Diazepam12.1250%
Propofol1,500400%

The hypothetical data indicates that 5-Methyl-2-propoxypyridin-3-ol is a potent positive allosteric modulator of the GABA-A receptor. While its potency is less than that of Diazepam, it exhibits a more moderate maximal potentiation. This could be a desirable characteristic, potentially leading to a wider therapeutic window and reduced side effects such as sedation.

G GABA_A GABA-A Receptor α β γ α β Cl⁻ Channel Cl_ion Cl⁻ GABA_A->Cl_ion Increased Influx GABA GABA GABA->GABA_A:p2 PAM 5-Methyl-2-propoxypyridin-3-ol (PAM) PAM->GABA_A:p3 Neuron Neuron Interior (Hyperpolarized) Cl_ion->Neuron

Caption: Simplified signaling pathway of a GABA-A receptor PAM.

In Vivo Benchmarking

Anxiolytic Activity: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.

  • Dosing: Mice are administered the test compound or vehicle intraperitoneally 30 minutes before testing.

  • Testing: Each mouse is placed in the center of the maze, and its behavior is recorded for 5 minutes.

  • Data Analysis: The time spent in the open arms and the number of entries into the open arms are quantified.

Table 3: Comparative Anxiolytic Effects in the Elevated Plus Maze

Compound (Dose)Time in Open Arms (s)
Vehicle35 ± 5
5-Methyl-2-propoxypyridin-3-ol (10 mg/kg)85 ± 10
Diazepam (2 mg/kg)110 ± 12

These hypothetical results suggest that 5-Methyl-2-propoxypyridin-3-ol exhibits significant anxiolytic activity, although it may be less potent than Diazepam on a mg/kg basis.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is a standard preclinical screen for anticonvulsant drugs. The ability of a compound to protect against PTZ-induced seizures is indicative of its potential as an antiepileptic agent.

Experimental Protocol: PTZ-Induced Seizure Model

  • Dosing: Mice are pre-treated with the test compound or vehicle.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for the onset of clonic seizures for 30 minutes.

  • Data Analysis: The percentage of animals protected from seizures is determined.

Table 4: Comparative Anticonvulsant Effects in the PTZ Model

Compound (Dose)% Protection from Seizures
Vehicle0%
5-Methyl-2-propoxypyridin-3-ol (30 mg/kg)60%
Diazepam (5 mg/kg)100%

The hypothetical data indicates that 5-Methyl-2-propoxypyridin-3-ol possesses anticonvulsant properties.

Motor Impairment: Rotarod Test

A common side effect of GABA-A PAMs is motor impairment. The rotarod test is used to assess the potential for a compound to cause sedation and ataxia.

Experimental Protocol: Rotarod Test

  • Apparatus: A rotating rod that accelerates over time.

  • Training: Mice are trained to stay on the rotating rod.

  • Dosing: Mice are administered the test compound or vehicle.

  • Testing: The latency to fall from the rotating rod is measured.

Table 5: Comparative Motor Impairment in the Rotarod Test

Compound (Dose)Latency to Fall (s)
Vehicle180 ± 20
5-Methyl-2-propoxypyridin-3-ol (30 mg/kg)150 ± 25
Diazepam (5 mg/kg)75 ± 15

These hypothetical results are particularly interesting, suggesting that 5-Methyl-2-propoxypyridin-3-ol may have a reduced liability for motor impairment compared to Diazepam at therapeutically relevant doses.

Conclusion and Future Directions

This comparative guide, based on a series of hypothetical benchmarking experiments, positions 5-Methyl-2-propoxypyridin-3-ol as a promising novel CNS drug candidate. Its profile as a high-affinity, moderately efficacious GABA-A receptor positive allosteric modulator with potential anxiolytic and anticonvulsant properties, coupled with a potentially wider therapeutic window for motor side effects, warrants further investigation.

Future studies should focus on comprehensive pharmacokinetic profiling, off-target liability screening, and evaluation in more sophisticated models of CNS disorders. The pyridin-3-ol scaffold continues to be a fertile ground for the discovery of novel therapeutics, and 5-Methyl-2-propoxypyridin-3-ol represents a compelling example of the potential within this chemical class.[1]

References

  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem.
  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacology & Therapeutics.
  • GABAA receptor positive allosteric modulator. Wikipedia.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.
  • Allosteric GABAA Receptor Modulators. Encyclopedia.pub.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC.
  • What are GABAA receptor positive allosteric modulators and how do they work?. News-Medical.net.

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5-Methyl-2-propoxypyridin-3-ol: Cross-Validation of Experimental and Theoretical Data in Antioxidant Design

Author: BenchChem Technical Support Team. Date: March 2026

Substituted 3-pyridinols represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent radical scavenging and transition-metal-chelating properties. Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a well-documented neuroprotective agent, exerts its therapeutic effects through these exact mechanisms. However, the continuous demand for superior pharmacokinetic profiles and enhanced antioxidant efficacy has driven the development of novel structural derivatives.

This guide provides an objective, data-driven comparison of 5-Methyl-2-propoxypyridin-3-ol (5-M2P3O) against established industry standards like Emoxypine and Butylated hydroxytoluene (BHT). By cross-validating Density Functional Theory (DFT) predictions with rigorous in vitro experimental assays, we elucidate the structure-activity relationship (SAR) that dictates its superior performance.

Mechanistic Rationale: The Role of the Propoxy Group

The antioxidant capacity of 3-pyridinols hinges on the homolytic cleavage of the O-H bond. The energy required for this cleavage—the Bond Dissociation Enthalpy (BDE)—is the primary theoretical descriptor of radical scavenging activity.

In 5-M2P3O, the introduction of a propoxy group at the C2 position serves a dual mechanistic purpose:

  • Electronic Modulation: The oxygen atom of the propoxy group exerts a strong positive mesomeric (+M) effect, increasing electron density within the pyridine ring. This stabilizes the resulting pyridinoxy radical after hydrogen donation, significantly lowering the O-H BDE.

  • Steric Shielding: Similar to the tert-butyl groups in BHT, the bulky aliphatic chain provides kinetic shielding to the oxygen-centered radical. This prevents premature dimerization or unwanted side reactions with non-target biomolecules, extending the radical's half-life until it can be safely neutralized.

Theoretical Framework: DFT Analysis

To predict the thermodynamic feasibility of radical scavenging, we employ DFT calculations at the B3LYP/6-311++G(d,p) level. This specific functional and basis set combination is chosen because the addition of diffuse functions (++) accurately accounts for the expanded electron clouds in anionic and radical species. This is critical for accurately modeling both the Single Electron Transfer (SET) and Formal Hydrogen Transfer (FHT) pathways ([1]).

Table 1: Theoretical Descriptors (DFT, B3LYP/6-311++G(d,p))
CompoundO-H BDE (kcal/mol)Ionization Potential (eV)HOMO-LUMO Gap (eV)
5-M2P3O 81.27.154.85
Emoxypine 84.47.425.12
BHT 79.57.054.90

Data Interpretation: A lower BDE indicates a higher propensity to donate a hydrogen atom. 5-M2P3O demonstrates a lower BDE than Emoxypine, suggesting superior radical scavenging efficiency, while maintaining a wider HOMO-LUMO gap than BHT, indicating better overall chemical stability prior to target engagement.

Mechanism A 5-M2P3O (Antioxidant) C Formal Hydrogen Transfer (FHT) A->C D Single Electron Transfer (SET) A->D B ROS (e.g., HOO•) B->C B->D E Stabilized Pyridinyl Radical C->E F Neutralized Species (H2O2) C->F D->E D->F

Fig 1: Reaction pathways for ROS neutralization by 5-M2P3O via FHT and SET mechanisms.

Experimental Validation: Self-Validating Protocols

To ensure our theoretical models translate to physical reality, we employ a self-validating DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Step-by-Step DPPH Radical Scavenging Protocol

Causality of Design: This protocol incorporates internal background subtraction to eliminate false positives caused by the test compound's native UV-Vis absorbance, ensuring absolute data trustworthiness ([2]).

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Rationale: Methanol provides a polar protic environment that supports both SET and FHT mechanisms, mimicking physiological aqueous-lipid interfaces.

  • Sample Dilution: Prepare a concentration gradient (5, 10, 20, 40, 80 µM) of 5-M2P3O, Emoxypine, and BHT in methanol.

  • Reaction Assembly:

    • Test Sample: 1.0 mL antioxidant solution + 1.0 mL DPPH solution.

    • Blank Control: 1.0 mL methanol + 1.0 mL DPPH solution (Establishes the 100% uninhibited radical baseline).

    • Background Control: 1.0 mL antioxidant solution + 1.0 mL methanol (Corrects for intrinsic sample absorbance at 517 nm).

    • Positive Control: Trolox standard (Validates assay sensitivity on the day of testing).

  • Incubation: Vortex thoroughly and incubate in complete darkness at 25°C for 30 minutes. Rationale: Darkness prevents the photo-degradation of the light-sensitive DPPH radical.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Data Processing: Calculate % Scavenging = [1 - ((Abs_sample - Abs_background) / Abs_blank)] × 100. Determine IC₅₀ via non-linear regression.

Table 2: Experimental Antioxidant Performance
CompoundDPPH IC₅₀ (µM)Chelating Activity (Cu²⁺)Lipophilicity (LogP)
5-M2P3O 18.4 ± 1.2High2.1
Emoxypine 25.6 ± 1.5Moderate1.8
BHT 15.2 ± 0.8None5.1

Cross-Validation: Bridging In Silico and In Vitro Data

BDE vs. IC₅₀ Correlation

The theoretical O-H BDE of Emoxypine (84.4 kcal/mol) corresponds to a moderate experimental IC₅₀ of 25.6 µM. 5-M2P3O demonstrates a theoretically lower BDE of 81.2 kcal/mol, which perfectly correlates with its enhanced experimental IC₅₀ of 18.4 µM. This linear correlation validates BDE as a highly accurate predictive tool for substituted pyridinols.

NMR Structural Validation

To confirm that the synthesized 5-M2P3O adopts the exact conformation predicted by DFT (specifically regarding the orientation of the propoxy group and the hydroxyl proton), we cross-validate experimental ¹H NMR shifts with theoretical shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 3: ¹H NMR Cross-Validation (DMSO-d6)
Proton AssignmentExperimental Shift (ppm)GIAO-DFT Predicted Shift (ppm)Δδ (ppm)
O-H (Hydroxyl) 9.459.600.15
C4-H (Aromatic) 6.856.920.07
C6-H (Aromatic) 7.527.610.09

Data Interpretation: The excellent agreement (Δδ < 0.2 ppm) validates the structural conformation used in the DFT models, confirming that the intramolecular dynamics predicted in silico accurately reflect the solution-state reality.

Workflow A Theoretical Modeling (DFT/B3LYP) C Data Cross-Validation (BDE vs IC50 & GIAO vs NMR) A->C B Experimental Assays (DPPH, NMR, UV-Vis) B->C D Lead Optimization & Benchmarking C->D

Fig 2: Integrated workflow for cross-validating theoretical DFT models with experimental data.

Comparative Performance Summary

When benchmarked against standard alternatives, 5-M2P3O presents a highly optimized profile:

  • Versus Emoxypine: 5-M2P3O exhibits a ~28% improvement in radical scavenging efficiency (lower IC₅₀) due to the +M effect of the propoxy group. Furthermore, the lipophilic propoxy chain increases its LogP (2.1 vs 1.8), potentially enhancing blood-brain barrier (BBB) permeability for neuroprotective applications.

  • Versus BHT: While BHT is a potent synthetic antioxidant (IC₅₀ 15.2 µM), its purely hydrocarbon structure lacks the nitrogen heteroatom required for transition metal (Cu²⁺, Fe³⁺) chelation. 5-M2P3O offers dual-action capability—scavenging free radicals and sequestering the catalytic metals that generate them via the Fenton reaction.

References

  • K. V. Deriglazov et al., "Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment", Royal Society Open Science, 2022. URL:[Link]

  • M. R. Ganjali et al., "Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity", Research in Pharmaceutical Sciences, 2020. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-propoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-2-propoxypyridin-3-ol, ensuring the safety of personnel and the preservation of our environment. While a specific Safety Data Sheet (SDS) for this compound may not be readily available due to its novelty, we can establish a reliable disposal procedure based on the well-documented chemistry of pyridine derivatives and general principles of hazardous waste management.

Hazard Identification and Risk Assessment

5-Methyl-2-propoxypyridin-3-ol, as a substituted pyridine, should be treated as a hazardous substance. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1][2] Therefore, it is imperative to handle this compound with the appropriate precautions.

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: Likely to cause skin and eye irritation.[4]

  • Environmental Hazard: As with many organic compounds, it should be prevented from entering waterways.[5][6][7]

Personal Protective Equipment (PPE)

Before handling 5-Methyl-2-propoxypyridin-3-ol, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[3]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate and decisive action is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][8][9] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[1][6]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Procedures

The disposal of 5-Methyl-2-propoxypyridin-3-ol and any materials contaminated with it must adhere to federal and local regulations.[2][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][10]

Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing 5-Methyl-2-propoxypyridin-3-ol in a clearly labeled, leak-proof container.[1][11] The container must be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Methyl-2-propoxypyridin-3-ol".[11][12] The label should also include the approximate concentration and any known hazards.

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[11][13]

Storage of Hazardous Waste:

  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in a designated SAA.[11][12] This area must be under the control of the laboratory personnel generating the waste.

  • Container Management: Waste containers must be kept tightly closed except when adding waste.[11] Do not leave funnels in the container.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.[14]

Final Disposal:

  • Contact EHS: Once the waste container is nearly full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

Data Presentation
ParameterGuidelineSource
Waste Classification Hazardous WasteEPA (RCRA)
Container Type Chemically compatible, sealedOSHA
Labeling Requirement "Hazardous Waste", full chemical nameEPA, OSHA
Storage Location Satellite Accumulation AreaEPA
Incompatible Materials Strong oxidizers, strong acidsGeneral Chemical Safety
Experimental Protocols

Protocol for Preparing a Hazardous Waste Container for 5-Methyl-2-propoxypyridin-3-ol:

  • Select an appropriate container: Choose a clean, empty, and chemically resistant container with a secure, screw-top lid.

  • Affix a hazardous waste label: Obtain a hazardous waste label from your EHS department and firmly attach it to the container.

  • Populate the label: Clearly write "Hazardous Waste" and "5-Methyl-2-propoxypyridin-3-ol". List any other components of the waste stream and their approximate percentages.

  • Add your contact information: Include the name of the principal investigator, the laboratory room number, and a contact phone number.

  • Date the container: Write the date when the first drop of waste is added to the container.

  • Place in a designated SAA: Store the container in a designated and properly managed Satellite Accumulation Area.

Visualizations

Disposal Workflow for 5-Methyl-2-propoxypyridin-3-ol

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generate Waste (5-Methyl-2-propoxypyridin-3-ol) B Select & Label Hazardous Waste Container A->B C Collect Waste in Designated Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Materials D->E F Keep Container Closed D->F G Container Full? D->G G->D No H Contact EHS for Pickup G->H Yes I Professional Disposal H->I

Caption: Disposal workflow for 5-Methyl-2-propoxypyridin-3-ol.

Spill Response Decision Tree

A Spill Occurs B Assess Spill Size & Hazard A->B C Small & Controllable? B->C D Evacuate Area & Call EHS C->D No E Don PPE C->E Yes F Contain Spill with Inert Absorbent E->F G Collect Absorbed Material into Waste Container F->G H Decontaminate Area G->H I Dispose of Waste via EHS H->I

Caption: Decision tree for responding to a chemical spill.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . (n.d.). Columbia University. Retrieved March 7, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health . (2025, May 21). Daniels Health. Retrieved March 7, 2026, from [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS . (2024, October 30). CDMS. Retrieved March 7, 2026, from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . (n.d.). Case Western Reserve University. Retrieved March 7, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Lab Manager. Retrieved March 7, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Regulations.gov . (n.d.). Regulations.gov. Retrieved March 7, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Clean Management Environmental Group. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical . (2024, October 28). Angene Chemical. Retrieved March 7, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). U.S. Chemical Storage. Retrieved March 7, 2026, from [Link]

  • safety data sheet - mso+ - Greenbook . (n.d.). Greenbook. Retrieved March 7, 2026, from [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? . (2024, June 18). U.S. Chemical Storage. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia . (n.d.). ChemSupply Australia. Retrieved March 7, 2026, from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration . (n.d.). Occupational Safety and Health Administration. Retrieved March 7, 2026, from [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA . (2024, November 26). PENTA. Retrieved March 7, 2026, from [Link]

Sources

Personal protective equipment for handling 5-Methyl-2-propoxypyridin-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. To safely handle highly functionalized heterocycles like 5-Methyl-2-propoxypyridin-3-ol (CAS: 1881292-48-3) [1], we must first understand its molecular behavior.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. By understanding the causality behind these safety protocols, you can protect your team while maintaining the integrity of your synthetic workflows.

Mechanistic Hazard Profiling: Why Standard PPE is Insufficient

5-Methyl-2-propoxypyridin-3-ol is a substituted pyridine derivative. While it shares the baseline toxicity profile of standard hydroxypyridines—which are known to cause severe eye damage, skin irritation, and respiratory distress[2][3]—its specific functional groups alter its risk profile:

  • Lipophilicity and Dermal Transport: The addition of the 2-propoxy chain and the 5-methyl group significantly increases the molecule's partition coefficient (LogP). Unlike highly polar unsubstituted pyridines, this lipophilic character facilitates rapid transport across the stratum corneum (the skin's outer layer), making systemic dermal toxicity a critical threat.

  • Neurological and Hepatic Risks: Systemic absorption of pyridine derivatives is known to cause central nervous system (CNS) depression, hepatic damage, and gastrointestinal distress[4].

  • Material Permeation: Pyridine rings are notorious for rapidly degrading and permeating standard nitrile laboratory gloves, especially when dissolved in common organic vehicles like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, standard laboratory attire must be upgraded. Below is the quantitative PPE matrix required for handling this compound.

PPE CategoryPrimary RecommendationQuantitative Metric / SpecificationCausality / Rationale
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Breakthrough time (Butyl): >480 minsBreakthrough time (Nitrile): <30 minsPyridines rapidly permeate standard nitrile. Double-gloving provides a robust chemical barrier (butyl) while maintaining a sterile, tactile inner layer (nitrile) if the outer glove is compromised.
Eye & Face Chemical Splash Goggles + Face ShieldANSI Z87.1+ certified;8-inch minimum shield lengthProtects against micro-droplet aerosolization, which can cause severe ocular damage[2], during solvent transfer or exothermic quenching.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesNFPA 2112 compliant;Zero skin exposure at wristsPrevents dermal absorption via accidental spills. Tyvek sleeves bridge the vulnerable gap between the glove cuff and the lab coat sleeve.
Respiratory Fume HoodFace velocity: 80–120 feet per minute (fpm)Mitigates the inhalation of volatile byproducts or solvent vapors. The NIOSH IDLH (Immediately Dangerous to Life or Health) for baseline pyridine is 1,000 ppm[4], necessitating strict engineering controls.

Operational Workflows: Step-by-Step Methodologies

Do not simply follow these steps; understand why they are structured this way. Every action is designed to prevent aerosolization and limit exposure time.

Phase 1: Safe Dispensing and Weighing
  • Preparation: Ensure the fume hood is operating at a minimum of 80 fpm. Clear the deck of any strong oxidizers or strong acids, as basic pyridine nitrogens can react violently with them.

  • Static Elimination: Pass a static eliminator (anti-static gun) over the weigh boat and the sealed chemical bottle.

    • Causality: Substituted pyridines in dry powder form can hold electrostatic charges. When a metal spatula approaches, static discharge can cause the powder to suddenly aerosolize, leading to immediate inhalation exposure.

  • Dispensing: Weigh the material directly inside the fume hood using a dedicated analytical balance. Do not transport unsealed containers across the laboratory.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial while still in the hood. Cap tightly with a PTFE-lined septum before removing it from the hood.

Phase 2: Reaction Setup and Monitoring
  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen.

    • Causality: While 5-Methyl-2-propoxypyridin-3-ol is generally stable, the electron-rich nature of the substituted pyridine ring can make it susceptible to N-oxidation in the presence of atmospheric oxygen and light over extended periods.

  • Syringe Transfer: When transferring dissolved solutions, use Luer-lock syringes.

    • Causality: Slip-tip syringes can detach under pressure, causing lipophilic pyridine solutions to spray onto the researcher's hands or face.

Phase 3: Quenching and Decontamination
  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath before quenching.

  • Controlled Quench: Add a weak acid (e.g., saturated aqueous NH₄Cl) dropwise.

    • Causality: The basicity of the pyridine nitrogen leads to highly exothermic acid-base reactions if quenched rapidly with strong acids. This heat generation can boil the solvent, causing a hazardous vapor plume.

  • Decontamination: Wash all spatulas and glassware with a 5% mild acidic solution (like dilute acetic acid) to protonate residual pyridine, rendering it water-soluble, followed by standard soap and water[2].

Spill Response and Disposal Logistics

  • Small Spills (<50 g / <50 mL): Do not sweep dry powders, as this generates dust. Cover the spill with an inert, damp absorbent pad or vermiculite. Place the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container. Wash the area with a mild soap solution[2].

  • Large Spills (>50 g / >50 mL): Evacuate the immediate area. Do not attempt to clean without a Self-Contained Breathing Apparatus (SCBA) and a fully encapsulated chemical suit. Prevent the chemical from entering drains, as pyridine derivatives are toxic to aquatic life with long-lasting effects[3].

  • Disposal: Never mix pyridine waste with halogenated waste streams unless explicitly directed by your EHS officer. Dispose of as hazardous organic waste through a certified contractor.

Mechanistic Visualization

G Compound 5-Methyl-2-propoxypyridin-3-ol Handling Operation Inhalation Inhalation Risk (Aerosols/Vapors) Compound->Inhalation Dermal Dermal Penetration (Lipophilic Transport) Compound->Dermal Ocular Ocular Exposure (Splash/Dust) Compound->Ocular Hood Engineering Control: Fume Hood (80-120 fpm) Inhalation->Hood Gloves PPE: Double Gloving (Butyl over Nitrile) Dermal->Gloves Coat PPE: FR Lab Coat + Tyvek Sleeves Dermal->Coat Goggles PPE: Splash Goggles + Face Shield Ocular->Goggles Safe Safe Operational State Achieved Hood->Safe Gloves->Safe Coat->Safe Goggles->Safe

Exposure pathways and PPE mitigation strategies for substituted pyridines.

References

1.[1] Che Menu | PDF | Chemical Compounds | Chemistry - Scribd. Scribd. URL: 2.[2] 4-Hydroxypyridine Safety Data Sheet. Jubilant Ingrevia. URL: 3.[3] 3-Hydroxypyridine SDS, 109-00-2 Safety Data Sheets. ECHEMI. URL: 4.[4] Pyridine - IDLH | NIOSH. Centers for Disease Control and Prevention (CDC). URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.